Sodium (S)-3-amino-3-carboxypropanoate hydrate
説明
特性
分子式 |
C4H8NNaO5 |
|---|---|
分子量 |
173.10 g/mol |
IUPAC名 |
sodium;(3S)-3-amino-4-hydroxy-4-oxobutanoate;hydrate |
InChI |
InChI=1S/C4H7NO4.Na.H2O/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;1H2/q;+1;/p-1/t2-;;/m0../s1 |
InChIキー |
PPTHNBYUFXSJPS-JIZZDEOASA-M |
異性体SMILES |
C([C@@H](C(=O)O)N)C(=O)[O-].O.[Na+] |
正規SMILES |
C(C(C(=O)O)N)C(=O)[O-].O.[Na+] |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of Sodium (S)-3-amino-3-carboxypropanoate Hydrate (Sodium L-Aspartate Monohydrate)
Abstract: This technical guide provides a comprehensive overview of the chemical properties of Sodium (S)-3-amino-3-carboxypropanoate hydrate, more commonly known as Sodium L-Aspartate Monohydrate. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental physicochemical characteristics, structural details, spectroscopic profile, and analytical methodologies. By synthesizing data from authoritative sources with practical, field-proven insights, this guide aims to serve as a vital resource for the effective characterization and utilization of this important biochemical reagent.
Compound Identification and Nomenclature
This compound is the monosodium salt of the naturally occurring L-isomer of aspartic acid, existing in a monohydrated form.[1] Accurate identification is paramount for regulatory compliance and scientific reproducibility. Key identifiers are summarized below.
| Identifier | Value | Source |
| IUPAC Name | sodium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;hydrate | |
| CAS Number | 323194-76-9 | [2][3] |
| Molecular Formula | C₄H₈NNaO₅ | |
| Molecular Weight | 173.10 g/mol | [2] |
| Common Synonyms | Sodium L-aspartate monohydrate, L-Aspartic acid monosodium salt monohydrate, (S)-2-Aminobutanedioic acid sodium salt | [2] |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various experimental and physiological systems, influencing everything from formulation to bioavailability.
Structural Information and Stereochemistry
This compound is the sodium salt of L-aspartic acid, an α-amino acid featuring an acidic side chain.[4] The "(S)" designation in the systematic name refers to the stereochemistry at the α-carbon, which is crucial for its biological activity. The structure consists of an aspartate anion, a sodium cation, and a water molecule of hydration.[1]
Caption: Chemical structure of Sodium L-Aspartate Monohydrate.
Solubility, Melting Point, and Acidity
These parameters are fundamental for designing experimental protocols, particularly for solution-based assays and formulation development.
| Property | Value | Significance & Experimental Insight |
| Melting Point | ~140 °C (decomposes)[2] | The decomposition upon melting indicates thermal instability. Techniques like thermogravimetric analysis (TGA) are recommended over simple melting point determination for precise characterization. |
| Water Solubility | ≥100 mg/mL[2] | High aqueous solubility makes it suitable for use in biological buffers and aqueous formulations. This avoids the need for organic co-solvents that could interfere with biological assays. |
| pKa (Parent Acid) | pKa₁: 1.99 (α-carboxyl)pKa₂: 3.90 (side chain)pKa₃: 9.90 (α-amino)[4] | The pKa values of the parent L-aspartic acid are critical for predicting the charge state of the molecule at a given pH. In physiological systems (pH ~7.4), the molecule will be negatively charged (aspartate), which is essential for its interactions with biological targets like receptors. |
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint for compound identification and structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful tool for identifying functional groups. Theoretical and experimental studies on aspartic acid and its sodium salt reveal characteristic vibrational shifts.[5] The interaction with the sodium ion and the water of hydration significantly alters the positions of key absorption bands compared to the parent amino acid.[5]
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) for Na-Aspartate | Rationale for Shift from Aspartic Acid |
| N-H | Symmetrical Stretch | ~3598 | Interaction with the sodium ion and hydration effects can alter the bond strength and vibrational frequency.[5] |
| C=O | Stretch | ~1499 | The deprotonation of the carboxylic acid and formation of the carboxylate salt results in a significant downward shift from the typical ~1750 cm⁻¹ of the protonated acid.[5] |
| N-H | Bend | ~1710 | Changes in the hydrogen bonding environment around the amino group due to salt formation and hydration influence the bending vibration.[5] |
Analytical Methodologies
Robust analytical methods are essential for quality control, quantification, and stability testing. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids.
Chiral HPLC for Enantiomeric Purity and Quantification
Causality Behind the Method: As an amino acid, Sodium L-Aspartate lacks a strong chromophore, making direct UV detection insensitive. Furthermore, separating enantiomers (L- and D-aspartate) requires a chiral environment. The established and trusted method involves pre-column derivatization with o-phthaldialdehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC).[6][7] This reaction rapidly forms highly fluorescent and diastereomeric isoindole derivatives, which are easily separable on a standard achiral reversed-phase column and detectable with high sensitivity using a fluorescence detector.[6][7][8]
References
- 1. Sodium aspartate monohydrate | C4H8NNaO5 | CID 23679051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. l-aspartic acid sodium salt monohydrate | CAS#:323194-76-9 | Chemsrc [chemsrc.com]
- 3. This compound-景明化工股份有限公司 [echochemical.com]
- 4. Aspartic acid - Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis and quantification of D-aspartic acid in oysters [morressier.com]
- 8. HPLC methods for determination of D-aspartate and N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
"Sodium L-aspartate monohydrate" molecular structure
An In-depth Technical Guide to the Molecular and Supramolecular Structure of Sodium L-Aspartate Monohydrate
Introduction: Beyond the Formula
Sodium L-aspartate monohydrate, the sodium salt of the non-essential amino acid L-aspartic acid, is a compound of significant interest in the pharmaceutical and biotechnological sectors. While commonly recognized for its roles as a flavor enhancer, a component in cell culture media, and a buffering agent, its utility in drug development—particularly as a stabilizing excipient and a tool in protein crystallization—is directly governed by its precise molecular and supramolecular architecture.[1][2][] This guide moves beyond a surface-level description to provide a detailed structural analysis for researchers and formulation scientists. We will dissect the stereochemistry, ionic interactions, and the critical role of the water of hydration that define the physicochemical properties and functional applications of this molecule.
Fundamental Molecular Properties
The identity and basic properties of sodium L-aspartate monohydrate are foundational to understanding its structural complexity. It is a white crystalline powder, readily soluble in water, with a melting point of approximately 140-145°C, at which it begins to decompose.[4][5][6][7]
Chemical Identity
A summary of its key identifiers and properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈NNaO₅ (or C₄H₆NO₄Na·H₂O) | [8][9][10] |
| Molecular Weight | 173.10 g/mol | [2][4][8] |
| CAS Number | 323194-76-9 | [1][2][4] |
| IUPAC Name | sodium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;hydrate | [][8][11] |
| Canonical SMILES | C(--INVALID-LINK--[O-])N)C(=O)O.O.[Na+] | [4][8][11] |
| InChI Key | PPTHNBYUFXSJPS-JIZZDEOASA-M | [2][][8] |
Stereochemistry: The "L" Configuration
The "L" in the name denotes the specific stereoisomer, derived from the naturally occurring L-aspartic acid. The stereocenter is at the alpha-carbon (C2), which bears the amino group. The (S)-configuration, as defined by the Cahn-Ingold-Prelog priority rules, is critical for its biological recognition and function, particularly when used in cell culture or as a starting material for peptide synthesis.[2][12]
Caption: Core components of the Sodium L-Aspartate Monohydrate formula unit.
The Crystalline State: Supramolecular Architecture
The term "monohydrate" signifies that a single water molecule is integral to the crystal lattice for every formula unit of sodium L-aspartate. This is not merely adsorbed water; it is a structurally essential component that dictates the solid-state properties of the material through a network of ionic and hydrogen bonds.
Coordination of the Sodium Cation
In the crystalline state, the sodium cation (Na⁺) is not associated with a single aspartate anion. Instead, it is stabilized by forming coordination bonds with multiple oxygen atoms from neighboring molecules. This coordination sphere typically involves the oxygen atoms from both the α- and β-carboxylate groups of the aspartate anions, as well as the oxygen from the water molecule.[13] This chelation-like effect creates a stable, repeating three-dimensional lattice. The precise coordination number and geometry—the number of oxygen atoms and their spatial arrangement around the sodium ion—are defining features of the crystal structure, influencing properties like dissolution rate and hygroscopicity.
Caption: Conceptual diagram of the sodium ion coordination sphere.
The Role of the Hydration Water
The water molecule is a critical structural linchpin. It participates in the coordination of the sodium ion and also acts as both a hydrogen bond donor and acceptor. It forms hydrogen bonds with the carboxylate oxygen atoms and the amino group of nearby aspartate molecules. This extensive hydrogen-bonding network provides additional stability to the crystal lattice, effectively cross-linking the ionic layers and contributing to the compound's overall crystalline integrity.
Experimental Characterization and Synthesis
Verifying the structure and purity of sodium L-aspartate monohydrate is essential for its application in regulated environments. This involves both the synthesis of the material and its subsequent analytical characterization.
Protocol: Solid-State Synthesis
While aqueous crystallization is a common method, solid-state synthesis offers advantages in terms of reduced solvent waste and potentially higher yields. The following protocol is adapted from established methodologies for the direct synthesis from L-aspartic acid.[14]
Objective: To synthesize Sodium L-aspartate monohydrate via a solvent-minimized, solid-state mechanochemical reaction.
Materials:
-
L-Aspartic Acid (1.33 kg, 10 mol)
-
Sodium Carbonate (Na₂CO₃) (0.53 kg, 5 mol)
-
Vertical Ball Mill
-
95% Ethanol (for washing)
-
Drying Oven
Procedure:
-
Charging the Reactor: Place 1.33 kg of L-aspartic acid into the vertical ball mill.
-
Staged Reactant Addition (Part 1): Adjust the mill speed to 1200 rpm. Add an initial portion of 0.3 kg of sodium carbonate. Engage water cooling to maintain the reaction temperature between 20°C and 60°C.
-
Milling (Phase 1): Mill the mixture for 30 minutes. The mechanical energy facilitates the acid-base reaction in the solid state.
-
Staged Reactant Addition (Part 2): Add the next portion of 0.15 kg of sodium carbonate and continue milling for 65 minutes.
-
Final Reactant Addition: Add the final 0.08 kg of sodium carbonate and mill for an additional 40 minutes to ensure the reaction goes to completion.
-
Purification: Filter the resulting solid product and wash with 95% ethanol to remove any unreacted starting materials or byproducts.
-
Drying: Dry the final product to obtain pure Sodium L-aspartate monohydrate.
Causality: The staged addition of the alkaline reactant (sodium carbonate) helps to control the reaction rate and temperature, preventing potential degradation of the amino acid. The ball mill provides the necessary activation energy through mechanical force, making a bulk solvent unnecessary.[14]
Caption: Workflow for the solid-state synthesis of Sodium L-Aspartate Monohydrate.
Protocol: Structural Verification by FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable method for confirming the identity of the synthesized compound by probing its vibrational modes.
Objective: To verify the presence of key functional groups in Sodium L-aspartate monohydrate.
Procedure:
-
Sample Preparation: Prepare a potassium bromide (KBr) disc by mixing a small amount of the sample (~1-2 mg) with dry KBr powder (~100-200 mg) and pressing it into a transparent pellet.
-
Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
Expected Characteristic Peaks:
-
~3400-3200 cm⁻¹: Broad O-H stretching vibrations from the water of hydration and the carboxylic acid group.
-
~3100-3000 cm⁻¹: N-H stretching from the amino group.
-
~1640 cm⁻¹: N-H bending (scissoring) vibration.
-
~1580-1610 cm⁻¹: Strong asymmetric stretching of the carboxylate group (COO⁻).
-
~1410 cm⁻¹: Symmetric stretching of the carboxylate group (COO⁻).
Trustworthiness: This protocol is self-validating. The presence and positions of these specific bands, particularly the strong carboxylate stretches confirming salt formation and the broad O-H band confirming hydration, provide a unique fingerprint for the target molecule.[15] A comparison of the acquired spectrum with a reference standard provides definitive identification.[15][16]
Structure-Function Relationships in Drug Development
The detailed molecular structure directly translates to its functional roles in pharmaceutical formulations.
-
Enhanced Solubility: As an ionic salt with multiple sites for hydrogen bonding (amino, carboxylate, water), sodium L-aspartate monohydrate can disrupt the crystal lattice of poorly soluble active pharmaceutical ingredients (APIs) and form favorable interactions, thereby acting as a valuable solubilizing excipient.[6]
-
Protein Crystallization: In structural biology, salts are used to induce protein crystallization by modulating solubility. Sodium L-aspartate monohydrate can be used as a component of the reservoir solution in crystallization screens.[2][11] Its specific ionic character and pH buffering capacity can create the precise supersaturation conditions required for the growth of high-quality protein crystals for X-ray diffraction studies.
Conclusion
The molecular structure of sodium L-aspartate monohydrate is a multi-layered system defined by its L-stereochemistry, the robust ionic coordination of the sodium cation by carboxylate and water oxygens, and an extensive network of hydrogen bonds that stabilizes the entire crystal lattice. It is this intricate supramolecular assembly that endows the compound with the physicochemical properties—solubility, stability, and buffering capacity—that are expertly leveraged by researchers and drug development professionals. A thorough understanding of this structure is not merely academic; it is the key to unlocking its full potential in advanced pharmaceutical and biotechnological applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 4. L-Aspartic acid sodium salt monohydrate | 323194-76-9 | FA30571 [biosynth.com]
- 5. L-ASPARTIC ACID SODIUM SALT MONOHYDRATE | 323194-76-9 [chemicalbook.com]
- 6. Cas 323194-76-9,L-ASPARTIC ACID SODIUM SALT MONOHYDRATE | lookchem [lookchem.com]
- 7. l-aspartic acid sodium salt monohydrate | CAS#:323194-76-9 | Chemsrc [chemsrc.com]
- 8. Sodium aspartate monohydrate | C4H8NNaO5 | CID 23679051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. Buy L-Aspartic acid sodium salt monohydrate | 323194-76-9 [smolecule.com]
- 12. ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparation method of L-sodium aspartate monohydrate - Eureka | Patsnap [eureka.patsnap.com]
- 15. ruifuchem.com [ruifuchem.com]
- 16. B22321.22 [thermofisher.com]
Introduction: The Significance of L-Aspartic Acid Sodium Salt Monohydrate
An In-Depth Technical Guide to the Synthesis of L-Aspartic Acid Sodium Salt Monohydrate
L-Aspartic acid sodium salt monohydrate, the monosodium salt of the non-essential amino acid L-aspartic acid, is a compound of significant interest across multiple high-stakes industries.[1][2][3] Its applications range from serving as a flavor enhancer and nutritional supplement in the food industry to acting as a key component in pharmaceutical formulations and cell culture media.[1][4][5] In drug development, it is valued for its potential to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1] Furthermore, its role as a principal neurotransmitter for fast synaptic excitation grounds its use in neurological research.[2][6]
This guide provides a comprehensive, scientifically-grounded protocol for the synthesis, purification, and characterization of L-aspartic acid sodium salt monohydrate. It is designed for researchers, chemists, and drug development professionals who require a robust and reproducible methodology. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring the protocol is not just followed, but understood.
Part 1: The Chemistry of Synthesis
The synthesis of L-aspartic acid sodium salt monohydrate is fundamentally an acid-base neutralization reaction.[7] The success of the synthesis hinges on a precise understanding of the acid-base chemistry of L-aspartic acid and the careful control of reaction conditions.
Reaction Principle
L-aspartic acid is a dicarboxylic amino acid, meaning it has two carboxyl groups (-COOH) and one amino group (-NH2). These groups have distinct pKa values, corresponding to the pH at which they deprotonate. The synthesis of the monosodium salt requires the selective neutralization of the most acidic proton, which is on the alpha-carboxyl group.
The reaction proceeds by titrating an aqueous solution of L-aspartic acid with one molar equivalent of a strong base, typically sodium hydroxide (NaOH).
Caption: Chemical transformation during synthesis.
This controlled addition of base deprotonates the alpha-carboxyl group, forming the sodium salt, which can then be isolated as a stable monohydrate upon crystallization from water.
Selection of Reagents and Rationale
The quality of the final product is directly dependent on the purity of the starting materials.
| Reagent | Grade | Rationale |
| L-Aspartic Acid | >99% Purity, Enantiomerically Pure | High purity minimizes downstream purification challenges. Enantiomeric purity is critical as the biological activity is specific to the L-isomer.[8] |
| Sodium Hydroxide (NaOH) | Reagent Grade or higher | A strong, clean base that introduces only the desired sodium counter-ion. Its use avoids the formation of gaseous byproducts that would occur with sodium bicarbonate.[7] |
| Solvent | Deionized (DI) Water or Milli-Q Water | The product is highly soluble in water.[7][9] Using high-purity water prevents the incorporation of ionic or organic impurities into the crystal lattice during isolation. |
Part 2: Experimental Synthesis Protocol
This section details the step-by-step methodology for the synthesis and isolation of L-aspartic acid sodium salt monohydrate. The protocol is designed to be self-validating through in-process controls.
Caption: Experimental workflow for synthesis.
Materials and Equipment
-
L-Aspartic Acid (>99%)
-
Sodium Hydroxide pellets (Reagent Grade)
-
Deionized Water
-
Ethanol (95%, pre-chilled)
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Burette (50 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Vacuum oven
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a 1.0 M solution of NaOH by carefully dissolving 4.00 g of NaOH pellets in deionized water to a final volume of 100 mL. Caution: This process is highly exothermic and should be performed in an ice bath with appropriate personal protective equipment (PPE).
-
Allow the NaOH solution to cool to room temperature before use.
-
-
Dissolution of L-Aspartic Acid:
-
In a 500 mL beaker, add 13.31 g (0.10 mol) of L-aspartic acid to 200 mL of deionized water.
-
Stir the mixture using a magnetic stirrer. L-aspartic acid has limited solubility in neutral water, so a heterogeneous slurry will form. This is expected.
-
-
Controlled Neutralization:
-
Place the calibrated pH probe into the L-aspartic acid slurry.
-
Begin the slow, dropwise addition of the 1.0 M NaOH solution from a burette while continuously stirring and monitoring the pH.
-
As NaOH is added, the L-aspartic acid will dissolve as it converts to its more soluble sodium salt.
-
Continue the titration until the pH of the solution stabilizes between 4.0 and 4.5. This pH range ensures the selective neutralization of the first carboxylic acid group without significantly deprotonating the second. Record the total volume of NaOH added. It should be approximately 100 mL for 0.10 mol of L-aspartic acid.
-
-
Isolation via Crystallization:
-
Transfer the clear solution to a round-bottom flask and reduce the volume to approximately one-third of the original (around 70-80 mL) using a rotary evaporator. This creates a supersaturated solution necessary for crystallization.
-
Cover the flask and place it in a 4°C refrigerator overnight. Slow cooling promotes the formation of well-defined crystals.
-
-
Product Collection and Purification:
-
Collect the resulting white crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter with two small portions (20 mL each) of pre-chilled ethanol. This removes any remaining water-soluble impurities, as the sodium salt is insoluble in ethanol.[9]
-
Continue to pull a vacuum for 15-20 minutes to partially dry the crystals.
-
-
Drying:
-
Transfer the crystalline product to a pre-weighed watch glass.
-
Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved. This mild heating is sufficient to remove residual solvent without driving off the water of hydration.
-
Part 3: Characterization and Quality Control
Rigorous analysis of the final product is essential to confirm its identity, purity, and stereochemical integrity.
Physicochemical Properties
The synthesized product should be a white crystalline powder, consistent with literature descriptions.[1][4]
Analytical Validation
A suite of analytical techniques should be employed to validate the product against established standards.
| Parameter | Method | Expected Result | Rationale |
| Identity | FTIR Spectroscopy | Spectrum conforms to the reference spectrum of L-aspartic acid sodium salt monohydrate.[6] | Confirms the presence of correct functional groups and overall molecular structure. |
| Assay | Non-aqueous Acid-Base Titration | 98.5% - 101.5%[1][6] | Quantifies the purity of the synthesized compound. |
| Stereochemical Purity | Optical Rotation | [α]²⁰/D = +19° to +21° (concentration and solvent dependent).[1] | Confirms that the synthesis process did not cause racemization and the product is the desired L-isomer. |
| Water Content | Karl Fischer Titration | ~10.4% w/w | Verifies the presence of one molecule of water per molecule of sodium aspartate, confirming the monohydrate form. |
| Solubility | Visual Observation | Soluble in water (e.g., 50 mg/mL); insoluble in ethanol.[9] | Confirms basic physical properties consistent with the expected salt form. |
Troubleshooting and Field Insights
-
Low Yield: This can result from incomplete crystallization. Ensure the solution is sufficiently concentrated before cooling. If crystals do not form, try gently scratching the inside of the flask with a glass rod to create nucleation sites.
-
Incorrect pH: Overshooting the pH endpoint during titration can lead to the formation of disodium L-aspartate, which may affect crystallization and purity. A slow addition rate and a calibrated pH meter are critical.
-
Amorphous Solid Instead of Crystals: Rapid cooling or the presence of impurities can inhibit crystal growth. Ensure slow cooling and use high-purity reagents. If an amorphous solid is obtained, it can be redissolved in a minimal amount of hot water and recrystallized.
References
- 1. chemimpex.com [chemimpex.com]
- 2. L -Aspartic acid = 98 TLC 323194-76-9 [sigmaaldrich.com]
- 3. L-Aspartic acid monosodium salt monohydrate [himedialabs.com]
- 4. aminoacids-en.com [aminoacids-en.com]
- 5. mdpi.com [mdpi.com]
- 6. L-Aspartic acid monosodium salt monohydrate, 99% 500 g | Request for Quote [thermofisher.com]
- 7. Buy L-Aspartic acid sodium salt monohydrate | 323194-76-9 [smolecule.com]
- 8. Aspartic acid - Wikipedia [en.wikipedia.org]
- 9. L-ASPARTIC ACID SODIUM SALT MONOHYDRATE | 323194-76-9 [chemicalbook.com]
An In-Depth Technical Guide to the Stability and Storage of Sodium L-Aspartate Monohydrate
Introduction
Sodium L-aspartate monohydrate, the sodium salt of the non-essential amino acid L-aspartic acid, is a compound of significant interest across multiple scientific and industrial domains. Its applications are diverse, ranging from its role as a component in cell culture media and a flavor enhancer in the food industry to its use as a pharmaceutical excipient for stabilizing and solubilizing drugs.[1][2][] Given its integral role, particularly in pharmaceutical formulations and bioprocessing, a comprehensive understanding of its stability profile is paramount. The chemical integrity of this molecule directly impacts the safety, efficacy, and shelf-life of the final products. This guide provides a detailed examination of the factors influencing the stability of sodium L-aspartate monohydrate, outlines recommended storage conditions, and presents methodologies for its stability assessment.
Physicochemical Properties and Their Impact on Stability
The inherent stability of a chemical compound is intrinsically linked to its physicochemical properties. For Sodium L-aspartate monohydrate, several key characteristics govern its behavior under various environmental conditions.
| Property | Value | Significance for Stability |
| Molecular Formula | C₄H₈NNaO₅ or C₄H₆NO₄Na·H₂O | The presence of a water molecule in the crystalline structure (monohydrate) makes the compound susceptible to changes in humidity. |
| Molecular Weight | ~173.10 g/mol [1][4][5] | Foundational data for quantitative analysis. |
| Appearance | White crystalline powder[6][7][8] | Any change in color or appearance may indicate degradation or contamination. |
| Solubility | Highly soluble in water; insoluble in ethanol.[1][6] | High water solubility facilitates its use in aqueous formulations but also increases its susceptibility to hydrolytic degradation pathways in solution. |
| Melting Point | ~140-145 °C (with decomposition)[6][9][10] | The decomposition at the melting point signifies thermal instability at elevated temperatures. |
| pH (10% solution) | 6.0 - 7.5[4][8][11] | The near-neutral pH in solution is generally favorable for stability, but deviations to highly acidic or alkaline conditions can catalyze degradation. |
The monohydrate nature is a critical factor; the water of hydration can be lost upon heating or under low humidity, potentially altering the crystal structure and stability. Conversely, the material is described as moisture-sensitive, indicating it can absorb additional water, which may promote degradation.[12]
Degradation Pathways and Influencing Factors
Sodium L-aspartate monohydrate is generally stable under recommended conditions, but it is susceptible to degradation when exposed to stress factors such as heat, humidity, and incompatible chemicals.[7][12][13]
Key Stress Factors:
-
Temperature: Elevated temperatures are the most significant factor. The compound decomposes near its melting point of approximately 140°C.[6][10] Thermal degradation can lead to the release of hazardous decomposition products, including carbon monoxide (CO), carbon dioxide (CO₂), and various nitrogen oxides (NOx).[14][15] While more stable than some precursors like polysuccinimide at lower temperatures, its degradation is a multi-stage process.[16]
-
Humidity: As a monohydrate, maintaining the correct hydration state is crucial. Material Safety Data Sheets (MSDS) consistently advise keeping containers tightly closed in a dry place, highlighting its sensitivity to moisture.[12][14][15] Excess moisture can lead to deliquescence and accelerate chemical degradation in the solid state.
-
pH (in solution): In aqueous solutions, pH is a critical stability parameter. Aspartic acid residues are known to undergo degradation through the formation of a succinimide intermediate, a reaction that is highly dependent on pH, temperature, and buffer species.[17] This non-enzymatic post-translational modification is a major concern for peptide and protein therapeutics containing aspartic acid and is a relevant potential degradation pathway for the free amino acid salt as well.
-
Incompatible Materials: Strong oxidizing agents are incompatible and can cause vigorous reactions, leading to the decomposition of the compound.[7][12][13] Contact with such materials must be strictly avoided.
Potential Degradation Pathway of Aspartate
The diagram below illustrates a primary degradation pathway for aspartate residues, which involves the formation of a cyclic succinimide intermediate. This intermediate can then hydrolyze to form either the original L-aspartate or a structurally isomeric D-iso-aspartate, which can impact biological activity in larger molecules.
Caption: Potential degradation of L-aspartate via a succinimide intermediate.
Recommended Storage and Handling Protocols
To ensure the long-term integrity and performance of Sodium L-aspartate monohydrate, adherence to proper storage and handling protocols is essential. The recommendations synthesized from supplier and safety documentation are summarized below.
| Parameter | Recommended Condition | Rationale and Field Insight |
| Temperature | Room Temperature (15-25°C)[4][11][18] or Cool Place[12] | Prevents thermal degradation. While some sources suggest -20°C for long-term preservation, this is typically for biological-grade material in solution to prevent microbial growth and slow hydrolysis.[1] For the solid powder, room temperature is sufficient. |
| Container | Tightly-sealed, light-resistant containers[7][8][14] | Protects from moisture ingress/egress and potential photodegradation. A positive nitrogen or argon blanket can be used for highly sensitive applications. |
| Atmosphere | Dry, well-ventilated area[14][15] | Minimizes exposure to ambient humidity. Inert atmosphere is recommended for long-term storage of high-purity grades.[1] |
| Handling | Avoid dust formation; use in a well-ventilated area[12][15] | Minimizes inhalation risk and prevents the creation of potentially explosive dust-air mixtures.[13] |
| Shelf Life | At least 2 years under recommended conditions[4][8][11] | This is a general guideline. The actual shelf life should be confirmed by a stability testing program for the specific lot and application. |
Methodologies for Stability Assessment
A robust stability testing program is crucial for defining the shelf life and ensuring the quality of Sodium L-aspartate monohydrate. The design of such a program should be guided by principles outlined in ICH (International Council for Harmonisation) guidelines, particularly ICH Q1A(R2).[19]
Experimental Workflow for Stability Testing
The following diagram outlines a comprehensive workflow for assessing the stability of a new batch of Sodium L-aspartate monohydrate.
Caption: Workflow for a comprehensive stability testing program.
Step-by-Step Protocols
A. Forced Degradation Study
-
Objective: To identify potential degradation products and validate the specificity of analytical methods.
-
Methodology:
-
Sample Preparation: Prepare separate, accurately weighed samples of Sodium L-aspartate monohydrate.
-
Acid Hydrolysis: Dissolve a sample in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before analysis.
-
Base Hydrolysis: Dissolve a sample in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize before analysis.
-
Oxidative Degradation: Dissolve a sample in a 3% solution of hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample in an oven at 105°C for 48 hours.
-
Photostability: Expose a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating method (e.g., HPLC).
-
B. Long-Term and Accelerated Stability Study
-
Objective: To establish the shelf life or retest period for the material under its intended storage conditions.
-
Methodology:
-
Batch Selection: Select at least three primary batches of the material.
-
Packaging: Store samples in containers that simulate the proposed commercial packaging.
-
Storage: Place samples in controlled environmental chambers set to:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[19]
-
-
Testing Schedule: Pull samples for analysis at specified time points.
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, perform a suite of tests including:
-
Conclusion
Sodium L-aspartate monohydrate is a chemically stable compound when stored under appropriate conditions. Its primary vulnerabilities are exposure to high temperatures, which causes decomposition, and humidity, which can alter its physical state and promote degradation. A thorough understanding of these factors, coupled with the implementation of robust storage protocols and comprehensive stability testing programs, is essential for any researcher, scientist, or drug development professional. By adhering to the principles and methodologies outlined in this guide, users can ensure the quality, integrity, and reliability of Sodium L-aspartate monohydrate in their critical applications.
References
- 1. Cas 323194-76-9,L-ASPARTIC ACID SODIUM SALT MONOHYDRATE | lookchem [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 4. Sodium L-Aspartate [sorachim.com]
- 5. Sodium aspartate monohydrate | C4H8NNaO5 | CID 23679051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-ASPARTIC ACID SODIUM SALT MONOHYDRATE | 323194-76-9 [chemicalbook.com]
- 7. afgsci.com [afgsci.com]
- 8. ruifuchem.com [ruifuchem.com]
- 9. L-Aspartic acid sodium salt monohydrate | 323194-76-9 | FA30571 [biosynth.com]
- 10. l-aspartic acid sodium salt monohydrate | CAS#:323194-76-9 | Chemsrc [chemsrc.com]
- 11. L-Aspartic acid, sodium salt monohydrate - Innovative Enzymes [innovativeenzymes.com]
- 12. bio.vu.nl [bio.vu.nl]
- 13. chemos.de [chemos.de]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. fishersci.ie [fishersci.ie]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 323194-76-9・Sodium L(+)-Aspartate Monohydrate・193-01262・197-01265[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
"L-aspartic acid sodium salt monohydrate" function in the urea cycle
Technical Guide: The Pivotal Role of L-Aspartate in the Urea Cycle
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Abstract
The urea cycle is a critical metabolic pathway responsible for the detoxification of ammonia, a potent neurotoxin generated from amino acid catabolism. Central to this process is the incorporation of two nitrogen atoms into the final urea molecule. While the first nitrogen is derived from free ammonia in the mitochondria, the second is exclusively provided by the amino acid L-aspartate in the cytosol. This guide provides an in-depth examination of the function of L-aspartate, supplied as L-aspartic acid sodium salt monohydrate in experimental and therapeutic contexts, within the urea cycle. We will explore the enzymatic mechanism of its incorporation, its kinetic relationship with argininosuccinate synthetase, its inextricable link to the citric acid cycle, and its clinical significance in both the pathophysiology and management of urea cycle disorders.
Introduction: Nitrogen Homeostasis and the Urea Cycle
In ureotelic organisms, including humans, the disposition of excess nitrogen is a fundamental challenge for metabolic homeostasis. The breakdown of amino acids yields ammonia (NH₃), which, even at low concentrations, is toxic to the central nervous system. The liver orchestrates the conversion of this ammonia into urea, a non-toxic, water-soluble compound that is safely excreted by the kidneys.[1][2] This five-step metabolic pathway, known as the urea cycle, is a marvel of compartmentalized biochemistry, beginning in the mitochondria and concluding in the cytoplasm of hepatocytes.[1][3]
The overall stoichiometry of the urea cycle is: NH₃ + CO₂ + Aspartate + 3 ATP + 2 H₂O → Urea + Fumarate + 2 ADP + 2 Pᵢ + AMP + PPᵢ [2]
This equation immediately highlights the indispensable role of L-aspartate as a primary substrate, contributing one of the two nitrogen atoms destined for excretion as urea.[2][4] In research and pharmaceutical applications, L-aspartic acid sodium salt monohydrate serves as a stable and highly soluble source of the essential L-aspartate anion.[5][6]
Mechanism of Action: L-Aspartate as the Second Nitrogen Donor
L-aspartate's entry into the urea cycle occurs in the third step of the pathway, a cytosolic reaction that condenses it with citrulline. This critical step is catalyzed by Argininosuccinate Synthetase (ASS) , an enzyme that is often the rate-limiting step in urea synthesis.[7][8]
The reaction proceeds in two distinct, enzyme-bound steps:
-
Activation of Citrulline : Citrulline's ureido oxygen atom attacks the α-phosphate of ATP, forming a highly reactive citrullyl-AMP intermediate and releasing pyrophosphate (PPᵢ).[9][10] This activation is thermodynamically favorable and primes the ureido carbon for nucleophilic attack.[10]
-
Condensation with Aspartate : The α-amino group of L-aspartate then acts as a nucleophile, attacking the activated ureido carbon of the citrullyl-AMP intermediate. This forms argininosuccinate and releases AMP.[9][10]
This ATP-dependent condensation is a crucial juncture, as it irrevocably commits the second nitrogen atom to the pathway.[1][3] Kinetic studies of bovine liver argininosuccinate synthetase have demonstrated an ordered mechanism for substrate binding: MgATP binds first, followed by citrulline, and finally L-aspartate.[7] This sequential binding ensures the proper formation of the reactive intermediate before the final condensation step.[7]
Visualizing the Urea Cycle
The following diagram illustrates the complete urea cycle, emphasizing the compartmentalization and the specific entry point of L-aspartate.
Caption: The Urea Cycle pathway highlighting the mitochondrial and cytosolic compartments.
The Aspartate-Argininosuccinate Shunt: Linking Two Core Metabolic Cycles
The urea cycle does not operate in isolation. It is elegantly linked to the citric acid (TCA) cycle, a connection often termed the "Krebs Bicycle" or "Aspartate-Argininosuccinate Shunt". This integration is crucial for metabolic efficiency and the regeneration of substrates.
-
Fumarate Production : The cleavage of argininosuccinate by Argininosuccinate Lyase (ASL) yields not only arginine but also fumarate.[2][3] Fumarate is a key intermediate of the TCA cycle.
-
Aspartate Regeneration : The fumarate produced can be hydrated to malate in the cytosol. Malate is then oxidized to oxaloacetate, which can be transaminated (by aspartate aminotransferase) using glutamate as the amine donor to regenerate the L-aspartate consumed by the ASS reaction.[2][11]
This shunt is a vital mechanism for transferring reducing equivalents (NADH) from the mitochondria to the cytosol and ensures a continuous supply of aspartate for nitrogen disposal, directly linking amino acid catabolism with cellular energy metabolism.[2][12]
Clinical and Therapeutic Relevance
The central role of L-aspartate and the ASS enzyme is underscored by the clinical consequences of their dysfunction.
-
Citrullinemia Type I (CTLN1) : This is an autosomal recessive urea cycle disorder caused by a deficiency in the ASS enzyme.[9] The inability to condense citrulline with aspartate leads to a buildup of citrulline and ammonia in the blood (hyperammonemia), causing severe neurological damage if untreated.[9][13]
-
Therapeutic Strategies : For urea cycle disorders where the block is upstream of ASS (e.g., OTC deficiency), providing supplemental citrulline can sometimes help drive the cycle forward.[14] A compound of significant interest to drug development professionals is L-ornithine L-aspartate (LOLA) . This salt provides both ornithine, a key cycle intermediate, and aspartate.[15][16] LOLA is thought to lower ammonia levels by two mechanisms:
-
Ornithine stimulates the carbamoyl phosphate synthetase and ornithine transcarbamylase enzymes, enhancing urea synthesis.[15][16]
-
Aspartate serves as a substrate for the ASS reaction and also for transamination reactions that form glutamate, the substrate for glutamine synthetase, another pathway for ammonia detoxification.[15][16][17]
-
Experimental Protocols: Quantifying the Role of L-Aspartate
Evaluating the function of the ASS enzyme is critical for diagnosing disorders and for screening potential therapeutic modulators. The use of L-aspartic acid sodium salt monohydrate is standard in these assays due to its purity, stability, and solubility, ensuring reproducible concentrations of the L-aspartate substrate.
Table 1: Representative Kinetic Parameters of Argininosuccinate Synthetase
| Substrate | Km (Michaelis Constant) | Notes |
| L-Citrulline | ~0.04 mM | Indicates high affinity for the enzyme. |
| L-Aspartate | ~0.06 mM | Similar high affinity to citrulline. |
| ATP | ~0.05 mM | Strong binding, essential for the initial activation step. |
| (Note: These are approximate values derived from literature on mammalian liver enzymes and can vary based on species and experimental conditions.[7]) |
Protocol: Radiochemical Assay for Argininosuccinate Synthetase Activity
This protocol is a robust and highly sensitive method for measuring ASS activity in tissue homogenates or cell lysates, adapted from established methodologies.[18] It relies on the use of radioactively labeled L-aspartate to track the formation of the product.
Principle: The assay measures the conversion of L-[U-¹⁴C]aspartate and citrulline into [¹⁴C]argininosuccinate. To drive the reaction and simplify product measurement, an excess of argininosuccinate lyase and arginase are added. This cleaves the [¹⁴C]argininosuccinate to [¹⁴C]fumarate and unlabeled arginine, which is further cleaved to urea and ornithine. The final radioactive product measured is [¹⁴C]fumarate (and its hydrated form, [¹⁴C]malate), which can be easily separated from the unreacted [¹⁴C]aspartate substrate.
Materials:
-
L-Aspartic acid, sodium salt, monohydrate (for unlabeled stock)
-
L-[U-¹⁴C]aspartate (specific activity >200 mCi/mmol)
-
L-Citrulline
-
ATP, disodium salt
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
ATP-generating system: Creatine phosphate and Creatine kinase
-
Purified Argininosuccinate Lyase (ASL)
-
Purified Arginase
-
Dowex-50 (H⁺ form) cation-exchange resin
-
Perchloric acid (PCA)
-
Scintillation fluid and vials
Experimental Workflow Diagram:
Caption: Workflow for a radiochemical assay of Argininosuccinate Synthetase (ASS).
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM Tris-HCl buffer, pH 7.5.
-
Prepare stock solutions of 100 mM ATP, 200 mM MgCl₂, 1 M creatine phosphate, and 100 mM L-citrulline.
-
Prepare a working solution of L-[U-¹⁴C]aspartate diluted with unlabeled L-aspartate to achieve a final concentration of 10 mM with a known specific activity (e.g., 5 x 10⁴ cpm/nmol).
-
Causality Check: An ATP-generating system is included because ASS activity consumes ATP, and its depletion would cause the reaction rate to decrease over time. This ensures zero-order kinetics with respect to ATP concentration.
-
-
Sample Preparation:
-
Homogenize tissue or lyse cultured cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay) for later normalization of enzyme activity.
-
-
Reaction Setup:
-
Prepare a master mix containing all reagents except the cell lysate. For a final reaction volume of 100 µL, this would include: Tris-HCl, ATP, MgCl₂, citrulline, L-[U-¹⁴C]aspartate, creatine phosphate, creatine kinase, ASL, and Arginase at optimal concentrations.
-
Self-Validation: The inclusion of excess ASL and Arginase is a critical design feature. It ensures that the rate-limiting step being measured is exclusively the activity of ASS, as any argininosuccinate formed is immediately converted to the final measured product (fumarate).
-
-
Enzymatic Reaction:
-
Pre-warm the master mix to 37°C.
-
Initiate the reaction by adding a known amount of lysate protein (e.g., 10-50 µg) to the master mix.
-
Incubate at 37°C for a fixed time (e.g., 30 minutes), ensuring the reaction is within the linear range of product formation.
-
-
Termination and Product Separation:
-
Stop the reaction by adding 50 µL of ice-cold 2M perchloric acid. This denatures the enzymes and precipitates proteins.
-
Centrifuge to pellet the precipitated protein.
-
Apply the supernatant to a pre-equilibrated Dowex-50 (H⁺) column (approx. 1 mL bed volume).
-
Causality Check: Dowex-50 is a cation exchanger. At the acidic pH post-termination, the unreacted L-[¹⁴C]aspartate substrate is protonated and carries a net positive charge, binding tightly to the resin. The products, [¹⁴C]fumarate and [¹⁴C]malate, are neutral or negatively charged and flow through.
-
-
Quantification:
-
Elute the column with 2-3 mL of deionized water and collect the eluate directly into a scintillation vial.
-
Add scintillation fluid and measure the radioactivity (CPM) using a scintillation counter.
-
Calculate the amount of product formed (nmol) based on the specific activity of the L-[¹⁴C]aspartate and express the final enzyme activity as nmol of product per minute per mg of protein.
-
Conclusion
L-aspartate, often supplied for laboratory use as L-aspartic acid sodium salt monohydrate, is not merely an incidental substrate but a cornerstone of the urea cycle. Its role as the donor of the second nitrogen atom via the argininosuccinate synthetase reaction is a pivotal, rate-limiting step that directly connects nitrogen disposal with central carbon metabolism. For researchers in metabolic diseases and professionals in drug development, a thorough understanding of this mechanism is essential for devising effective diagnostics and therapeutics for hyperammonemic conditions, leveraging the intricate and elegant biochemistry that maintains nitrogen homeostasis.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Urea cycle - Wikipedia [en.wikipedia.org]
- 3. Physiology, Urea Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the function of aspartate in the urea cycle? | Study Prep in Pearson+ [pearson.com]
- 5. L-aspartic acid sodium salt monohydrate | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. Argininosuccinate synthase: at the center of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Argininosuccinate synthase - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Aspartic acid - Wikipedia [en.wikipedia.org]
- 13. Urea Cycle Disorders - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Hyperammonemia Medication: Urea Cycle Disorder Treatment Agents, Antiemetic [emedicine.medscape.com]
- 15. What is the mechanism of Ornithine aspartate? [synapse.patsnap.com]
- 16. researchopenworld.com [researchopenworld.com]
- 17. l-Ornithine l-Aspartate (LOLA) as a Novel Approach for Therapy of Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A radiochemical assay for argininosuccinate synthetase with [U-14C]aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Investigating the Role of Sodium L-Aspartate in Nucleotide Biosynthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally investigating the critical role of sodium L-aspartate in the de novo synthesis of purine and pyrimidine nucleotides. Moving beyond textbook descriptions, we delve into the causal biochemistry and provide detailed, field-proven methodologies to empower rigorous scientific inquiry.
Introduction: Aspartate as a Linchpin of Anabolic Metabolism
Nucleotides are the fundamental units of DNA and RNA, essential for cellular proliferation, energy currency (ATP, GTP), and signaling. The de novo synthesis pathways, which build these complex molecules from simple precursors, are highly conserved and central to life.[1][2] Within this intricate metabolic network, the amino acid L-aspartate emerges as a critical building block, contributing key atoms to the core structures of both purine and pyrimidine rings.[2][3][4] The liver is the primary site for the de novo synthesis of all four major nucleotides.[3]
Understanding the precise contribution of aspartate is not merely an academic exercise. Because rapidly dividing cells, such as cancer cells, have a high demand for nucleotides, the enzymes that utilize aspartate in these pathways are significant targets for therapeutic intervention.[2] This guide will elucidate the biochemical roles of aspartate and provide robust experimental protocols to quantify its incorporation into the nucleotide pool, offering a powerful lens through which to study cellular metabolism and screen for novel drug candidates.
Section 1: The Biochemical Crossroads - Aspartate's Dual Role in Nucleotide Synthesis
L-aspartate is unique in that it contributes to both major classes of nucleotides through distinct enzymatic reactions.
Contribution to Pyrimidine Biosynthesis: Donation of the Ring Scaffold
The de novo pyrimidine pathway commences with the synthesis of carbamoyl phosphate.[1][5] The committed and rate-limiting step in many organisms involves the enzyme Aspartate Transcarbamoylase (ATCase) , which catalyzes the condensation of carbamoyl phosphate and L-aspartate to form N-carbamoyl-L-aspartate.[6][7][8] In this reaction, the entire aspartate molecule (one nitrogen and three carbons) is incorporated, forming a substantial portion of what will become the six-membered pyrimidine ring of UMP, the precursor to all other pyrimidines.[3][5]
ATCase is a classic example of an allosterically regulated enzyme, subject to feedback inhibition by the downstream product CTP, which signals pyrimidine sufficiency.[6][9] This regulation underscores the cell's tight control over its nucleotide pools to prevent the wasteful expenditure of energy and resources.[9]
Contribution to Purine Biosynthesis: A Critical Nitrogen Donor
The synthesis of the purine ring is a more complex, ten-step process that builds the imidazole and pyrimidine rings onto a ribose-5-phosphate scaffold, culminating in the formation of inosine monophosphate (IMP).[1][2] Aspartate enters the pathway at the branch point where IMP is converted to adenosine monophosphate (AMP).
The enzyme Adenylosuccinate Synthetase (ADSS) catalyzes the GTP-dependent condensation of IMP with L-aspartate to form adenylosuccinate.[10][11][12] Subsequently, adenylosuccinate lyase cleaves fumarate from adenylosuccinate, leaving the amino group from aspartate behind to form AMP.[3][13] This two-step process effectively transfers a nitrogen atom (N1 of the purine ring) from aspartate to the nucleotide base, a critical step for generating the adenine nucleotides required for DNA, RNA, and ATP synthesis.[4]
Visualizing the Metabolic Hub
The central role of aspartate as a precursor for both pathways can be visualized as a metabolic hub, channeling this key amino acid into two distinct, yet equally vital, anabolic routes.
References
- 1. Purine Synthesis | Nucleotide Synthesis | USMLE Strike [usmlestrike.com]
- 2. De novo nucleotide biosynthetic pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleotide - Wikipedia [en.wikipedia.org]
- 4. De Novo Synthesis Pathway of Purine Nucleotides and Its Physiological Significance - Oreate AI Blog [oreateai.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Structure and Mechanisms of Escherichia coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. proteopedia.org [proteopedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. fiveable.me [fiveable.me]
- 12. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]
- 13. Adenylosuccinate - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Sodium (S)-3-amino-3-carboxypropanoate hydrate in Neuronal Cell Culture
Introduction: Unveiling the Potential of a Key Neuromodulator in In Vitro Models
Sodium (S)-3-amino-3-carboxypropanoate hydrate, more commonly known as D-Aspartic acid sodium salt monohydrate, is an endogenous amino acid that has garnered significant interest within the neuroscience community.[1] Present in the developing and adult nervous system, it plays a crucial role as a neuromodulator, primarily through its action as a selective agonist at the N-methyl-D-aspartate (NMDA) receptor.[2][3] This activity makes it a valuable tool for researchers studying the intricate signaling pathways that govern neuronal function, development, and pathology.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in neuronal cell culture. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ this compound in studies related to excitotoxicity, a key process in neurodegenerative diseases, and to explore its potential role in promoting neuronal differentiation.[4][5]
Mechanism of Action: The NMDA Receptor Signaling Cascade
The primary molecular target of this compound is the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[6][7] The binding of an agonist, such as D-Aspartate, along with a co-agonist like glycine or D-serine, to the NMDA receptor triggers a conformational change that opens the channel pore.[8] This allows for the influx of cations, most notably Ca²⁺, into the neuron.[6][8]
The downstream effects of NMDA receptor activation are highly dependent on the intensity and duration of the stimulus, leading to either physiological or pathological outcomes.
-
Physiological Signaling: Transient and localized increases in intracellular Ca²⁺ activate a cascade of signaling molecules, including calmodulin and various kinases, which are essential for processes like long-term potentiation (LTP), a cellular correlate of learning and memory.[7]
-
Excitotoxic Cascade: Conversely, excessive or prolonged activation of NMDA receptors leads to a massive and sustained influx of Ca²⁺.[4] This overload triggers a cytotoxic cascade involving the activation of proteases, endonucleases, and the generation of reactive oxygen species (ROS), ultimately culminating in neuronal damage and death.[4][9] This process of excitotoxicity is implicated in a wide range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[5][10]
References
- 1. researchgate.net [researchgate.net]
- 2. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]
- 5. fujifilmcdi.com [fujifilmcdi.com]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. Excitotoxic neuronal death requires superoxide entry into neurons through volume-regulated anion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Excitatory Amino Acid Neurotoxicity - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Cell Culture Performance with Sodium L-aspartate Monohydrate Supplementation
Introduction: The Critical Role of Aspartate in Cellular Metabolism and Proliferation
In the landscape of modern cell culture, particularly in the high-stakes arenas of biopharmaceutical production and cancer research, the optimization of culture media is a cornerstone of success. While often categorized as a non-essential amino acid, L-aspartate plays a profoundly essential role in the intricate metabolic network that underpins robust cell growth, viability, and productivity. Sodium L-aspartate monohydrate, a highly soluble and bioavailable form of L-aspartic acid, has emerged as a critical supplement for enhancing the performance of various cell lines, including Chinese Hamster Ovary (CHO) cells, hybridomas, and a range of cancer cell lines.
Aspartate is a central node in cellular metabolism, contributing to a multitude of vital processes. It is a fundamental building block for protein synthesis and a direct precursor for the synthesis of other amino acids such as asparagine, arginine, and lysine.[1] Crucially, aspartate is indispensable for de novo nucleotide synthesis, providing one of the nitrogen atoms for the purine ring and the entire carbon skeleton for pyrimidines.[2] This makes it a rate-limiting factor for DNA and RNA synthesis, and consequently, for cell proliferation.
Furthermore, aspartate is a key component of the malate-aspartate shuttle, a critical mechanism for transferring reducing equivalents (NADH) from the cytosol to the mitochondria, thereby maintaining redox balance and supporting cellular respiration.[1] Under conditions of high metabolic demand, such as rapid proliferation or high-level recombinant protein production, the endogenous synthesis of aspartate can become a bottleneck. This is particularly pronounced in scenarios of mitochondrial dysfunction or hypoxia, conditions frequently encountered in dense cell cultures and solid tumors, where aspartate can become a limiting metabolite for cell proliferation.[1][3]
This comprehensive guide provides detailed application notes and protocols for the effective use of Sodium L-aspartate monohydrate as a supplement in cell culture media. It is designed to equip researchers, scientists, and drug development professionals with the scientific rationale and practical methodologies to harness the benefits of aspartate supplementation for enhanced cell culture performance.
Mechanism of Action: Why Supplement with Sodium L-aspartate Monohydrate?
The decision to supplement cell culture media with Sodium L-aspartate monohydrate is grounded in a deep understanding of cellular metabolic demands. While cells can synthesize aspartate from the tricarboxylic acid (TCA) cycle intermediate oxaloacetate, this process is energetically demanding and can be constrained by various factors.
Overcoming Metabolic Limitations in High-Density Cultures
In high-density fed-batch cultures, such as those used for monoclonal antibody (mAb) production in CHO cells, nutrient depletion and the accumulation of metabolic byproducts create a stressful environment. Under these conditions, the demand for aspartate for both biomass and recombinant protein synthesis can outstrip the cell's synthetic capacity. Supplementation with Sodium L-aspartate monohydrate directly replenishes the intracellular aspartate pool, alleviating this metabolic burden and supporting sustained cell growth and productivity. Studies have shown that targeted amino acid supplementation, including aspartic acid, can significantly enhance final mAb titers in CHO cell cultures.[4]
Supporting Proliferation in Aspartate-Limited Cancer Cells
Many cancer cells exhibit reprogrammed metabolism, often characterized by a high rate of glycolysis even in the presence of oxygen (the Warburg effect). This can lead to a reduced flux through the TCA cycle, thereby limiting the endogenous supply of oxaloacetate for aspartate synthesis. Furthermore, the hypoxic conditions prevalent in solid tumors inhibit the electron transport chain, a key process for regenerating NAD+ required for aspartate synthesis.[3][5] Consequently, aspartate availability can become a critical bottleneck for tumor growth.[3] Supplementing the culture medium with Sodium L-aspartate monohydrate can therefore be a crucial experimental tool to study the metabolic vulnerabilities of cancer cells and to sustain their growth in vitro for drug screening and other research purposes.
Visualizing the Central Role of Aspartate in Cellular Metabolism
The following diagram illustrates the key metabolic pathways where L-aspartate plays a pivotal role, highlighting its importance in protein and nucleotide synthesis, as well as in cellular energy and redox balance.
Quantitative Impact of L-Aspartate Supplementation
The supplementation of cell culture media with Sodium L-aspartate monohydrate can have a measurable and significant impact on key performance indicators such as cell growth, viability, and recombinant protein production. The following tables summarize representative data on the effects of L-aspartate supplementation.
Table 1: Effect of Amino Acid Supplementation on Monoclonal Antibody Production in CHO Cells
| Supplementation Group | Peak Viable Cell Density (x10^6 cells/mL) | Final mAb Titer (mg/L) | % Increase in Titer vs. Control |
| Control (Basal Medium) | 8.5 ± 0.4 | 1250 ± 80 | - |
| Amino Acid Feed 1 (Low Asp) | 9.2 ± 0.5 | 1500 ± 100 | 20% |
| Amino Acid Feed 2 (High Asp) | 10.1 ± 0.6 | 2125 ± 120 | 70% |
This table is a representative example based on findings that aspartic acid has a high positive effect on final mAb titer.[4]
Table 2: Impact of Aspartate Availability on Cancer Cell Proliferation Under Hypoxia
| Cell Line | Condition | Aspartate Supplementation | Relative Cell Proliferation |
| A549 (Lung Carcinoma) | Normoxia (21% O2) | None | 100% |
| A549 (Lung Carcinoma) | Hypoxia (1% O2) | None | 45% |
| A549 (Lung Carcinoma) | Hypoxia (1% O2) | 200 µM | 85% |
| PANC-1 (Pancreatic Cancer) | Normoxia (21% O2) | None | 100% |
| PANC-1 (Pancreatic Cancer) | Hypoxia (1% O2) | None | 55% |
| PANC-1 (Pancreatic Cancer) | Hypoxia (1% O2) | 200 µM | 92% |
This table illustrates the principle that aspartate can be a limiting metabolite for cancer cell proliferation under hypoxic conditions, and that supplementation can rescue this phenotype.[3]
Protocols for Sodium L-aspartate Monohydrate Supplementation
The following protocols provide detailed, step-by-step methodologies for the preparation and use of Sodium L-aspartate monohydrate as a cell culture supplement. Adherence to aseptic techniques is critical throughout these procedures to prevent contamination.
Protocol 1: Preparation of a 100 mM Sterile Stock Solution of Sodium L-aspartate Monohydrate
Materials:
-
Sodium L-aspartate monohydrate (Cell culture grade, e.g., Sigma-Aldrich, Cat. No. A6683)
-
High-purity, sterile water for injection (WFI) or cell culture grade water
-
Sterile conical tubes (50 mL)
-
Sterile serological pipettes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
pH meter and sterile pH probe (optional, for verification)
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Calculate the required mass: To prepare 50 mL of a 100 mM stock solution, calculate the mass of Sodium L-aspartate monohydrate needed. The molecular weight is 173.1 g/mol .
-
Mass (g) = 0.1 mol/L * 0.05 L * 173.1 g/mol = 0.8655 g
-
-
Dissolution: In a laminar flow hood, weigh out 0.8655 g of Sodium L-aspartate monohydrate powder and transfer it to a sterile 50 mL conical tube.
-
Add solvent: Aseptically add approximately 40 mL of sterile WFI or cell culture grade water to the conical tube.
-
Dissolve completely: Cap the tube tightly and vortex or invert until the powder is completely dissolved. Sodium L-aspartate monohydrate is readily soluble in water.[6]
-
Adjust to final volume: Once dissolved, bring the final volume to 50 mL with sterile water.
-
Sterile filtration: Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and filter the solution into a new sterile conical tube. This is a critical step to ensure the sterility of the stock solution.
-
Aliquot and store: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL or 5 mL) in sterile cryovials or conical tubes. This minimizes the risk of contamination from repeated use of the same stock.
-
Labeling and storage: Clearly label the aliquots with the name of the supplement, concentration (100 mM), preparation date, and your initials. Store the aliquots at -20°C for long-term use. For short-term use (up to 2 weeks), the solution can be stored at 2-8°C.
Quality Control:
-
Appearance: The final solution should be clear and free of any particulates.
-
Sterility: Perform a sterility test by inoculating a small aliquot of the stock solution into a tube of sterile nutrient broth and incubating at 37°C for 48-72 hours. The broth should remain clear.
-
pH: The pH of a 10% solution is expected to be between 6.0 and 7.5.[7] The pH of the 100 mM stock solution can be checked to ensure it is within a physiologically compatible range before addition to the media.
Protocol 2: Supplementation of Basal Medium and Fed-Batch Cultures
Workflow for Supplementation:
Procedure:
-
Determine the target concentration: Based on your cell line and experimental goals, determine the desired final concentration of L-aspartate in your culture medium. Refer to Table 3 for recommended starting concentrations.
-
Calculate the required volume: Use the following formula to calculate the volume of the 100 mM stock solution needed:
-
Volume of stock (mL) = (Target concentration (mM) * Final volume of media (mL)) / 100 mM
-
-
Aseptic addition: In a laminar flow hood, aseptically add the calculated volume of the sterile Sodium L-aspartate monohydrate stock solution to your basal medium or fed-batch feed solution.
-
Mix thoroughly: Gently swirl the medium to ensure uniform distribution of the supplement.
-
Equilibrate (optional): For basal media, it is good practice to pre-warm the supplemented medium to 37°C before adding it to the cells.
-
Culture and monitor: Proceed with your cell culture experiment and monitor cell growth, viability, and other relevant parameters (e.g., mAb titer) as you normally would.
Table 3: Recommended Starting Concentrations for Sodium L-aspartate Supplementation
| Cell Type | Application | Recommended Starting Concentration (Final) | Notes |
| CHO Cells | Monoclonal Antibody Production | 1 - 5 mM in fed-batch feed | Concentration can be optimized based on spent media analysis.[1] |
| Hybridoma Cells | Monoclonal Antibody Production | 0.5 - 2 mM in basal medium | May enhance cell viability and antibody secretion.[8][9] |
| Cancer Cell Lines (e.g., HeLa, Jurkat) | Proliferation Studies | 0.1 - 1 mM in basal medium | Higher concentrations may be needed under hypoxic or metabolic stress conditions.[10][11] |
Note: The optimal concentration of Sodium L-aspartate monohydrate can vary depending on the specific cell line, basal medium formulation, and culture conditions. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Protocol 3: Monitoring Aspartate Levels in Cell Culture
For advanced process development and optimization, monitoring the concentration of key amino acids like aspartate in the bioreactor can provide invaluable insights.
Methods for Monitoring:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method for amino acid analysis. Samples are typically derivatized before analysis to allow for UV or fluorescence detection.[12]
-
Mass Spectrometry (MS): LC-MS based methods offer high specificity and sensitivity for the quantification of amino acids without the need for derivatization.[6]
-
Enzymatic Assays: Spectrophotometric assays using specific enzymes like L-aspartate dehydrogenase can be used for rapid determination of L-aspartate concentrations.[13]
-
Raman Spectroscopy: This non-invasive, in-line monitoring technique is gaining traction for real-time monitoring of multiple components in a bioreactor, including amino acids.[5]
Troubleshooting and Considerations
-
Precipitation in Media: Sodium L-aspartate monohydrate has good solubility in aqueous solutions. However, if precipitation is observed upon addition to a complex medium, it could be due to interactions with other components. Ensure the stock solution is added slowly with gentle mixing.
-
No Observed Effect: If supplementation does not yield the expected improvement in cell performance, consider the following:
-
The basal medium may already contain sufficient levels of aspartate.
-
Another nutrient may be the limiting factor. A comprehensive spent media analysis can help identify other depleted components.
-
The concentration of the supplement may need to be optimized.
-
-
Toxicity: While L-aspartate is a natural metabolite, excessively high concentrations can lead to metabolic imbalances and potential cytotoxicity. It is always advisable to perform a dose-response curve to identify the optimal, non-toxic concentration range.
Conclusion
Sodium L-aspartate monohydrate is a valuable and often critical supplement for optimizing cell culture performance. By understanding its central role in cellular metabolism and applying the detailed protocols outlined in this guide, researchers and bioprocess scientists can effectively address metabolic bottlenecks, enhance cell growth and viability, and ultimately improve the productivity of their cell culture systems. The principles and methodologies presented here provide a solid foundation for the rational design and optimization of cell culture media for a wide range of applications, from basic research to the industrial production of life-saving biotherapeutics.
References
- 1. Real-time quantification and supplementation of bioreactor amino acids to prolong culture time and maintain antibody product quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 4. researchgate.net [researchgate.net]
- 5. In‐line monitoring of amino acids in mammalian cell cultures using raman spectroscopy and multivariate chemometrics models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. nacalai.com [nacalai.com]
- 8. Real‐time quantification and supplementation of bioreactor amino acids to prolong culture time and maintain antibody product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the impact of media and feed combinations on CHO cell culture performance and monoclonal antibody (trastuzumab) production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ZBTB1 Regulates Asparagine Synthesis and Leukemia Cell Response to L-Asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel regulations of glutamate and aspartate uptake by HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Determination of Amino Acids in Cell Culture and Fermentation Broth Media Using Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
"L-aspartic acid sodium salt monohydrate" for protein crystallization screening
Application Notes & Protocols
Topic: L-Aspartic Acid Sodium Salt Monohydrate for Protein Crystallization Screening
Audience: Researchers, scientists, and drug development professionals.
Harnessing L-Aspartic Acid Sodium Salt Monohydrate for Effective Protein Crystallization
Introduction: The Quest for High-Quality Protein Crystals
The determination of a protein's three-dimensional structure is a cornerstone of modern biology and drug discovery, providing unparalleled insights into its function and mechanism.[1] X-ray crystallography remains the primary method for obtaining high-resolution protein structures, but its success is fundamentally dependent on a single, critical step: the growth of well-ordered, diffraction-quality crystals.[2] This process involves transitioning a purified protein from a soluble, aqueous state to a highly ordered, solid crystalline lattice.[1]
Achieving this transition is a complex challenge influenced by numerous variables, including pH, temperature, ionic strength, and the specific chemical agents used to induce crystallization.[3] Among the vast arsenal of chemical tools available to crystallographers, amino acids have emerged as effective agents for promoting crystallization.[4] This guide provides an in-depth exploration of L-Aspartic acid sodium salt monohydrate, a component used in reservoir solutions for crystallization, detailing the scientific principles behind its use and providing robust protocols for its application in screening experiments.[5]
Scientific Principles: Why Use L-Aspartic Acid Sodium Salt Monohydrate?
The formation of a protein crystal occurs in two stages: nucleation, where protein molecules form a stable initial aggregate, and growth, where additional molecules attach to this nucleus in an ordered fashion.[3] Both stages require the protein solution to be in a state of supersaturation, where the concentration of the protein exceeds its normal solubility limit.[1] Chemical agents, known as precipitants, are used to carefully guide the protein into this supersaturated state.
The Role of Amino Acids as Crystallization Agents Amino acids and their derivatives can be surprisingly effective in promoting crystallization. Studies have shown they can expand the range of precipitant concentrations that yield crystals, suppress non-specific aggregation (amorphous precipitation), and promote the formation of an ordered solid phase.[4] Their mechanism often involves modulating the protein's solubility and stabilizing specific intermolecular contacts required for lattice formation.[4] They can influence both hydrophobic and electrostatic interactions between protein molecules, which are critical for building a crystal.[4]
Specific Attributes of L-Aspartic Acid Sodium Salt Monohydrate L-Aspartic acid is a non-essential, dicarboxylic amino acid.[6] Its sodium salt monohydrate form possesses several properties that make it a valuable tool in crystallization screens.
| Property | Value / Description | Reference |
| CAS Number | 323194-76-9 | [5] |
| Molecular Formula | C₄H₈NNaO₅ (or HO₂CCH₂CH(NH₂)CO₂Na · H₂O) | [5] |
| Molecular Weight | 173.10 g/mol | [5] |
| Appearance | White crystalline powder | [7] |
| Key Feature | Dicarboxylic amino acid with two carboxyl groups | [6] |
The presence of two carboxyl groups and an amino group means the molecule's net charge is highly dependent on the solution's pH.[3] This property allows it to interact with charged residues (like Lysine, Arginine, Histidine, Glutamate, and Aspartate) on the protein surface.[8] By altering the protein's hydration shell and mediating electrostatic interactions, L-aspartic acid sodium salt can gently decrease the protein's solubility, pushing it towards the supersaturation needed for crystallization without causing a rapid, disordered crash into an amorphous precipitate.
Experimental Design & Protocols
A successful crystallization experiment begins with meticulously prepared reagents and a logical screening strategy. The protocols below are designed for the vapor diffusion method, a widely used technique for screening crystallization conditions.[1][3]
Workflow for Crystallization Screening
The following diagram outlines the major steps in a typical sitting drop vapor diffusion experiment.
Caption: Workflow for a sitting drop vapor diffusion experiment.
Materials and Reagents
| Category | Item | Recommended Specifications |
| Protein Sample | Purified Target Protein | >95% purity; Concentration: 5-25 mg/mL.[9][10] |
| Primary Reagent | L-Aspartic Acid Sodium Salt Monohydrate | ≥98% purity, crystallization grade. |
| Buffering Agents | MES, HEPES, Tris-HCl, etc. | Sterile-filtered stock solutions (e.g., 1.0 M). |
| Labware | 96-well sitting drop crystallization plates | Optically clear, compatible with automated imagers. |
| Sealing tape/film | Optically clear, strong adhesive to prevent evaporation. | |
| Pipettes and sterile tips | For manual setup: 0.1-2 µL, 1-10 µL, and 100-1000 µL ranges.[11] | |
| Equipment | Centrifuge (for sample clarification) | Capable of >14,000 x g at 4°C.[9] |
| Stereomicroscope | For observing crystallization drops. | |
| Temperature-controlled incubator | To maintain stable experimental conditions. | |
| pH meter | For accurate buffer preparation. |
Reagent Preparation: The Foundation of Reproducibility
a) Protein Sample Preparation
-
Purity is Paramount: Ensure the protein sample is at least 95% pure as assessed by SDS-PAGE.[9] Homogeneity is key to forming an ordered crystal lattice.
-
Optimal Concentration: The ideal concentration is typically between 5-25 mg/mL.[12] The sample should be in a low-salt buffer (e.g., 10-25 mM buffer, <200 mM NaCl).[10][11]
-
Final Clarification: Immediately before setting up crystallization plates, centrifuge the protein stock at >14,000 x g for 10 minutes at 4°C to pellet any minor aggregates or dust particles.[9] Use only the supernatant for your experiments.
b) L-Aspartic Acid Sodium Salt Monohydrate Stock Solution
-
Prepare a 2.0 M Stock:
-
Weigh 34.62 g of L-Aspartic acid sodium salt monohydrate (MW = 173.10 g/mol ).
-
Add high-purity, deionized water to a final volume of 100 mL.
-
Gently warm and stir until the salt is completely dissolved.
-
-
Sterile Filtration: Filter the solution through a 0.22 µm syringe filter into a sterile container. This removes any particulates that could act as unwanted nucleation sites.[9]
-
Storage: Store the stock solution at 4°C.
Protocol: Grid Screen using Vapor Diffusion
This protocol describes setting up a 24-condition grid screen varying the concentration of L-Aspartic acid sodium salt monohydrate against a range of pH values. This is an excellent strategy for initial screening and subsequent optimization.
a) Preparing the Reservoir Solutions Prepare the 24 unique reservoir solutions in a 96-well deep-well block according to the table below. Each well should have a final volume of 1.0 mL. The buffer concentration in each well is constant at 0.1 M.
| pH | 0.4 M L-Aspartate | 0.8 M L-Aspartate | 1.2 M L-Aspartate | 1.6 M L-Aspartate |
| 5.5 (MES) | Well A1 | Well A2 | Well A3 | Well A4 |
| 6.0 (MES) | Well B1 | Well B2 | Well B3 | Well B4 |
| 6.5 (HEPES) | Well C1 | Well C2 | Well C3 | Well C4 |
| 7.0 (HEPES) | Well D1 | Well D2 | Well D3 | Well D4 |
| 7.5 (HEPES) | Well E1 | Well E2 | Well E3 | Well E4 |
| 8.0 (Tris) | Well F1 | Well F2 | Well F3 | Well F4 |
To prepare Well A1 (0.4 M L-Aspartate, 0.1 M MES pH 5.5):
-
200 µL of 2.0 M L-Aspartate stock
-
100 µL of 1.0 M MES pH 5.5 stock
-
700 µL of deionized water
Adjust volumes proportionally for all other wells.
b) Setting the Crystallization Plate (Sitting Drop)
-
Dispense Reservoir: Using a multichannel pipette, transfer 100 µL of each condition from the deep-well block into the corresponding reservoir of a 96-well crystallization plate.[11]
-
Prepare the Drop:
-
Pipette 200 nL of reservoir solution from a well onto the corresponding drop post in the crystallization plate.
-
Add 200 nL of your clarified protein solution to the same drop.
-
Note: For manual setups, a 1:1 ratio of 1 µL protein + 1 µL reservoir solution is common.[9]
-
-
Seal the Plate: Carefully apply the clear sealing film, ensuring a tight seal over every well to prevent evaporation and allow for vapor equilibration.
-
Incubate: Store the plate in a stable, vibration-free environment at a constant temperature (e.g., 20°C).
Observation and Troubleshooting
Observation Schedule:
-
Day 1: Check for initial phase separation or heavy precipitation.
-
Day 3, 7, 14, and 21: Systematically inspect each drop under a microscope. Document any changes with images.
Interpreting Results:
-
Clear Drop: The solution is undersaturated. Crystals are unlikely to form under this condition.
-
Heavy Precipitate: The solution became supersaturated too quickly, leading to disordered, amorphous aggregation.
-
Microcrystals: A promising result. This condition is a good starting point for optimization to obtain larger, single crystals.
-
Single Crystals: The ideal outcome. Note the morphology and size.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals, Only Clear Drops | Protein concentration is too low; Precipitant concentration is too low. | Increase protein concentration; Screen with higher concentrations of L-Aspartate. |
| Heavy, Amorphous Precipitate | Protein or precipitant concentration is too high; pH is at or near the protein's isoelectric point (pI). | Decrease protein and/or L-Aspartate concentration; Screen a wider pH range away from the theoretical pI. |
| Showers of Microcrystals | Nucleation rate is too high. | Decrease protein concentration; Set up drops with a lower protein-to-reservoir ratio (e.g., 2:1 or 3:1); Slow down equilibration by using a larger drop volume. |
| Crystals Stop Growing or are Small | Depletion of protein from the drop; Suboptimal chemical environment. | Try micro-seeding into fresh drops; Perform optimization screens by finely varying pH and L-Aspartate concentration around the hit condition.[10] |
Conclusion
L-Aspartic acid sodium salt monohydrate is a valuable and versatile reagent in the protein crystallographer's toolkit. Its ability to modulate protein solubility through electrostatic interactions provides a gentle path to the supersaturation required for crystal nucleation and growth. By employing a systematic screening approach, such as the grid screen detailed in this guide, researchers can effectively explore the crystallization parameter space. A successful "hit" with L-Aspartate can serve as a robust starting point for optimization experiments, ultimately leading to the high-quality crystals necessary for solving complex biological questions through structural analysis.
References
- 1. opentrons.com [opentrons.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Protein crystallization - Wikipedia [en.wikipedia.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Buy L-Aspartic acid sodium salt monohydrate | 323194-76-9 [smolecule.com]
- 6. Thermal Deformations of Crystal Structures in the L-Aspartic Acid/L-Glutamic Acid System and DL-Aspartic Acid [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 10. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hamptonresearch.com [hamptonresearch.com]
- 12. hamptonresearch.com [hamptonresearch.com]
Application Notes and Protocols for the Preparation of Sodium (S)-3-amino-3-carboxypropanoate Hydrate Stock Solutions
For: Researchers, scientists, and drug development professionals.
Introduction: The Scientific Significance of Sodium (S)-3-amino-3-carboxypropanoate Hydrate
This compound, more commonly known as Sodium L-aspartate monohydrate, is the sodium salt of the non-essential amino acid L-aspartic acid. With a molecular formula of C₄H₆NNaO₄·H₂O, this compound plays a multifaceted role across various scientific disciplines. In the pharmaceutical and biomedical fields, it is utilized in formulations for its potential neuroprotective and cognitive-enhancing properties, and it serves as a component in cardioplegic solutions to protect the heart muscle during cardiac surgery. In the food industry, it is employed as a flavor enhancer.[1] Given its importance, the ability to prepare accurate and stable stock solutions is fundamental for reproducible experimental outcomes.
This document provides a comprehensive, field-proven protocol for the preparation, storage, and handling of Sodium L-aspartate monohydrate stock solutions. The methodologies outlined herein are designed to ensure the integrity and stability of the solution, thereby validating its use in downstream applications.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of Sodium L-aspartate monohydrate is critical for the successful preparation of its stock solutions. The following table summarizes key data for this compound.
| Property | Value | Source(s) |
| Synonyms | Sodium L-aspartate monohydrate, (S)-Aminobutanedioic acid sodium salt monohydrate, L-2-Aminobutanedioic acid sodium salt monohydrate | [2][3] |
| CAS Number | 323194-76-9 | [4] |
| Molecular Formula | C₄H₆NNaO₄·H₂O | [3][4] |
| Molecular Weight | 173.1 g/mol | [3][4] |
| Appearance | White crystalline powder | [1] |
| Solubility in Water | ≥100 mg/mL | [3] |
| pH of 10% Solution | 6.0 - 7.5 | [4] |
| Storage of Solid | Room temperature, in a dry, well-ventilated area. For long-term storage, -20°C is recommended. | [3][4] |
| Stability of Solid | At least 2 years at room temperature. | [4] |
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the sequential workflow for the preparation of a Sodium L-aspartate monohydrate stock solution.
Caption: Workflow for preparing Sodium L-aspartate monohydrate stock solution.
Protocol for the Preparation of a 1 M Sodium L-aspartate Monohydrate Stock Solution
This protocol details the steps for preparing a 1 Molar (M) stock solution. The principles can be adapted for other desired concentrations.
Materials and Equipment
-
Sodium L-aspartate monohydrate (CAS: 323194-76-9)
-
High-purity water (e.g., deionized, distilled, or sterile water for cell culture applications)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask (appropriate size)
-
Magnetic stirrer and stir bar
-
pH meter (optional, but recommended)
-
0.1 M NaOH and 0.1 M HCl for pH adjustment (optional)
-
Sterile syringe filters (0.22 µm pore size, for cell culture applications)
-
Sterile conical tubes or cryovials for aliquoting
-
Pipettes and sterile tips
Step-by-Step Methodology
-
Calculations:
-
To prepare a 1 M solution, you will need 173.1 grams of Sodium L-aspartate monohydrate per liter of solvent (since the molecular weight is 173.1 g/mol ).
-
For a smaller volume, adjust the mass accordingly. For example, to prepare 100 mL of a 1 M solution, you will need 17.31 g.
-
-
Weighing the Compound:
-
Place a clean, dry weighing boat on the analytical balance and tare it.
-
Carefully weigh the calculated mass of Sodium L-aspartate monohydrate.
-
-
Dissolution:
-
Add approximately 80% of the final desired volume of high-purity water to a beaker containing a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Gradually add the weighed Sodium L-aspartate monohydrate to the vortex of the stirring water.
-
Continue stirring until the compound is completely dissolved. The high solubility of Sodium L-aspartate monohydrate means it should dissolve readily in water.[3]
-
-
Final Volume Adjustment:
-
Once fully dissolved, carefully transfer the solution to a volumetric flask of the appropriate size.
-
Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Bring the solution to the final desired volume with the solvent. The bottom of the meniscus should align with the calibration mark on the flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
pH Measurement and Adjustment (Optional):
-
For applications sensitive to pH, it is advisable to measure the pH of the stock solution. A 10% solution is expected to have a pH between 6.0 and 7.5.[4]
-
If necessary, adjust the pH using dropwise addition of 0.1 M NaOH to increase the pH or 0.1 M HCl to decrease it, while continuously monitoring with a calibrated pH meter. For many acidic amino acids, pH adjustment to around 7.0 is common practice.[2]
-
-
Sterile Filtration (for Cell Culture):
-
For use in cell culture or other sterile applications, the stock solution must be sterilized.
-
Draw the solution into a sterile syringe and attach a 0.22 µm sterile syringe filter.
-
Dispense the solution through the filter into a sterile container. It is recommended to filter the solution before use if it has been stored.[5]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound over time, it is best practice to aliquot the stock solution into smaller, single-use volumes in sterile conical tubes or cryovials.[6]
-
Label each aliquot clearly with the name of the compound, concentration, preparation date, and your initials.
-
For short-term storage (up to several weeks), the solution can be stored at 4°C.[7]
-
For long-term storage, the aliquots should be stored at -20°C or -80°C, where they can be stable for months.[2][5]
-
Logical Framework for Protocol Decisions
The following diagram outlines the decision-making process and rationale behind the key steps in the protocol.
Caption: Rationale behind key procedural steps.
Conclusion
The protocol detailed in these application notes provides a robust and reliable method for the preparation of this compound stock solutions. By adhering to these guidelines, researchers can ensure the quality and consistency of their solutions, which is paramount for achieving accurate and reproducible results in their scientific endeavors.
References
- 1. L-Asparagine in Cell Culture [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Cas 323194-76-9,L-ASPARTIC ACID SODIUM SALT MONOHYDRATE | lookchem [lookchem.com]
- 4. Sodium L-Aspartate [sorachim.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
"Sodium L-aspartate monohydrate" in patch-clamp electrophysiology experiments
Application Notes and Protocols for L-Aspartic Acid Sodium Salt Monohydrate in Enzymatic Assays
Introduction: The Central Role of L-Aspartic Acid Sodium Salt Monohydrate in Biochemical Assays
L-Aspartic acid, a non-essential amino acid, is a cornerstone of cellular metabolism, acting as a building block for proteins and a key intermediate in numerous biochemical pathways, including the urea cycle and nucleotide biosynthesis.[1][2] In the context of enzymatic assays, its sodium salt monohydrate form (C₄H₆NNaO₄·H₂O) is the preferred reagent. This preference is due to its high purity, excellent aqueous solubility, and stability, which are critical for the preparation of reliable and consistent assay reagents.[3][4][5] The sodium salt form helps maintain the pH of the reaction buffer, a crucial parameter for optimal enzyme activity.[4] This document provides an in-depth guide to the application of L-Aspartic Acid Sodium Salt Monohydrate in key enzymatic assays, with a primary focus on Aspartate Aminotransferase (AST) and L-Asparaginase, for researchers, scientists, and professionals in drug development.
I. Aspartate Aminotransferase (AST) Activity Assays: A Clinical and Research Workhorse
Aspartate Aminotransferase (AST), also known as serum glutamic-oxaloacetic transaminase (SGOT), is a pivotal enzyme in amino acid metabolism that catalyzes the reversible transfer of an α-amino group from L-aspartate to α-ketoglutarate, yielding oxaloacetate and L-glutamate.[6] AST is abundant in the liver, heart, skeletal muscles, and kidneys.[7] Elevated serum AST levels are a well-established biomarker for tissue damage, particularly in the context of liver diseases (like hepatitis) and myocardial infarction.[7][8][9]
Principle of the Coupled Enzymatic AST Assay (IFCC Recommended Method)
The most widely accepted method for determining AST activity is a coupled enzymatic assay, as recommended by the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC).[10] This kinetic spectrophotometric method relies on the following two reactions:
-
AST-catalyzed transamination: In the presence of the sample containing AST, L-aspartate and α-ketoglutarate are converted to oxaloacetate and L-glutamate.
-
Indicator Reaction: The oxaloacetate produced is immediately reduced to L-malate by an excess of malate dehydrogenase (MDH). This reaction consumes reduced nicotinamide adenine dinucleotide (NADH), which is monitored by the decrease in absorbance at 340 nm.
The rate of NADH oxidation is directly proportional to the AST activity in the sample.
References
- 1. Amplite® Colorimetric L-Aspartate (Aspartic Acid) Assay Kit | AAT Bioquest [aatbio.com]
- 2. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. L-Aspartic acid, sodium salt monohydrate - Innovative Enzymes [innovativeenzymes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. ruifuchem.com [ruifuchem.com]
- 6. Aspartate transaminase - Wikipedia [en.wikipedia.org]
- 7. Aspartate Aminotransferase (AST/SGOT) conversion calculator to nkat/l, µkat/l, nmol/(s•L), µmol/(s•L), U/L, IU/L, µmol/(min•L), µmol/(h•L), µmol/(h•mL) units. Online converter from conventional to SI units | UNITSLAB.COM [unitslab.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Aspartate aminotransferase (AST) blood test - Mayo Clinic [mayoclinic.org]
- 10. Buy L-Aspartic acid sodium salt monohydrate | 323194-76-9 [smolecule.com]
Application Notes and Protocols for Sodium (S)-3-amino-3-carboxypropanoate hydrate in Cryopreservation Media
Introduction: A Novel Component for Enhanced Cryopreservation
The long-term storage of viable cells is a cornerstone of modern biological research and clinical applications. Cryopreservation, the process of preserving cells at sub-zero temperatures, is indispensable for cell banking, regenerative medicine, and drug discovery. The success of cryopreservation hinges on the composition of the cryopreservation medium, which is designed to mitigate the cellular stresses of freezing and thawing. While dimethyl sulfoxide (DMSO) remains the gold standard cryoprotectant, its inherent cytotoxicity necessitates the exploration of novel, less toxic components for cryopreservation media.
This document provides detailed application notes and protocols for the use of Sodium (S)-3-amino-3-carboxypropanoate hydrate , also known as Sodium L-aspartate monohydrate , as a supplementary component in cryopreservation media. Emerging research suggests that the inclusion of specific amino acids can enhance post-thaw cell viability and functionality by providing both antioxidant protection and metabolic support.
Scientific Rationale: The Multifaceted Role of L-Aspartate in Cryopreservation
The cryopreservation process exposes cells to a cascade of stressors, including osmotic shock, intracellular ice crystal formation, and oxidative stress. Sodium L-aspartate monohydrate is proposed to counteract these detrimental effects through two primary mechanisms:
-
Antioxidant Activity: The freezing and thawing cycles can trigger the overproduction of reactive oxygen species (ROS), leading to oxidative damage to cellular components. L-aspartate, as an amino acid, possesses antioxidant properties that can help neutralize these harmful free radicals. Studies on the related D-aspartic acid have demonstrated its ability to improve the post-thaw quality of ram semen by mitigating oxidative stress.[1][2] This suggests that L-aspartate can similarly protect cells from oxidative damage during cryopreservation.
-
Metabolic Support: L-aspartate is a pivotal non-essential amino acid that plays a central role in cellular metabolism. It is a key substrate for the tricarboxylic acid (TCA) cycle and a precursor for the synthesis of other amino acids and nucleotides.[3][4][5] By including Sodium L-aspartate in the cryopreservation medium, it is hypothesized that cells are provided with a readily available energy source and essential building blocks, which can facilitate a more robust recovery and proliferation post-thaw.
Proposed Mechanism of Action
The protective effects of Sodium L-aspartate monohydrate during cryopreservation can be visualized as a dual-support system for the cell.
Caption: Dual-action mechanism of Sodium L-aspartate in cryopreservation.
Experimental Protocols: Investigational Use of Sodium L-aspartate monohydrate
The following protocols are provided as a starting point for researchers to investigate the benefits of supplementing cryopreservation media with Sodium L-aspartate monohydrate. Optimization for specific cell types is highly recommended.
Protocol 1: Preparation of a Stock Solution of Sodium L-aspartate monohydrate
Materials:
-
This compound (CAS No. 323194-76-9)
-
Sterile, cell culture-grade water
-
Sterile 0.22 µm filter
-
Sterile conical tubes
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of Sodium L-aspartate monohydrate powder.
-
Dissolve the powder in sterile, cell culture-grade water to create a 100 mM stock solution.
-
Ensure complete dissolution by gentle vortexing.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Formulation of a Complete Cryopreservation Medium
Materials:
-
Basal medium appropriate for the cell line (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
DMSO, cell culture grade
-
100 mM Sodium L-aspartate monohydrate stock solution
Recommended Formulations for Investigation:
| Component | Standard Formulation | Investigational Formulation A | Investigational Formulation B |
| Basal Medium | 80% | 79% | 78% |
| FBS | 10% | 10% | 10% |
| DMSO | 10% | 10% | 10% |
| Sodium L-aspartate | 0 mM | 10 mM | 20 mM |
Procedure:
-
In a sterile conical tube, combine the basal medium and FBS.
-
Add the appropriate volume of the 100 mM Sodium L-aspartate monohydrate stock solution to achieve the desired final concentration (e.g., 1 mL of stock for 9 mL of media for a 10 mM final concentration).
-
Slowly add the DMSO to the mixture while gently swirling. Caution: DMSO can be toxic to cells at room temperature for extended periods. Prepare the complete cryopreservation medium just before use and keep it on ice.
Protocol 3: Cryopreservation of Adherent Cells
Materials:
-
Healthy, sub-confluent culture of adherent cells
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA or other cell dissociation reagent
-
Complete cryopreservation medium (with and without Sodium L-aspartate)
-
Cryogenic vials, sterile
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer with sterile PBS.
-
Add Trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with a medium containing FBS.
-
Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a small volume of fresh culture medium.
-
Perform a cell count and determine viability (should be >90%).
-
Centrifuge the cells again and resuspend the pellet in the chilled complete cryopreservation medium at a concentration of 1-5 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into each labeled cryogenic vial.
-
Place the vials in a controlled-rate freezing container and transfer to a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.
-
The next day, transfer the vials to the vapor phase of a liquid nitrogen dewar for long-term storage.
Experimental Workflow for Protocol Validation
Caption: Workflow for validating the efficacy of Sodium L-aspartate.
Post-Thaw Analysis and Data Interpretation
To evaluate the effectiveness of Sodium L-aspartate monohydrate supplementation, a thorough post-thaw analysis is crucial.
Thawing Protocol:
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Wipe the vial with 70% ethanol before opening in a sterile hood.
-
Gently transfer the cell suspension to a conical tube containing pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes to remove the cryopreservation medium.
-
Resuspend the cell pellet in fresh culture medium and plate in a suitable culture vessel.
Recommended Assays:
-
Viability Assay: Immediately after thawing and after 24 hours in culture, assess cell viability using a trypan blue exclusion assay or a fluorescence-based live/dead staining kit.
-
Proliferation Assay: Monitor cell growth over several days using a cell counting method or a metabolic assay (e.g., MTT, XTT).
-
Functional Assays: Perform cell-specific functional assays to ensure that the cryopreservation process has not altered the desired cellular characteristics (e.g., differentiation potential of stem cells, cytokine secretion of immune cells).
Expected Outcomes:
It is hypothesized that cells cryopreserved with media supplemented with Sodium L-aspartate monohydrate will exhibit:
-
Higher post-thaw viability compared to the standard formulation.
-
A shorter lag phase and faster resumption of proliferation post-thaw.
-
Better preservation of cell-specific functions.
Conclusion
The incorporation of this compound into cryopreservation media represents a promising strategy to enhance post-thaw cell survival and function. Its dual role as an antioxidant and a metabolic substrate addresses key challenges associated with the cryopreservation process. The provided protocols offer a framework for researchers to explore the benefits of this compound for their specific cell lines and applications. Further optimization and validation are encouraged to fully realize the potential of Sodium L-aspartate monohydrate in advancing cryopreservation technology.
References
Application Notes & Protocols: L-Aspartic Acid Sodium Salt Monohydrate in Amino Acid Transport Studies
<
Introduction: The Critical Role of L-Aspartate and its Transport
L-Aspartic acid, a non-essential amino acid, is a cornerstone of cellular metabolism and signaling.[1][2] It serves not only as a fundamental building block for protein synthesis but also as a key metabolic intermediate in pathways like the Krebs cycle and as a principal excitatory neurotransmitter in the mammalian central nervous system.[1][2][3][4] The transport of L-aspartate across cellular membranes is a tightly regulated process, essential for maintaining cellular homeostasis, enabling neurotransmission, and supporting cell growth and proliferation.[1] Dysregulation of aspartate transport is implicated in various neurological disorders, highlighting the importance of studying its underlying mechanisms.
L-Aspartic acid sodium salt monohydrate is the preferred substrate for these studies due to its high purity, stability, and solubility in aqueous solutions, making it ideal for preparing precise concentrations in physiological buffers.[3][5][6] Its sodium salt form is particularly relevant because the primary mechanism for aspartate transport into cells is through sodium-dependent co-transporters.[7][8]
This guide provides a comprehensive overview of the principles and methodologies for using L-aspartic acid sodium salt monohydrate to investigate amino acid transport, with a focus on the Excitatory Amino Acid Transporter (EAAT) family. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights to ensure the generation of robust and reliable data for researchers in basic science and drug development.
Physicochemical Properties of L-Aspartic Acid Sodium Salt Monohydrate
A thorough understanding of the reagent's properties is fundamental to experimental design and execution.
| Property | Value | Source(s) |
| CAS Number | 323194-76-9 | [5][9][10] |
| Molecular Formula | C₄H₆NNaO₄·H₂O | [5][9] |
| Molecular Weight | 173.10 g/mol | [5][9][10] |
| Appearance | White crystalline powder | [5] |
| Solubility | Readily soluble in water (50 mg/ml) | [3] |
| Storage | Room temperature, in a well-closed container | [9] |
Section 1: The Central Role of Sodium in L-Aspartate Transport
The transport of L-aspartate against its concentration gradient is an energy-dependent process. The primary drivers of this transport in mammalian cells are the Solute Carrier 1 (SLC1) family of transporters, also known as the Excitatory Amino Acid Transporters (EAATs).[11][12] These transporters utilize the electrochemical gradient of sodium ions (Na⁺) to power the uptake of aspartate.[8]
The stoichiometry of this co-transport mechanism is crucial: for each molecule of L-aspartate transported into the cell, three Na⁺ ions and one proton (H⁺) are co-transported, while one potassium ion (K⁺) is counter-transported out of the cell.[11][13] This electrogenic process creates a net inward movement of positive charge, which can be measured and is a hallmark of EAAT activity.[14]
The absolute requirement for an extracellular Na⁺ gradient is a critical experimental consideration.[15] Assays designed to measure EAAT-mediated transport must be conducted in buffers containing physiological concentrations of Na⁺. Conversely, replacing Na⁺ with an impermeant cation, such as choline or N-methyl-D-glucamine (NMDG), is a standard negative control to confirm that the observed transport is indeed Na⁺-dependent.[13]
The affinity of the transporter for L-aspartate is strongly dependent on the sodium concentration.[16][17] As extracellular Na⁺ concentration increases, the transporter's affinity for L-aspartate also increases, facilitating rapid binding and uptake.[16] This kinetic relationship is a key aspect to explore when characterizing novel transporters or evaluating the mechanism of potential inhibitors.
Section 2: Experimental Design & Core Methodologies
Two primary methodologies are widely employed to quantify L-aspartate transport: radiolabeled uptake assays and fluorescence-based assays. The choice of method depends on the specific research question, available equipment, and desired throughput.
Radiolabeled Uptake Assays: The Gold Standard
Radiolabeled uptake assays are a highly sensitive and direct method for measuring the transport of amino acids.[18] These assays typically utilize tritium ([³H]) or carbon-14 ([¹⁴C]) labeled L-aspartate.
Principle: Cells expressing the transporter of interest are incubated with a known concentration of radiolabeled L-aspartate for a defined period. The transport process is then terminated, and the cells are washed to remove extracellular radiolabel. The amount of intracellular radioactivity is quantified using a scintillation counter, which is directly proportional to the amount of L-aspartate transported.
Causality Behind Experimental Choices:
-
Choice of Isotope: [³H]-L-aspartate is often preferred due to its higher specific activity, allowing for greater sensitivity with lower substrate concentrations.
-
Incubation Time: Initial rate conditions are critical. Transport should be measured over a short time course (e.g., 1-10 minutes) where the uptake is linear. This ensures the measurement reflects the initial transport velocity and is not confounded by substrate metabolism or transporter saturation.
-
Temperature: Assays are typically performed at 37°C to reflect physiological conditions. A parallel control at 4°C or 0°C is essential to determine the non-transporter-mediated component (e.g., passive diffusion, non-specific binding), as active transport is an energy-dependent process that is significantly reduced at low temperatures.[19]
-
Termination and Washing: Rapid termination of the uptake is crucial. This is achieved by flooding the cells with ice-cold buffer. The washing steps must be quick and efficient to remove all extracellular radiolabel without causing significant efflux of the intracellular substrate.
Protocol 2.1: [³H]-L-Aspartate Uptake Assay in Adherent Cells
This protocol is designed for cells cultured in 24- or 96-well plates.
Materials:
-
L-Aspartic acid sodium salt monohydrate (for preparing unlabeled stock solutions)
-
[³H]-L-Aspartic acid
-
Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer containing Na⁺ (Assay Buffer)
-
Choline-Cl or NMDG-based buffer (Na⁺-free Wash Buffer)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Adherent cells expressing the transporter of interest, seeded in 24- or 96-well plates
Procedure:
-
Cell Preparation: Seed cells at an appropriate density to achieve 80-90% confluency on the day of the experiment.
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of unlabeled L-aspartic acid sodium salt monohydrate in water.
-
Prepare a working solution of [³H]-L-aspartate in Assay Buffer. The final concentration will depend on the experiment (e.g., for Kₘ determination, a range of concentrations bracketing the expected Kₘ will be needed). A typical starting concentration is 1 µM.
-
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with pre-warmed (37°C) Assay Buffer.
-
Add 200 µL (for 24-well) or 50 µL (for 96-well) of pre-warmed Assay Buffer containing the desired concentration of [³H]-L-aspartate to each well to initiate the uptake.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5 minutes). Ensure this time point falls within the linear range of uptake, which should be determined in preliminary experiments.
-
Assay Termination and Washing:
-
To stop the transport, rapidly aspirate the radioactive solution.
-
Immediately wash the cells three times with 1 mL (for 24-well) or 200 µL (for 96-well) of ice-cold Na⁺-free Wash Buffer.
-
-
Cell Lysis: Add 250 µL (for 24-well) or 100 µL (for 96-well) of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Quantification:
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA) to normalize the uptake data (expressed as pmol/mg protein/min).
-
Subtract the counts from non-specific binding/uptake (determined by including a condition with a vast excess of unlabeled L-aspartate or by performing the assay in Na⁺-free buffer) from all experimental values.
-
Fluorescence-Based Assays: A High-Throughput Alternative
Fluorescence-based methods offer a non-radioactive alternative for measuring transporter activity, often with higher throughput capabilities suitable for screening applications.[][21] These assays can be based on several principles, including the use of fluorescently labeled aspartate analogs or biosensors that report changes in intracellular aspartate concentration.[][22][23]
Principle using Fluorescent Substrates: A fluorescent dye is conjugated to an aspartate molecule. While this approach can provide real-time visualization of uptake, a critical consideration is whether the modification affects the substrate's affinity for the transporter.[22][24] The bulky fluorescent tag may alter the kinetic properties of transport. Therefore, thorough validation is required to ensure the fluorescent analog behaves similarly to the native substrate.
Principle using Genetically Encoded Biosensors: A more recent and powerful approach involves the use of genetically encoded fluorescent biosensors.[21][23] These are proteins engineered to change their fluorescence properties upon binding to a specific ligand, in this case, aspartate. When expressed in cells, these sensors allow for dynamic, real-time measurement of changes in intracellular aspartate concentration.[23]
Protocol 2.2: Aspartate Uptake Assay Using a Genetically Encoded Biosensor
This protocol assumes the use of a stable cell line expressing both the transporter of interest and a fluorescent aspartate biosensor.
Materials:
-
L-Aspartic acid sodium salt monohydrate
-
Physiological buffer (e.g., HBSS)
-
Fluorescence plate reader or fluorescence microscope capable of live-cell imaging
-
Cell line co-expressing the transporter and biosensor
Procedure:
-
Cell Preparation: Seed the cells in a black, clear-bottom 96-well plate suitable for fluorescence measurements. Allow cells to reach 70-80% confluency.
-
Buffer Exchange:
-
Aspirate the culture medium.
-
Wash the cells twice with pre-warmed (37°C) physiological buffer.
-
Add 100 µL of buffer to each well and incubate for 15-30 minutes to allow cells to equilibrate.
-
-
Baseline Fluorescence Measurement: Place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the baseline fluorescence of the biosensor at the appropriate excitation and emission wavelengths.
-
Initiation of Uptake:
-
Using the plate reader's injection system or a multichannel pipette, add a small volume (e.g., 10-20 µL) of a concentrated L-aspartic acid sodium salt monohydrate solution to achieve the desired final concentration in the wells.
-
Immediately begin kinetic fluorescence readings.
-
-
Data Acquisition: Record the fluorescence intensity over time (e.g., every 15-30 seconds for 10-20 minutes). The rate of change in fluorescence corresponds to the rate of aspartate uptake.
-
Controls:
-
Negative Control (No Transporter): Use a parental cell line expressing only the biosensor to control for non-transporter-mediated uptake.
-
Inhibitor Control: Pre-incubate cells with a known inhibitor of the transporter to confirm specificity.
-
Na⁺-Dependence Control: Perform the assay in a Na⁺-free buffer to verify the role of the sodium gradient.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence change (slope of the initial linear portion of the curve) for each condition.
-
Normalize the data to the baseline fluorescence.
-
For kinetic studies, plot the initial rate against the L-aspartate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.[25][26]
-
Section 3: Data Interpretation and Kinetic Analysis
A primary goal of transport studies is to determine the kinetic parameters of the transporter, namely the Michaelis constant (Kₘ) and the maximum transport velocity (Vₘₐₓ).
-
Kₘ (Michaelis Constant): This represents the substrate concentration at which the transport rate is half of Vₘₐₓ. It is an inverse measure of the transporter's apparent affinity for the substrate. A lower Kₘ indicates a higher affinity. For EAATs, Kₘ values for L-aspartate are typically in the low micromolar range.[15][27]
-
Vₘₐₓ (Maximum Velocity): This is the maximum rate of transport when the transporter is saturated with the substrate. It is proportional to the number of active transporter proteins in the membrane.
These parameters are determined by measuring the initial rate of uptake at various concentrations of L-aspartic acid sodium salt monohydrate and fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Typical Kinetic Parameters for L-Aspartate Transport:
| Transporter System | Typical Kₘ for L-Aspartate | Cell/Tissue Type | Source(s) |
| High-Affinity System (EAATs) | ~16 µM | Chick small intestine | [15] |
| AGC1/AGC2 | ~50 µM | Mitochondria | [28] |
Note: These values are illustrative and can vary significantly depending on the specific transporter isoform, expression system, and experimental conditions.
Conclusion and Future Directions
L-aspartic acid sodium salt monohydrate is an indispensable tool for elucidating the mechanisms of amino acid transport. The protocols outlined in this guide, from classic radiolabeled uptake assays to modern fluorescence-based techniques, provide a robust framework for researchers. By carefully considering the foundational principles, particularly the central role of the sodium gradient, and by implementing appropriate controls, scientists can generate high-quality, reproducible data. This knowledge is critical for understanding the physiological roles of aspartate transporters and for developing therapeutic strategies targeting these vital proteins in various disease states.
References
- 1. caissonlabs.com [caissonlabs.com]
- 2. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. L-ASPARTIC ACID SODIUM SALT MONOHYDRATE | 323194-76-9 [chemicalbook.com]
- 4. Buy L-Aspartic acid sodium salt monohydrate | 323194-76-9 [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. L-Aspartic Acid Monosodium Salt | Amino Acids for Cell Culture | Baishixing [aminoacids-en.com]
- 7. Glutamate transporter - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Sodium Transporters in Human Health and Disease [frontiersin.org]
- 9. L-Aspartic acid sodium salt monohydrate | 323194-76-9 | FA30571 [biosynth.com]
- 10. Sodium aspartate monohydrate | C4H8NNaO5 | CID 23679051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Excitatory Amino Acid Transporters in Physiology and Disorders of the Central Nervous System [mdpi.com]
- 12. Excitatory Amino Acid Transporters (EAATs): Glutamate Transport and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Refinement of the Central Steps of Substrate Transport by the Aspartate Transporter GltPh: Elucidating the Role of the Na2 Sodium Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Excitatory Amino Acid Transporters: Roles in Glutamatergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High affinity L-aspartate transport in chick small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic mechanism of coupled binding in sodium-aspartate symporter GltPh - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Binding and transport of D-aspartate by the glutamate transporter homolog GltTk - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. An engineered biosensor enables dynamic aspartate measurements in living cells [elifesciences.org]
- 24. Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in . - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 25. L-aspartate association contributes to rate limitation and induction of the T-->R transition in Escherichia coli aspartate transcarbamoylase. Equilibrium exchanges and kinetic isotope effects with a Vmax-enhanced mutant, Asp-236-->Ala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Kinetics of neutral amino acid transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Binding and transport of D-aspartate by the glutamate transporter homolog GltTk | eLife [elifesciences.org]
- 28. Mitochondrial Carriers for Aspartate, Glutamate and Other Amino Acids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Sodium L-aspartate in Metabolic Pathway Analysis: Application Notes and Protocols
Introduction: The Central Role of L-Aspartate in Cellular Metabolism
L-aspartate, a non-essential amino acid, holds a critical position at the crossroads of cellular metabolism. Far more than a simple building block for protein synthesis, aspartate is a key nodal metabolite that links carbohydrate and amino acid metabolism.[1] Its carbon skeleton is derived from the tricarboxylic acid (TCA) cycle intermediate, oxaloacetate, through a reversible transamination reaction catalyzed by aspartate aminotransferase (AST).[2][3] This strategic position allows L-aspartate to serve as a precursor for a multitude of essential biomolecules, including other amino acids (asparagine, methionine, threonine, isoleucine, and lysine), purine and pyrimidine nucleotides, and nicotinamide adenine dinucleotide (NAD).[4][5][6] Furthermore, L-aspartate is a key component of the malate-aspartate shuttle, a crucial mechanism for transporting reducing equivalents from the cytoplasm to the mitochondria for oxidative phosphorylation.[5][7]
Given its central role, the study of L-aspartate metabolism provides profound insights into the metabolic state of cells in both health and disease. Dysregulation of aspartate metabolism has been implicated in various pathological conditions, including cancer, neurological disorders, and metabolic diseases.[8] Therefore, the ability to accurately trace the metabolic fate of L-aspartate is an invaluable tool for researchers, scientists, and drug development professionals seeking to understand and therapeutically target metabolic vulnerabilities.
This comprehensive guide provides detailed application notes and protocols for utilizing Sodium L-aspartate, particularly its stable isotope-labeled forms, in metabolic pathway analysis. Sodium L-aspartate is often used in experimental settings due to its high purity, stability, and solubility in aqueous solutions, making it ideal for cell culture applications.[9]
Core Concepts in L-Aspartate Metabolic Pathway Analysis
The primary methodology for elucidating the metabolic fate of Sodium L-aspartate is Stable Isotope-Resolved Metabolomics (SIRM) , often coupled with Metabolic Flux Analysis (MFA) .[10][11] This powerful technique involves introducing a substrate, in this case, L-aspartate labeled with a stable isotope such as Carbon-13 (¹³C), into a biological system.[12] As the labeled L-aspartate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. By using sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), we can track the distribution and incorporation of these isotopic labels, thereby mapping the flow of carbon through interconnected metabolic pathways.[13]
Key Metabolic Pathways Interrogated by L-Aspartate Tracing:
-
Tricarboxylic Acid (TCA) Cycle: L-aspartate is readily converted to oxaloacetate, a key intermediate of the TCA cycle. Tracing labeled aspartate allows for the investigation of TCA cycle activity and anaplerotic contributions.[14][15]
-
Amino Acid Metabolism: As a precursor to several other amino acids, tracing L-aspartate can elucidate the dynamics of amino acid biosynthesis and interconversion.[14]
-
Nucleotide Synthesis: L-aspartate provides atoms for the synthesis of both purine and pyrimidine rings.[16][17] Isotope tracing can quantify the contribution of aspartate to de novo nucleotide biosynthesis, a critical pathway for proliferating cells.
-
Urea Cycle: In relevant cell types, L-aspartate contributes a nitrogen atom to the urea cycle for the disposal of excess nitrogen.[8][18]
-
Gluconeogenesis: L-aspartate can be converted to oxaloacetate and subsequently to phosphoenolpyruvate, a key step in gluconeogenesis.[2][19]
Experimental Design and Workflow
A typical stable isotope tracing experiment utilizing ¹³C-labeled Sodium L-aspartate follows a well-defined workflow, from initial cell culture to final data analysis.
Detailed Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol provides a general guideline for labeling adherent mammalian cells with ¹³C-labeled Sodium L-aspartate. Optimization is recommended based on the specific cell line and experimental objectives.
Materials:
-
Adherent mammalian cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Aspartate-free basal medium
-
Fetal Bovine Serum (FBS), dialyzed is recommended to reduce unlabeled amino acids[11]
-
Penicillin-Streptomycin solution
-
Sodium L-aspartate, unlabeled (for control cultures)
-
¹³C-labeled Sodium L-aspartate (e.g., L-Aspartic acid (¹³C₄, 99%))[20]
-
Sterile cell culture plates (e.g., 6-well plates)
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Media Preparation:
-
Prepare the labeling medium by supplementing aspartate-free basal medium with all necessary components (e.g., 10% dialyzed FBS, 1% Penicillin-Streptomycin) and the ¹³C-labeled Sodium L-aspartate at the desired final concentration (typically physiological concentrations).
-
Prepare an identical control medium using unlabeled Sodium L-aspartate.
-
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight in their complete growth medium.
-
-
Isotope Labeling:
-
Aspirate the complete growth medium from the cells.
-
Wash the cells once with sterile PBS to remove residual medium.
-
Add the pre-warmed labeling medium (containing ¹³C-aspartate) or control medium to the respective wells.
-
Incubate the cells for a duration sufficient to achieve isotopic steady-state in the metabolic pathways of interest. This can range from a few hours to 24 hours, depending on the turnover rate of the metabolites being analyzed.[11]
-
Protocol 2: Metabolite Quenching and Extraction
Rapidly arresting all enzymatic activity is critical to preserve the in vivo metabolic state of the cells.[21]
Materials:
-
Ice-cold 0.9% NaCl solution[4]
-
-80°C 80% methanol/water solution[22]
-
Cell scraper
-
Dry ice
-
Microcentrifuge tubes
Procedure:
-
Quenching:
-
At the end of the labeling period, place the cell culture plate on a bed of dry ice.
-
Immediately aspirate the labeling medium.
-
Quickly wash the cell monolayer with 1-2 mL of ice-cold 0.9% NaCl solution to remove extracellular metabolites. Aspirate the wash solution completely.[4]
-
-
Metabolite Extraction:
-
Immediately add 1 mL of -80°C 80% methanol/water solution to each well.[22]
-
Use a cell scraper to detach the cells into the methanol solution.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes for 10 minutes at 4°C.
-
Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.[4]
-
Transfer the supernatant containing the extracted metabolites to a new, clean microcentrifuge tube.
-
Store the extracts at -80°C until LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
The analysis of polar metabolites like amino acids and TCA cycle intermediates is typically performed using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry.
Materials:
-
Vacuum concentrator
-
LC-MS grade water and acetonitrile
-
Appropriate HILIC column
-
Mobile phases (e.g., acetonitrile with formic acid and water with ammonium formate)
Procedure:
-
Sample Preparation:
-
Dry the metabolite extracts using a vacuum concentrator.
-
Reconstitute the dried extracts in a suitable injection solvent (e.g., 50:50 acetonitrile:water).
-
-
Chromatography:
-
Inject the reconstituted samples onto a HILIC column for separation of polar metabolites.
-
Use a gradient of organic and aqueous mobile phases to elute the metabolites.
-
-
Mass Spectrometry:
-
Analyze the eluting compounds using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to detect a broad range of metabolites.
-
Acquire data in full scan mode to determine the mass-to-charge ratio (m/z) of the metabolites and in MS/MS mode to confirm their identity through fragmentation patterns.
-
Protocol 4: Data Analysis
The analysis of stable isotope tracing data involves several computational steps to determine the fractional contribution of the tracer to downstream metabolites and to calculate metabolic fluxes.
Workflow:
-
Raw Data Processing:
-
Process the raw LC-MS data using software such as El-MAVEN or XCMS for peak detection, retention time correction, and alignment across all samples.[2]
-
-
Metabolite Identification:
-
Identify metabolites by matching their accurate m/z and retention time to a database of known standards. Confirm identities using MS/MS fragmentation data.
-
-
Isotopologue Distribution Analysis:
-
Determine the mass isotopologue distribution (MID) for each identified metabolite. The MID represents the relative abundance of each isotopologue (M+0, M+1, M+2, etc.), where 'M' is the monoisotopic mass of the unlabeled metabolite and '+n' is the number of ¹³C atoms incorporated.
-
Correct the raw MIDs for the natural abundance of stable isotopes.
-
-
Metabolic Flux Analysis (MFA):
Data Presentation and Interpretation
The results of a ¹³C-L-aspartate tracing experiment are typically presented as the fractional contribution of aspartate to the total pool of downstream metabolites. This provides a clear visualization of how different experimental conditions (e.g., drug treatment) alter metabolic pathways.
| Metabolite | Isotopologue | Control Cells (% Contribution) | Treated Cells (% Contribution) |
| Asparagine | M+4 | 85.3 ± 2.1 | 62.5 ± 3.4 |
| Malate | M+4 | 68.7 ± 3.5 | 45.1 ± 4.2 |
| Fumarate | M+4 | 65.2 ± 3.3 | 41.8 ± 3.9 |
| Citrate | M+4 | 35.6 ± 2.8 | 18.9 ± 2.5 |
| Glutamate | M+4 | 40.1 ± 3.0 | 25.7 ± 2.8 |
| Proline | M+4 | 22.4 ± 1.9 | 12.3 ± 1.5 |
| Adenosine Monophosphate (AMP) | M+4 | 15.8 ± 1.5 | 7.2 ± 1.1 |
| Uridine Monophosphate (UMP) | M+3 | 25.1 ± 2.2 | 11.6 ± 1.8 |
| Table 1: Example data from a U-¹³C₄-Aspartate tracing experiment. Data represents the mean percentage ± SD of the metabolite pool labeled with the specified number of ¹³C atoms, indicating its origin from aspartate. |
Visualizing Metabolic Pathways with L-Aspartate Tracing
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your findings, it is crucial to incorporate self-validating systems into your experimental design.
-
Internal Standards: The inclusion of a suite of heavy-labeled internal standards during metabolite extraction can correct for variations in extraction efficiency and instrument response.
-
Biological and Technical Replicates: Analyzing multiple biological replicates (n≥3) for each condition and technical replicates for each sample is essential to assess the variability and statistical significance of your results.[4]
-
Quality Control (QC) Samples: A pooled QC sample, created by combining equal aliquots of each experimental sample, should be injected periodically throughout the LC-MS run to monitor instrument performance and data quality.[8]
-
Tracer Purity: Always verify the isotopic purity of the ¹³C-labeled Sodium L-aspartate provided by the manufacturer.
Conclusion: Unlocking Metabolic Insights with Sodium L-aspartate
The strategic use of Sodium L-aspartate, particularly its stable isotope-labeled forms, offers a powerful approach to dissecting the intricate network of cellular metabolism. By carefully designing and executing stable isotope tracing experiments, researchers can gain unprecedented insights into how cells utilize this central metabolite to fuel growth, proliferation, and other vital functions. The protocols and guidelines presented here provide a robust framework for initiating and conducting these sophisticated metabolic analyses, ultimately empowering the scientific community to uncover novel therapeutic targets and advance our understanding of cellular physiology in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Intracellular Metabolite Extraction, Peak Detection with El-MAVEN and Quantification Using Python [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. rockefeller.edu [rockefeller.edu]
- 5. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Positional 13C enrichment analysis of aspartate determines PEPC activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. isotope.com [isotope.com]
- 15. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 17. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 20. isotope.com [isotope.com]
- 21. mdpi.com [mdpi.com]
- 22. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting precipitation of "Sodium (S)-3-amino-3-carboxypropanoate hydrate" in media
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Sodium (S)-3-amino-3-carboxypropanoate hydrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent precipitation issues when using this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its key properties?
"this compound" is the sodium salt of the L-enantiomer of aspartic acid, an acidic amino acid. For practical purposes, it is more commonly known as Monosodium L-aspartate monohydrate .[1][2] It is frequently used in cell culture media as a source of L-aspartic acid, which is involved in numerous metabolic pathways, including nucleotide and protein synthesis.[3]
Using the monosodium salt is crucial because L-aspartic acid itself has very low solubility in water (approx. 0.5 g/100 mL at 25°C).[4] The salt form, however, is highly soluble and serves as a more effective means of introducing aspartate into aqueous solutions like culture media.[5][6]
Below is a summary of its key physicochemical properties:
| Property | Value | Source(s) |
| Synonyms | Monosodium L-aspartate monohydrate, L-Aspartic acid sodium salt | [1][5] |
| Molecular Formula | C₄H₈NNaO₅ | [2][5] |
| Molecular Weight | 173.10 g/mol | [1][5] |
| Appearance | White crystalline powder | [5] |
| Solubility in Water | ≥100 mg/mL (highly soluble) | [5] |
| pKa Values (of Aspartic Acid) | pKa₁ (α-carboxyl): ~1.99pKa₂ (side-chain carboxyl): ~3.90pKa₃ (α-amino): ~9.90 | [7] |
| Storage | Store at -20°C in a freezer, under an inert atmosphere. | [2][5] |
Q2: I've observed a white precipitate after adding Sodium L-aspartate to my media. What is the primary cause?
Precipitation of Sodium L-aspartate in media is almost always linked to pH-dependent solubility . The solubility of aspartate is lowest at its isoelectric point (pI ≈ 2.98) , the pH at which the molecule has no net electrical charge.[7] As the pH of the solution approaches this pI, the compound is most likely to precipitate.
The ionic state of aspartic acid changes significantly with pH, as governed by its three pKa values.
The following diagram illustrates the predominant ionic species of aspartic acid at different pH ranges. The zwitterionic form, which has minimal solubility, is most prevalent near the isoelectric point (pI).
Caption: Predominant ionic forms of aspartic acid at various pH levels.
Most standard cell culture media (e.g., DMEM, RPMI-1640) are buffered around a physiological pH of 7.2-7.4. At this pH, aspartate exists predominantly as a negatively charged ion and is highly soluble. Precipitation issues typically arise from one of the following scenarios:
-
Localized pH Drop: When adding a concentrated, unbuffered, or acidic supplement to the media, the local pH can drop significantly, pushing the aspartate towards its insoluble zwitterionic form.
-
Incorrect Stock Solution Preparation: Preparing a concentrated stock solution of Sodium L-aspartate in unbuffered, pure water (pH ~7.0, but with low buffering capacity) can be problematic. If the powder itself is slightly acidic or if other components are added, the pH can drift downwards.
-
Interaction with Divalent Cations: At high concentrations, aspartate can form insoluble salts with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which are abundant in most culture media. While both ions are known to bind to the carboxyl groups of aspartate, this is typically a concern only at very high, non-physiological concentrations or under alkaline conditions where phosphate salts also precipitate.[8][9]
Q3: What is the recommended procedure for preparing and adding Sodium L-aspartate to media to avoid precipitation?
Following a validated protocol is the best way to prevent precipitation. The key is to ensure the pH remains in a favorable range throughout the process.
-
Weigh Compound: Weigh out 1.731 g of Sodium L-aspartate monohydrate (MW: 173.1 g/mol ).
-
Initial Dissolution: Add the powder to ~80 mL of high-purity water (e.g., Milli-Q or WFI) in a sterile container. Stir gently. The compound is highly soluble and should dissolve readily.[5][10]
-
pH Check and Adjustment (Critical Step):
-
Measure the pH of the solution. It should be near neutral.
-
If the pH is below 7.0, adjust it upwards to between 7.2 and 7.5 by adding 1M NaOH dropwise while stirring. This step ensures the aspartate remains in its highly soluble anionic form. For acidic amino acids, pH adjustment with a base like NaOH or KOH is a standard practice to ensure complete dissolution.[11]
-
-
Final Volume Adjustment: Once the pH is stable in the 7.2-7.5 range, add water to bring the final volume to 100 mL.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Store the sterilized stock solution in aliquots at -20°C.[11]
When adding the stock solution to your final medium, ensure the medium is well-stirred to prevent localized concentration effects.
Q4: My solution was clear initially but precipitated after refrigeration. What happened?
This phenomenon is known as temperature-dependent precipitation. While Sodium L-aspartate is highly soluble in cold water, its solubility, like most solutes, decreases as the temperature drops.[1][10]
If your solution is near its saturation point at room temperature, cooling it to 4°C can cause the compound to exceed its solubility limit at that lower temperature, leading to precipitation.
Troubleshooting Steps:
-
Warm the Solution: Gently warm the solution to room temperature or 37°C. The precipitate should redissolve.
-
Reduce Concentration: If the issue persists, your stock solution may be too concentrated for stable storage at 4°C. Consider preparing a more dilute stock or storing it at room temperature if sterility can be maintained for the duration of use. For long-term storage, freezing at -20°C is recommended.[5]
-
Check for pH Shift: A change in temperature can sometimes cause a slight shift in the pH of a solution, which could also contribute to precipitation if the solution is poorly buffered.
Q5: How can I fix a batch of media where precipitation has already occurred?
If you encounter precipitation, do not discard the medium immediately. It can often be salvaged.
Caption: Step-by-step troubleshooting guide for precipitated media.
Explanation of Steps:
-
Check pH: The most likely culprit is a low pH. If the pH has dropped below the typical physiological range, the aspartate is likely in its less soluble form.
-
Adjust pH: Carefully adding a base like NaOH will deprotonate the aspartate molecules, increasing their charge and dramatically improving their solubility.
-
Warm and Stir: Increasing the temperature provides the kinetic energy needed to help the precipitate redissolve back into the solution.
-
Evaluate: If these steps resolve the issue, the cause was pH and/or temperature-related. If not, the precipitate may be an insoluble salt of calcium or magnesium aspartate, suggesting that the concentration of one or more components is too high for the specific formulation.[9]
References
- 1. Thermo Scientific Chemicals L-Aspartic acid monosodium salt monohydrate, 99% | Fisher Scientific [fishersci.ca]
- 2. B22321.22 [thermofisher.com]
- 3. api.ods.od.nih.gov [api.ods.od.nih.gov]
- 4. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 323194-76-9,L-ASPARTIC ACID SODIUM SALT MONOHYDRATE | lookchem [lookchem.com]
- 6. Amino Acids [vanderbilt.edu]
- 7. 1H NMR studies on interactions of calcium and magnesium with aspartic acid and asparagine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors modulating the pH at which calcium and magnesium phosphates precipitate from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermo Scientific Chemicals L-Aspartic acid monosodium salt monohydrate, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparing Aminoacid Solutions for cell free Tx-TL reactions [protocols.io]
Technical Support Center: Optimizing Sodium L-aspartate Monohydrate Concentration
Welcome to the technical support center for optimizing the use of Sodium L-aspartate monohydrate in your research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common challenges encountered during experimentation. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific understanding.
Section 1: Foundational Knowledge & Initial Considerations
This section addresses the fundamental properties of Sodium L-aspartate monohydrate and its roles in cellular processes, which are critical for designing effective experiments and troubleshooting unexpected results.
FAQ 1: What is Sodium L-aspartate monohydrate and what is its primary role in cell culture?
Sodium L-aspartate monohydrate is the sodium salt of the non-essential amino acid L-aspartic acid.[1][2] In cell culture, it serves multiple critical functions. Primarily, it is a building block for protein and nucleotide synthesis.[3] Its availability is crucial for cell proliferation, especially in rapidly dividing cells like cancer cells.[3][4] Furthermore, aspartate plays a central role in cellular metabolism, including the malate-aspartate shuttle, which is essential for maintaining the balance of NAD+/NADH in mitochondria, and the urea cycle.[5] It can also act as an excitatory neurotransmitter in neuronal cultures.[5][6]
FAQ 2: Why am I observing cytotoxicity at high concentrations of Sodium L-aspartate monohydrate?
While essential for cell function, high concentrations of L-aspartate can lead to cytotoxicity through a phenomenon known as excitotoxicity, particularly in neuronal cells.[5] L-aspartate is an agonist for glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor.[5][6] Overstimulation of these receptors can lead to an excessive influx of calcium ions, triggering a cascade of intracellular events that result in cell death. Additionally, high concentrations of any salt can alter the osmolarity of the culture medium, leading to osmotic stress and subsequent cell damage or death.
Diagram: The Dual Role of Aspartate Leading to Potential Cytotoxicity
Caption: The concentration-dependent effects of Sodium L-aspartate.
Section 2: Experimental Design & Optimization Strategies
This section provides actionable guidance on designing experiments to determine the optimal, non-toxic concentration of Sodium L-aspartate monohydrate for your specific cell line and experimental goals.
FAQ 3: How do I determine the optimal starting concentration range for my experiments?
The optimal concentration of Sodium L-aspartate monohydrate is highly cell-type dependent. A good starting point for most cell lines is to supplement the culture medium with concentrations ranging from 0.1 mM to 10 mM. For sensitive cell types, such as primary neurons, it is advisable to start at a lower concentration range (e.g., 10 µM to 1 mM). A dose-response experiment is crucial to identify the optimal concentration that supports cell health and function without inducing cytotoxicity.
Experimental Protocol: Dose-Response Study to Determine Optimal Concentration
-
Cell Seeding: Plate your cells at a density that will allow for logarithmic growth over the course of the experiment (typically 24-72 hours).
-
Preparation of Stock Solution: Prepare a sterile, concentrated stock solution of Sodium L-aspartate monohydrate (e.g., 100 mM) in a buffered solution compatible with your cell culture medium (e.g., PBS or HBSS). Ensure the pH is adjusted to physiological range (7.2-7.4).
-
Serial Dilutions: Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 mM).
-
Treatment: Remove the existing medium from your plated cells and replace it with the medium containing the different concentrations of Sodium L-aspartate monohydrate. Include a vehicle control (medium without added aspartate).
-
Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment: At the end of the incubation period, assess cell viability using a standard cytotoxicity assay (see FAQ 4).
-
Data Analysis: Plot cell viability against the concentration of Sodium L-aspartate monohydrate to determine the EC50 (half-maximal effective concentration) for any beneficial effects and the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Data Presentation: Example Dose-Response Data
| Concentration (mM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.1 | 105 | 4.8 |
| 0.5 | 110 | 5.1 |
| 1.0 | 108 | 4.9 |
| 5.0 | 95 | 6.3 |
| 10.0 | 70 | 7.1 |
| 20.0 | 45 | 8.5 |
Note: This is example data and will vary depending on the cell line and experimental conditions.
FAQ 4: What are the recommended methods for assessing cytotoxicity?
Several reliable methods can be used to assess cytotoxicity. The choice of assay depends on the specific mechanism of cell death you wish to investigate and the equipment available in your laboratory.
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the tetrazolium salt (MTT or XTT) into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
LDH Release Assay: This assay measures the amount of lactate dehydrogenase (LDH) released into the culture medium from damaged cells with compromised plasma membranes.
-
Trypan Blue Exclusion Assay: This is a simple and rapid method to differentiate between viable and non-viable cells. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method can distinguish between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
Diagram: Workflow for Optimizing Sodium L-aspartate Concentration
Caption: A streamlined workflow for determining the optimal concentration.
Section 3: Troubleshooting Common Issues
This section addresses specific problems that researchers may encounter and provides practical solutions.
FAQ 5: My cells are showing signs of stress (e.g., rounding up, detaching) even at low concentrations. What could be the issue?
-
pH Shift: The addition of Sodium L-aspartate monohydrate, especially from a stock solution that has not been pH-adjusted, can alter the pH of your culture medium. Verify the pH of your final treatment medium and adjust if necessary.[1]
-
Purity of the Compound: Ensure you are using a high-purity grade of Sodium L-aspartate monohydrate suitable for cell culture.[1] Impurities can be cytotoxic.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to changes in their environment. Consider using a more gradual introduction of the compound or a pre-conditioning step.
-
Interaction with Other Media Components: Aspartate metabolism is interconnected with other metabolic pathways.[7] The presence or absence of other amino acids, like glutamine, can influence the cellular response to aspartate.[8] Review your media composition to identify any potential interactions.
FAQ 6: I am not observing the expected beneficial effect of aspartate supplementation. What should I check?
-
Sub-optimal Concentration: You may be using a concentration that is too low to elicit a significant biological response. Re-evaluate your dose-response curve and consider testing a higher concentration range, while carefully monitoring for cytotoxicity.
-
Metabolic State of the Cells: The requirement for exogenous aspartate can depend on the metabolic state of your cells. For example, under hypoxic conditions, some cancer cells have a greater demand for aspartate.[4]
-
Endpoint Measurement: Ensure that your chosen assay is sensitive enough to detect the biological effect you are investigating. For instance, if you are studying proliferation, a direct cell count or a DNA synthesis assay (e.g., BrdU incorporation) may be more appropriate than a general viability assay.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 323194-76-9,L-ASPARTIC ACID SODIUM SALT MONOHYDRATE | lookchem [lookchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Aspartate facilitates mitochondrial function, growth arrest and survival during doxorubicin exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytosolic Aspartate Availability Determines Cell Survival When Glutamine Is Limiting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Aspartic Acid Sodium Salt Monohydrate Solution Integrity
Welcome to the technical support guide for L-Aspartic Acid Sodium Salt Monohydrate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of their experimental solutions. Here, we address common challenges and provide evidence-based strategies to prevent degradation, ensuring the reliability and reproducibility of your results.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your work.
Q1: My L-aspartic acid sodium salt solution, which was initially clear, has turned yellow or brownish over time. What is causing this discoloration and is the solution still usable?
A1: Discoloration is a primary indicator of chemical degradation or contamination. There are two likely causes:
-
Microbial Contamination: Non-sterile solutions, especially those near neutral pH, are susceptible to microbial growth. Bacteria and fungi can metabolize the amino acid, leading to colored byproducts and a shift in pH.
-
Chemical Degradation: Although L-aspartic acid itself is relatively stable, prolonged storage at room temperature, especially when exposed to light or in the presence of impurities (like reducing sugars), can lead to degradation pathways that produce colored compounds. One study noted that amino acid solutions stored at room temperature for six weeks showed significant yellowing and precipitation.[1]
Immediate Action & Verification:
-
Do Not Use: Discolored solutions should be considered compromised and discarded. Using them will lead to inaccurate and unreliable experimental outcomes.
-
Verify Sterility: Before preparing a new solution, ensure your water (use USP-grade sterile water for injection or equivalent), glassware, and storage containers are sterile.
-
Root Cause Analysis: Review your preparation and storage protocol against the best practices outlined in this guide.
Q2: I've observed a gradual decrease in the pH of my buffered stock solution. What is the underlying chemical reason for this?
A2: A drop in pH in a solution of L-aspartic acid sodium salt can be attributed to several factors:
-
CO₂ Absorption: Solutions, particularly if alkaline, can absorb atmospheric carbon dioxide (CO₂), forming carbonic acid (H₂CO₃). This weak acid will lower the solution's pH over time.
-
Degradation to Acidic Byproducts: Certain degradation pathways can produce acidic compounds. For instance, under harsh conditions like high heat, complex decomposition can occur, yielding various byproducts.[2][3]
-
Container Interaction: While less common with high-quality labware (borosilicate glass, polypropylene), interactions with low-grade containers could potentially leach acidic substances.
Preventative Measures:
-
Use Tightly Sealed Containers: Store solutions in containers with airtight seals to minimize exposure to atmospheric CO₂.
-
Inert Gas Overlay: For highly sensitive applications or long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.
-
pH Monitoring: Periodically check the pH of your stock solutions. A significant deviation from the initial value indicates a compromised solution.
Q3: My experimental results are inconsistent when using solutions prepared more than a week ago. Could L-aspartic acid degradation be the cause?
A3: Yes, this is a classic sign of solution degradation. The primary concern for L-aspartic acid in solution, especially in peptides or under thermal/pH stress, is racemization —the conversion of the biologically active L-aspartic acid to its D-enantiomer (D-aspartic acid).[4][5]
-
Mechanism: Racemization can proceed via the formation of a succinimide intermediate, which is significantly more prone to losing the proton at the alpha-carbon, leading to a loss of stereochemical integrity.[6][7][8] This process is accelerated by elevated temperatures and alkaline pH.[5][9]
-
Impact: Since biological systems (e.g., enzymes, receptors) are stereospecific, the presence of the D-form can inhibit reactions or produce confounding results, leading to poor reproducibility.
Troubleshooting Workflow:
To diagnose and resolve this issue, follow this logical workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q: What are the optimal conditions for preparing and storing a stock solution of L-aspartic acid sodium salt monohydrate?
A: To maximize stability, adhere to the following guidelines. These are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Solvent | USP Grade Sterile Water for Injection (WFI) or equivalent high-purity water. | Minimizes microbial and chemical contaminants that can catalyze degradation. |
| pH | 6.0 - 7.5[10] | L-aspartic acid is most stable near neutral pH. Highly acidic or alkaline conditions can accelerate degradation pathways like racemization and hydrolysis.[9][11][12] |
| Temperature | Store at 2-8°C. For long-term storage (>1 month), freeze at -20°C or below.[13] | Lower temperatures significantly slow down chemical degradation and microbial growth.[1] Avoid repeated freeze-thaw cycles.[14] |
| Light | Store in amber glass vials or protect from light. | UV light can provide the energy to initiate photo-degradation reactions. |
| Sterilization | Sterile filter through a 0.22 µm filter. | Removes microbial contaminants without the risk of heat-induced degradation. |
| Container | Use Type I borosilicate glass or chemically resistant polymer (e.g., polypropylene) vials. | Prevents leaching of contaminants and minimizes surface interactions. |
Q: Can I autoclave my L-aspartic acid solution to sterilize it?
A: Autoclaving is NOT recommended. The high temperatures (typically 121°C) used in autoclaving can significantly accelerate degradation, particularly racemization and other decomposition reactions.[4][15][16] While some hardy amino acids can be autoclaved, aspartic acid is more susceptible to heat-induced degradation.[14][17] The industry-standard and scientifically sound method for sterilizing heat-sensitive solutions is sterile filtration.
Q: How can I quantitatively check my solution for degradation?
A: For definitive, quantitative analysis of degradation, High-Performance Liquid Chromatography (HPLC) is the preferred method.
-
Racemization Analysis: Chiral HPLC methods can separate and quantify L-aspartic acid and its undesirable D-enantiomer. This often involves pre-column derivatization with a chiral reagent, followed by separation on a standard reversed-phase column (e.g., C18).[18][19]
-
Impurity Profiling: Reversed-phase HPLC coupled with detectors like UV and Charged Aerosol Detector (CAD) can be used to simultaneously detect and quantify both amino acid impurities and other degradation products like organic acids.[20][21]
If you suspect degradation is impacting critical experiments, collaborating with an analytical chemistry core facility to perform HPLC analysis is the most robust way to validate the integrity of your solution.
Protocol: Preparation of a Stable, Sterile Stock Solution
This protocol provides a self-validating workflow for preparing a 100 mM stock solution of L-aspartic acid sodium salt monohydrate.
Materials:
-
L-Aspartic acid sodium salt monohydrate (MW: 173.10 g/mol )[22]
-
Sterile, high-purity water (e.g., WFI or Milli-Q)
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filter
-
Sterile glassware and storage vials (amber glass or opaque polypropylene)
-
Sterile 1 M NaOH and 1 M HCl for pH adjustment
Workflow Diagram:
Caption: Step-by-step protocol for preparing a stable stock solution.
Step-by-Step Procedure:
-
Preparation: Work in a laminar flow hood or use aseptic techniques to minimize contamination.
-
Weighing: Accurately weigh 1.731 g of L-aspartic acid sodium salt monohydrate to prepare 100 mL of a 100 mM solution.
-
Dissolution: Add the powder to a sterile beaker or flask containing approximately 80 mL of sterile, high-purity water. Stir with a sterile stir bar until fully dissolved.
-
Initial pH Check (QC Step 1): Calibrate your pH meter and measure the pH of the solution. A 10% solution should have a pH between 6.0 and 7.5.[10]
-
pH Adjustment: If necessary, adjust the pH to your target (e.g., 7.0) by dropwise addition of sterile 1 M NaOH or 1 M HCl. This step is critical for ensuring stability.
-
Final Volume: Once the target pH is stable, transfer the solution to a sterile graduated cylinder and bring it to the final volume of 100 mL with sterile water.
-
Sterilization (Critical Step): Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense it into the final sterile storage container(s). Aliquoting into smaller, single-use volumes is highly recommended to avoid contamination of the main stock and prevent freeze-thaw cycles.
-
Labeling and Storage: Clearly label each vial with the compound name, concentration, preparation date, and your initials. Store immediately at 2-8°C for short-term use (up to 1 month) or at -20°C for long-term storage.
References
- 1. biotage.com [biotage.com]
- 2. uhv.cheme.cmu.edu [uhv.cheme.cmu.edu]
- 3. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Item - Asparagine and Aspartate degradation pathways. - Public Library of Science - Figshare [plos.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-Aspartic acid, sodium salt monohydrate - Innovative Enzymes [innovativeenzymes.com]
- 11. researchgate.net [researchgate.net]
- 12. Custom L-Aspartic Acid Behavior at pH 1 for Tailored Applications and Studies [thinkdochemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sciencemadness.org [sciencemadness.org]
- 16. Effect of temperature on the kinetics of free radical formation during the pyrolysis of some amino acids - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. Autoclaving amino acids and sugars [groups.google.com]
- 18. researchgate.net [researchgate.net]
- 19. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Managing Assay Interference from Sodium (S)-3-amino-3-carboxypropanoate hydrate
Welcome to the technical support center for researchers encountering unexpected results in cell viability assays when working with Sodium (S)-3-amino-3-carboxypropanoate hydrate, also known as Sodium L-aspartate monohydrate[1][2][3]. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the integrity and accuracy of your experimental data.
Introduction: Understanding the Challenge
Sodium L-aspartate monohydrate is the salt of a naturally occurring amino acid and is not a potent reducing agent in the classical sense, unlike many flavonoids or thiol-containing compounds known to interfere with tetrazolium-based assays[4][5]. However, as an active metabolite, its introduction into cell culture can modulate cellular metabolic activity, potentially confounding the readouts of assays that rely on metabolic function as a proxy for cell viability. This guide will walk you through diagnosing and mitigating these potential interferences.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it affect my cell viability assay?
A1: this compound is the chemical name for Sodium L-aspartate monohydrate, a salt of the amino acid L-aspartic acid[1][2][3]. Aspartate is a key component in numerous metabolic pathways, including the citric acid cycle and nucleotide synthesis. Cell viability assays like MTT, MTS, XTT, and resazurin-based assays measure the metabolic activity of cells[6][7]. An exogenous supply of a metabolite like aspartate could potentially alter the metabolic rate of the cells without changing the actual number of viable cells, leading to an over or underestimation of cell viability.
Q2: My untreated control cells show a higher-than-expected signal in my MTT assay after treatment with my compound vehicle, which contains Sodium L-aspartate. What could be the cause?
A2: A high background signal in wells containing your test article, even in the absence of cells, suggests a direct chemical interaction between the compound and the assay reagent. This is a common form of interference where the compound directly reduces the tetrazolium salt (e.g., MTT) to its colored formazan product[4][8]. To confirm this, you must run a "cell-free" control experiment.
Q3: Can Sodium L-aspartate monohydrate interfere with luciferase-based assays like CellTiter-Glo®?
A3: Yes, interference is possible, but through different mechanisms. Luciferase-based assays measure ATP levels as an indicator of cell viability[9][10][11]. While direct chemical interference with the luminescent signal is less likely with aspartate compared to colored compounds, it could still occur. More plausibly, the introduction of a key metabolite could alter the intracellular ATP pool. Additionally, some compounds can directly inhibit or, counterintuitively, stabilize the luciferase enzyme, leading to false low or high readings, respectively[12][13][14][15].
Q4: What is an "orthogonal assay" and why is it recommended?
A4: An orthogonal assay is a method that measures the same biological endpoint (in this case, cell viability) but uses a different underlying principle or detection method[13]. For example, if you observe unexpected results with a metabolic assay (like MTT), validating your findings with a non-metabolic assay, such as a cytotoxicity assay that measures membrane integrity (like an LDH release assay) or a direct cell counting method using imaging, provides a more confident assessment of cell viability[7].
Part 2: Troubleshooting Guide
This section is organized by common problems encountered during cell viability experiments involving Sodium L-aspartate monohydrate.
Issue 1: Unexpected Increase in Signal (Apparent Increase in Viability)
This is a common artifact, particularly in tetrazolium-based assays (MTT, MTS, XTT, WST-1) and resazurin-based assays.
Potential Cause A: Direct Reduction of Assay Reagent
The compound may be directly reducing the tetrazolium salt or resazurin, creating a colorimetric or fluorescent signal independent of cellular metabolic activity. This results in a false-positive signal, making a toxic compound appear less toxic or even proliferative[4][5][16].
-
Troubleshooting Workflow:
Figure 1. Workflow for diagnosing direct assay interference. -
Experimental Protocol: Cell-Free Assay Control
-
Prepare a 96-well plate with the same concentrations of Sodium L-aspartate monohydrate that you use in your cellular experiment.
-
Use the same culture medium and conditions (e.g., serum concentration), but do not add cells .
-
Add the viability assay reagent (e.g., MTT, resazurin) to these wells.
-
Incubate for the same duration as your cellular assay.
-
Read the absorbance or fluorescence.
-
Interpretation: If you observe a signal that increases with the concentration of your compound, this confirms direct interference.
-
Potential Cause B: Altered Cellular Metabolism
Exogenous aspartate can fuel metabolic pathways, increasing the production of NADH and NADPH. Since tetrazolium assays rely on these cofactors for the reduction of the dye, an increase in their availability can boost the assay signal without an actual increase in cell number[4][17].
-
Troubleshooting Steps:
-
Validate with an Orthogonal Assay: Use an assay that does not measure metabolic activity. Good alternatives include:
-
LDH Cytotoxicity Assay: Measures the release of lactate dehydrogenase from damaged cell membranes[10].
-
ATP-based Luminescent Assays (e.g., CellTiter-Glo®): Quantifies ATP as a marker of viable cells. While still metabolic, it relies on a different endpoint than dehydrogenase activity[6][9][11].
-
Direct Cell Counting: Use a trypan blue exclusion assay or automated cell counter to determine the number of viable cells[18][19].
-
Imaging-based Assays: Use fluorescent dyes like Calcein-AM (stains live cells) and Propidium Iodide (stains dead cells) for a direct visualization of viability[11].
-
-
Issue 2: High Variability Between Replicate Wells
High variability can obscure real biological effects and reduce confidence in your results.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | Ensure thorough mixing after adding the solubilization agent (e.g., DMSO). Check for visible crystals before reading the plate[20]. |
| Compound Precipitation | Visually inspect wells for any precipitate. Determine the solubility limit of Sodium L-aspartate monohydrate in your culture medium. |
| Pipetting Errors | Calibrate pipettes regularly. Use a master mix for reagents to ensure consistency across wells[21]. |
| Edge Effects in Plate | Avoid using the outer wells of the microplate, or fill them with sterile medium/PBS to maintain humidity and temperature uniformity. |
| Cell Clumping | Ensure a single-cell suspension before seeding. Triturate gently but thoroughly. |
Issue 3: Unexpected Signal in Luciferase-Based Assays (e.g., CellTiter-Glo®)
While often more robust than colorimetric assays, luminescent assays are not immune to interference.
Potential Cause A: Enzyme Inhibition or Stabilization
Some compounds can directly interact with the luciferase enzyme.
-
Inhibition: The compound binds to luciferase and reduces its catalytic activity, leading to a lower luminescent signal and an underestimation of cell viability[12][13].
-
Stabilization: Counterintuitively, some inhibitors can stabilize the luciferase enzyme, protecting it from degradation. This leads to an accumulation of the enzyme and a higher-than-expected signal when the substrate is added[14][15][21].
-
Troubleshooting Workflow:
Figure 2. Workflow for diagnosing luciferase assay interference. -
Experimental Protocol: Cell-Free Luciferase Control
-
In a cell-free plate, add your compound at various concentrations to the assay buffer.
-
Add a known, constant amount of ATP to these wells.
-
Add the luciferase assay reagent (containing luciferase and luciferin).
-
Measure luminescence immediately.
-
Interpretation: A change in luminescence in the presence of your compound, compared to the ATP-only control, indicates direct interference with the luciferase enzyme or the luminescent signal.
-
Part 3: Recommendations for a Self-Validating Experimental Design
To build trustworthiness into your results from the outset, incorporate the following controls into your experimental design.
| Control Experiment | Purpose | Expected Outcome if No Interference |
| Cell-Free Control | To test for direct chemical interaction with the assay reagent. | Signal should be identical to the "media + reagent" blank. |
| Vehicle Control | To account for any effects of the solvent (e.g., water, PBS) used to dissolve the compound. | Cell viability should be comparable to untreated cells. |
| Positive Control (Toxicant) | To ensure the assay can detect a decrease in cell viability. | A known cytotoxic agent (e.g., staurosporine) should show a dose-dependent decrease in signal. |
| Orthogonal Assay Validation | To confirm viability results with a mechanistically different assay. | The trend (e.g., no change in viability) should be consistent across both assay platforms. |
By systematically applying these troubleshooting steps and controls, you can confidently distinguish true biological effects from experimental artifacts when assessing the impact of this compound on cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. clyte.tech [clyte.tech]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 7. islasas.com [islasas.com]
- 8. benchchem.com [benchchem.com]
- 9. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 10. Cell viability detection | Six commonly used methods to reveal cell viability [absin.net]
- 11. 细胞活力和增殖测定 [sigmaaldrich.com]
- 12. goldbio.com [goldbio.com]
- 13. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of MTT reducers and strongly colored substances in the Short Time Exposure test method for assessing eye irritation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.quartzy.com [blog.quartzy.com]
- 19. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: pH Adjustment of Sodium L-aspartate Monohydrate Solutions
Welcome to the technical support guide for handling and adjusting the pH of Sodium L-aspartate monohydrate solutions. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected pH of a Sodium L-aspartate monohydrate solution when dissolved in pure water?
A 10% solution of Sodium L-aspartate monohydrate in water typically exhibits a pH in the range of 6.0 to 7.5[1][2]. The exact pH can vary slightly depending on the concentration and the purity of the water used.
Q2: Which acid and base should I use to adjust the pH of my Sodium L-aspartate solution?
For general laboratory use, 1N hydrochloric acid (HCl) is commonly used to lower the pH, and 1N sodium hydroxide (NaOH) is used to raise the pH[3][4]. It is advisable to use dilute solutions of these reagents to prevent drastic pH changes and potential localized denaturation of sensitive biological molecules in your experiment[5][6].
Q3: How does the structure of aspartic acid influence pH adjustment?
L-aspartic acid is an amino acid with three ionizable groups: the α-carboxyl group, the α-amino group, and the side chain carboxyl group[7][8]. Each of these groups has a specific pKa value, which dictates the pH at which it will donate or accept a proton. This buffering capacity at different pH ranges is a key consideration when adjusting the pH of the solution.
Q4: Can I use Sodium L-aspartate as a buffer?
Yes, due to its multiple pKa values, solutions of Sodium L-aspartate can act as a buffer, particularly around its pKa values. The buffering range is most effective within approximately +/- 1 pH unit of its pKa values.
Scientific Principles: Understanding the Chemistry of pH Adjustment
The pH of a Sodium L-aspartate solution is governed by the ionization state of the aspartic acid molecule. Aspartic acid has three pKa values, which represent the pH at which a specific ionizable group is 50% protonated and 50% deprotonated[9].
| Ionizable Group | Approximate pKa Value |
| α-carboxyl | ~2.1[10] |
| Side chain carboxyl | ~3.9[7][11][12] |
| α-amino | ~9.8[10][11] |
At a very low pH (e.g., pH 1), all three groups are protonated, resulting in a net positive charge[13][14]. As the pH increases, the α-carboxyl group is the first to deprotonate, followed by the side chain carboxyl group, and finally the α-amino group at a high pH[8][13]. The Henderson-Hasselbalch equation is a fundamental tool for calculating the pH of a buffer solution and for determining the ratio of the protonated (acid) and deprotonated (conjugate base) forms of a substance at a given pH[15][16][17][18].
pH = pKa + log([A-]/[HA])
Where:
-
pH is the pH of the solution
-
pKa is the acid dissociation constant of the ionizable group
-
[A-] is the molar concentration of the deprotonated form (conjugate base)
-
[HA] is the molar concentration of the protonated form (acid)
Experimental Protocol: Preparation and pH Adjustment of a Sodium L-aspartate Monohydrate Solution
This protocol provides a step-by-step guide for preparing a 100 mM Sodium L-aspartate monohydrate solution and adjusting its pH to a target of 7.4.
Materials:
-
Sodium L-aspartate monohydrate (CAS No. 323194-76-9)
-
High-purity water (e.g., deionized, distilled, or ultrapure)
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
Calibrated pH meter with electrode
-
Stir plate and magnetic stir bar
-
Volumetric flask and graduated cylinders
-
Beakers
Procedure:
-
Calculate the required mass: For a 100 mM solution in 1 L, you will need to calculate the mass of Sodium L-aspartate monohydrate (Molecular Weight: 175.12 g/mol )[19].
-
Dissolve the compound: Add approximately 800 mL of high-purity water to a beaker with a magnetic stir bar. While stirring, slowly add the calculated mass of Sodium L-aspartate monohydrate. It is readily soluble in water[19].
-
Calibrate the pH meter: Calibrate your pH meter according to the manufacturer's instructions using standard buffer solutions (e.g., pH 4, 7, and 10)[3].
-
Initial pH measurement: Once the solid is completely dissolved, place the calibrated pH electrode into the solution and record the initial pH.
-
pH adjustment:
-
If the initial pH is above your target pH of 7.4, add 1N HCl dropwise while continuously monitoring the pH. Allow the solution to stabilize after each addition.
-
If the initial pH is below 7.4, add 1N NaOH dropwise, again with continuous monitoring and stabilization.
-
-
Final volume adjustment: Once the target pH is reached, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask. Bring the final volume to the 1 L mark with high-purity water.
-
Final pH check: After bringing the solution to the final volume, mix thoroughly and re-check the pH to ensure it has remained at the target value.
-
Sterilization and Storage: If required for your application, filter-sterilize the solution through a 0.22 µm filter. Store the solution in a sterile, clearly labeled container at the recommended temperature.
Caption: Workflow for pH adjustment of Sodium L-aspartate solutions.
Troubleshooting Guide
Q: My pH is fluctuating and won't stabilize. What should I do?
A: This can be due to a few factors:
-
Poor mixing: Ensure your solution is being stirred adequately to ensure homogeneity before taking a pH reading.
-
Temperature effects: pH is temperature-dependent. Make sure your solution and calibration buffers are at the same temperature[3].
-
Electrode issues: Your pH electrode may need cleaning or recalibration. Follow the manufacturer's instructions for maintenance.
Q: I added too much acid/base and overshot my target pH. Can I fix this?
A: Yes, you can carefully back-titrate by adding the opposing reagent (e.g., add 1N NaOH if you added too much 1N HCl) until you reach your target pH. To avoid this in the future, use a more dilute acid/base solution for fine adjustments as you get closer to your target pH[6].
Q: I see a precipitate forming as I adjust the pH. What is happening?
A: Precipitation can occur if the concentration of Sodium L-aspartate exceeds its solubility at a particular pH. The solubility of amino acids can be pH-dependent. If this occurs, you may need to work with a more dilute solution.
Q: Can the addition of HCl or NaOH affect my experiment?
A: The addition of HCl and NaOH will introduce Na+ and Cl- ions into your solution. For most applications, at the concentrations used for pH adjustment, this is not a concern. However, if your experiment is sensitive to these specific ions, you may consider using alternative acids and bases, such as potassium hydroxide (KOH)[20][21].
Caption: Ionic forms of aspartic acid at different pH ranges.
References
- 1. Sodium L-Aspartate [sorachim.com]
- 2. L-Aspartic acid, sodium salt monohydrate - Innovative Enzymes [innovativeenzymes.com]
- 3. plantcelltechnology.com [plantcelltechnology.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aspartic acid - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. Amino Acids [vanderbilt.edu]
- 12. peptideweb.com [peptideweb.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Custom L-Aspartic Acid Behavior at pH 1 for Tailored Applications and Studies [thinkdochemicals.com]
- 15. Henderson Hasselbalch Equation- Estimating the pH of Buffers [turito.com]
- 16. study.com [study.com]
- 17. Khan Academy [khanacademy.org]
- 18. byjus.com [byjus.com]
- 19. L-ASPARTIC ACID SODIUM SALT MONOHYDRATE | 323194-76-9 [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. Sodium Toxicity: Should NaOH Be Substituted by KOH in Plant Tissue Culture? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of L-Aspartic Acid Sodium Salt Monohydrate
Welcome to the technical support center for the crystallization of L-aspartic acid sodium salt monohydrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their crystallization processes. Here, we address common challenges in a practical question-and-answer format, grounded in scientific principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My crystallization of L-aspartic acid sodium salt monohydrate resulted in a very low yield. What are the likely causes and how can I improve it?
A low yield is typically a result of suboptimal supersaturation. The driving force for crystallization is the concentration of the solute beyond its saturation point in the solvent. If the supersaturation is too low, nucleation and crystal growth will be minimal.
Troubleshooting Low Yield:
-
Verify Solubility Data: The solubility of L-aspartic acid sodium salt monohydrate is a critical parameter. It is highly soluble in water (50 mg/ml) and insoluble in ethanol.[1] Ensure your calculations for creating a supersaturated solution are based on accurate solubility data at the given temperature and pH.
-
Optimize Supersaturation Level:
-
For Cooling Crystallization: Ensure the initial and final temperatures of your cooling profile create a sufficient supersaturation gradient. A very slow cooling rate might lead to the formation of a few large crystals, while a very rapid cooling rate can lead to the precipitation of amorphous material or very fine crystals that are difficult to filter.
-
For Anti-Solvent Crystallization: The choice and volume of the anti-solvent are crucial. Ethanol is a common anti-solvent for water-soluble compounds like this one. The addition rate of the anti-solvent can also affect the local supersaturation and, consequently, the nucleation and growth rates. A slower addition rate is often preferred to maintain a controlled level of supersaturation.
-
-
pH Adjustment: The solubility of amino acid salts can be pH-dependent. While L-aspartic acid sodium salt monohydrate is the salt of a strong base and a weak acid, significant shifts in pH can alter its solubility. Ensure the pH of your solution is in a range that promotes crystallization rather than maintaining high solubility. For the related L-aspartic acid, pH has a significant impact on its crystallization from the sodium salt.[2][3]
-
Solvent Purity: Impurities in the solvent can sometimes increase the solubility of the target compound or inhibit nucleation, leading to a lower yield. Use high-purity solvents for your crystallization experiments.
Q2: I am getting highly agglomerated crystals of L-aspartic acid sodium salt monohydrate. How can I obtain discrete, well-formed crystals?
Agglomeration, or the clustering of smaller crystals, is a common issue, particularly in reactive crystallization systems. It is often caused by a high nucleation rate, where many small crystals form simultaneously and stick together.
Troubleshooting Agglomeration:
-
Control the Nucleation Rate:
-
Lower Supersaturation: A high degree of supersaturation leads to rapid nucleation and the formation of many small crystals that can easily agglomerate. Try reducing the initial concentration or adjusting the cooling rate/anti-solvent addition rate to lower the supersaturation.
-
pH Control: Studies on the reactive crystallization of L-aspartic acid from its sodium salt have shown that higher pH conditions can lead to a decrease in the nucleation rate, resulting in less agglomeration.[2] Experiment with slightly adjusting the pH of your solution to find an optimal range for controlled nucleation.
-
-
Agitation: The stirring rate can significantly impact agglomeration.
-
Too Low Agitation: Insufficient mixing can lead to localized areas of high supersaturation, promoting agglomeration.
-
Too High Agitation: Excessive agitation can increase the collision frequency of crystals, leading to agglomeration or crystal breakage. Optimize the stirring speed to ensure homogeneity without causing excessive crystal-crystal interactions.
-
-
Seeding: Introducing a small quantity of pre-formed, high-quality seed crystals can provide surfaces for crystal growth to occur, bypassing the primary nucleation stage and reducing the likelihood of agglomeration.
Experimental Protocol: Optimizing pH to Reduce Agglomeration
-
Prepare several saturated solutions of L-aspartic acid sodium salt monohydrate at a specific temperature.
-
Adjust the pH of each solution to slightly different values (e.g., in 0.5 pH unit increments) using a suitable buffer or dilute acid/base.
-
Induce crystallization using your chosen method (cooling or anti-solvent addition) under identical conditions for all samples.
-
Observe the resulting crystals under a microscope to assess the degree of agglomeration.
| pH | Observation |
| 6.0 | High degree of agglomeration, fine particles. |
| 6.5 | Moderate agglomeration, larger primary crystals. |
| 7.0 | Minimal agglomeration, well-defined crystals. |
| 7.5 | Low nucleation, very large single crystals. |
Note: This table is illustrative. The optimal pH will depend on the specific conditions of your experiment.
Q3: My crystals are forming as long, thin needles, which are difficult to filter and handle. How can I change the crystal habit to a more equant (block-like) shape?
Crystal habit is determined by the relative growth rates of different crystal faces. Needle-like crystals result from faster growth in one direction. To obtain more equant crystals, you need to modify the conditions to encourage growth in other directions.
Troubleshooting Undesirable Crystal Habit:
-
Modify Supersaturation: The level of supersaturation can influence crystal habit. High supersaturation often favors the growth of less stable, faster-growing faces, which can lead to needle-like morphologies. Try crystallizing at a lower supersaturation.
-
Solvent System: The choice of solvent or solvent/anti-solvent mixture can have a profound effect on crystal habit. The interaction of solvent molecules with different crystal faces can inhibit or promote their growth. Experiment with different anti-solvents or mixtures of solvents.
-
Impurities/Additives: Even small amounts of impurities can act as habit modifiers by selectively adsorbing to certain crystal faces and inhibiting their growth. L-aspartic acid sodium salt monohydrate itself has been used as a crystallization modifier for other salts.[1] Consider if any impurities in your starting material could be influencing the crystal shape. You can also intentionally add small amounts of a habit modifier.
-
pH Adjustment: As with agglomeration, pH can influence crystal habit. For L-aspartic acid, lower pH conditions were found to increase the thickness of the primary plate-like crystals.[2] A similar effect might be observed for the sodium salt.
Workflow for Troubleshooting Crystal Habit
Caption: Troubleshooting workflow for undesirable crystal habit.
Advanced Troubleshooting
Q4: I am not getting any crystals to form, even after an extended period. What should I do?
Failure to crystallize is usually due to either insufficient supersaturation or the presence of nucleation inhibitors.
Troubleshooting Lack of Crystallization:
-
Increase Supersaturation:
-
Cooling: Decrease the final temperature further or start with a more concentrated solution.
-
Anti-Solvent: Increase the volume of the anti-solvent added.
-
Evaporation: If applicable, allow some of the solvent to evaporate to increase the concentration.
-
-
Induce Nucleation:
-
Seeding: Add a few seed crystals to the solution.
-
Scratching: Gently scratch the inside of the crystallization vessel with a glass rod. This can create microscopic imperfections that serve as nucleation sites.
-
-
Purify Starting Material: If impurities are suspected of inhibiting nucleation, purify the L-aspartic acid sodium salt monohydrate before crystallization.
-
Check for Polymorphism: While not explicitly documented in the search results for the monohydrate salt, different polymorphic forms can have different solubilities and crystallization kinetics. The inability to crystallize could be due to the stabilization of a more soluble, uncrystallizable form.
Q5: How do I perform a cooling crystallization of L-aspartic acid sodium salt monohydrate?
Protocol for Cooling Crystallization:
-
Determine Solubility: First, determine the solubility of your material in water at a few different temperatures (e.g., 25°C, 40°C, 60°C) to establish a solubility curve. This will allow you to choose appropriate starting and ending temperatures.
-
Dissolution: Prepare a solution of L-aspartic acid sodium salt monohydrate in high-purity water at an elevated temperature (e.g., 60°C) to a concentration that will be supersaturated at your final, lower temperature. Ensure all solids are completely dissolved.
-
Cooling:
-
Slow Cooling: For larger, higher-quality crystals, cool the solution slowly and controllably. This can be done by placing the vessel in a programmable water bath or by insulating the vessel and allowing it to cool to room temperature overnight.
-
Controlled Cooling Profile: For more precise control, use a crystallizer with a jacket connected to a circulating bath that can be programmed with a specific cooling ramp (e.g., 5°C/hour).
-
-
Agitation: Stir the solution gently and consistently throughout the cooling process to ensure even temperature distribution and to keep the growing crystals suspended.
-
Isolation: Once the final temperature is reached and crystallization appears complete, isolate the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (or a mixture of solvent and anti-solvent) to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum at a mild temperature.
Decision Tree for Cooling Crystallization
Caption: Decision-making process for cooling crystallization.
References
Technical Support Center: Troubleshooting Sodium (S)-3-amino-3-carboxypropanoate Hydrate in Cell Culture
Welcome to the technical support center for Sodium (S)-3-amino-3-carboxypropanoate hydrate, also known as Sodium L-aspartate monohydrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve potential issues when using this amino acid salt in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in cell culture?
This compound (CAS No. 323194-76-9) is the monosodium salt of the non-essential amino acid L-aspartic acid.[1][2][3] In cell culture, it serves as a readily soluble source of L-aspartic acid, which is essential for several cellular functions.[4] Its primary roles include:
-
Building block for protein synthesis: Like all amino acids, it is a fundamental component for creating new proteins.[1]
-
Energy Metabolism: It participates in the synthesis of key intermediates that fuel cell growth and division, contributing to ATP production.[1][5]
-
Neurotransmitter Function: In neuronal cell cultures, it can act as an excitatory neurotransmitter.[5]
-
pH Buffering: It can contribute to maintaining a stable pH in the culture medium.[5]
Q2: A white precipitate formed in my cell culture medium after adding this compound. What is the cause and how can I resolve it?
The formation of a precipitate after the addition of this compound can be attributed to several factors:
-
High Concentration: Exceeding the solubility limit of the compound in your specific medium formulation can lead to precipitation.
-
pH Imbalance: Significant shifts in the medium's pH upon addition can affect the solubility of this and other media components.
-
Interaction with Other Media Components: The salt may interact with other components in the medium, such as divalent cations (e.g., calcium, magnesium), leading to the formation of insoluble complexes.
-
Improper Dissolution: If not dissolved properly before being added to the final medium, it can precipitate out of the solution.
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution: Instead of adding the powder directly to your medium, prepare a sterile, concentrated stock solution in a suitable solvent (e.g., cell culture grade water) and then add the required volume to your medium.
-
Adjust pH: Ensure the pH of your stock solution is compatible with your cell culture medium before adding it.
-
Warm the Medium: Gently warming the medium to 37°C while stirring can help dissolve any precipitate.[6]
-
Filter Sterilization: If a precipitate persists after warming, it may be necessary to filter the medium through a 0.22 µm filter. However, this may alter the concentration of the supplement.
Q3: I've observed unexpected changes in cell morphology and a decrease in cell viability after supplementing my medium with this compound. What could be the issue?
Unexpected cytotoxicity can stem from several sources related to the supplement:
-
Endotoxin Contamination: The powdered form of the compound may be contaminated with endotoxins, which are potent inflammatory agents and can be cytotoxic to many cell lines.
-
Excitotoxicity in Neuronal Cultures: L-aspartic acid is an excitatory neurotransmitter. In neuronal cell cultures, high concentrations can lead to overstimulation of glutamate receptors, resulting in excitotoxicity and cell death.
-
Heavy Metal Contamination: Impurities from the manufacturing process could include heavy metals that are toxic to cells.
-
Incorrect Concentration: An error in calculation leading to a much higher final concentration than intended can have detrimental effects on cell health.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Q4: My cell cultures are showing signs of microbial contamination shortly after I started using a new batch of this compound. Could this be the source?
Yes, any component added to a sterile cell culture medium can be a potential source of microbial contamination if not handled properly.
Preventative Measures:
-
Aseptic Technique: Always handle the powdered reagent and its solutions in a sterile environment, such as a laminar flow hood.
-
Sterile Filtration: Prepare a stock solution and sterilize it by passing it through a 0.22 µm filter before adding it to your sterile medium.
-
Work in Small Aliquots: To avoid contaminating the entire stock, work with smaller, single-use aliquots of the powdered reagent.
Detailed Troubleshooting Guides
Guide 1: Investigating and Resolving Endotoxin Contamination
Background: Endotoxins are lipopolysaccharides from the outer membrane of Gram-negative bacteria and can cause significant, non-reproducible effects in cell culture, even at very low concentrations.
Experimental Protocol: Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Detection
-
Reagent Preparation:
-
Prepare a stock solution of this compound in pyrogen-free water at the highest concentration used in your experiments.
-
Reconstitute the LAL reagent, positive control, and negative control (pyrogen-free water) according to the manufacturer's instructions.
-
-
Assay Procedure (Qualitative Gel-Clot Method):
-
In duplicate, add 100 µL of your sample (the prepared stock solution) to LAL reagent tubes.
-
In separate tubes, add 100 µL of the positive and negative controls.
-
Gently mix and incubate the tubes at 37°C for 60 minutes in a non-vibrating incubator.
-
After incubation, carefully invert each tube 180°.
-
-
Interpreting Results:
-
Positive Result: A solid gel clot forms and remains at the bottom of the tube. This indicates the presence of endotoxins.
-
Negative Result: No clot forms, and the liquid flows down the side of the tube.
-
| Result | Interpretation | Action |
| Sample Positive, Positive Control Positive, Negative Control Negative | The this compound solution is contaminated with endotoxins. | Discard the current batch and source a new, certified endotoxin-free lot. |
| Sample Negative, Positive Control Positive, Negative Control Negative | The sample is not contaminated. The issue lies elsewhere. | Investigate other potential sources of cytotoxicity. |
| All Samples Negative | The LAL assay failed. | Repeat the assay, ensuring the positive control was not inadvertently inactivated. |
Guide 2: Managing Potential Metabolic Imbalance and Excitotoxicity
Background: While a necessary nutrient, an excess of L-aspartic acid can lead to metabolic stress or, in the case of neuronal cells, excitotoxicity.
Experimental Protocol: Determining the Optimal Concentration
-
Cell Seeding: Plate your cells at a consistent density across a multi-well plate (e.g., a 24-well plate). Allow the cells to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Dose-Response Setup:
-
Prepare a series of media supplemented with increasing concentrations of this compound (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM).
-
Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (unsupplemented medium).
-
-
Incubation and Monitoring:
-
Replace the existing medium in the wells with the prepared test media.
-
Incubate the cells for a period relevant to your typical experiments (e.g., 24, 48, or 72 hours).
-
Monitor the cells daily for any morphological changes using a microscope.
-
-
Viability Assay:
-
At the end of the incubation period, perform a cell viability assay (e.g., MTT, PrestoBlue™, or Trypan Blue exclusion).
-
-
Data Analysis:
-
Plot cell viability against the concentration of this compound.
-
Determine the optimal concentration range that supports cell health and the highest concentration that does not induce significant cytotoxicity.
-
Caption: Workflow for determining the optimal concentration.
References
- 1. L-Aspartic Acid Monosodium Salt | Amino Acids for Cell Culture | Baishixing [aminoacids-en.com]
- 2. L-Aspartic acid sodium salt monohydrate | 323194-76-9 | FA30571 [biosynth.com]
- 3. L-Aspartic acid monosodium salt monohydrate, 99% 100 g | Request for Quote [thermofisher.com]
- 4. lohmann-minerals.com [lohmann-minerals.com]
- 5. Buy L-Aspartic acid sodium salt monohydrate | 323194-76-9 [smolecule.com]
- 6. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing Enzyme Kinetics with Sodium L-aspartate Monohydrate Buffers
This technical support guide, curated for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing buffer conditions with Sodium L-aspartate monohydrate in enzyme kinetics assays. As Senior Application Scientists, our goal is to merge technical precision with practical, field-tested insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I consider using Sodium L-aspartate monohydrate as a buffer for my enzyme kinetics assays?
A1: Sodium L-aspartate monohydrate can be a strategic choice for a biological buffer for several reasons. As a salt of a naturally occurring amino acid, it offers high biocompatibility, which can be advantageous for maintaining enzyme stability and function.[1] Its buffering capacity is centered around the pKa values of L-aspartic acid's functional groups, making it potentially suitable for enzymes active at specific physiological pH ranges. Furthermore, its use can be particularly relevant in studies where aspartate or related metabolites are involved, as it mimics a more physiological environment.[2]
Q2: What are the key parameters to consider when preparing a Sodium L-aspartate buffer?
A2: The three most critical parameters are pH, ionic strength, and buffer concentration.
-
pH: The pH of the buffer must be within the optimal range for your enzyme's activity.[3] L-aspartic acid has two pKa values for its carboxyl groups (around 1.9 and 3.7) and one for its amino group (around 9.6). The buffering range will be most effective around these pKa values. You will need to carefully titrate your Sodium L-aspartate solution with a strong acid (like HCl) or a strong base (like NaOH) to achieve the desired pH.
-
Ionic Strength: The total concentration of ions in the buffer can significantly impact enzyme conformation and activity.[3] It's crucial to calculate and maintain a consistent ionic strength across your experiments to ensure reproducibility.
-
Buffer Concentration: The concentration of the buffer should be sufficient to maintain the pH throughout the reaction but not so high that it inhibits the enzyme. A typical starting point for buffer concentration in enzyme assays is between 20-100 mM.
Q3: How does the ionic strength of a Sodium L-aspartate buffer affect enzyme activity?
A3: Ionic strength can have a multifaceted effect on enzyme kinetics. Changes in ionic strength can alter the three-dimensional structure of the enzyme, which can in turn affect its catalytic efficiency.[3] It can also influence the binding of the substrate to the active site. Both excessively high and low ionic strengths can lead to a decrease in enzyme activity. Therefore, it is often necessary to experimentally determine the optimal ionic strength for your specific enzyme and assay conditions.
Q4: Can the aspartate in the buffer interact with my enzyme?
A4: Yes, and this is a critical consideration. L-aspartate is a biologically active molecule and can act as a substrate, an allosteric regulator, or a competitive inhibitor for some enzymes.[4][5] For example, aspartate aminotransferase utilizes L-aspartate as a substrate.[5] It is essential to perform control experiments to determine if the Sodium L-aspartate buffer itself influences the enzyme's activity in a manner beyond its buffering capacity.
Q5: How does temperature affect a Sodium L-aspartate buffer?
A5: The pH of many biological buffers is temperature-dependent. This is particularly true for amine-containing buffers like Tris.[6][7] While specific data for the temperature dependence of Sodium L-aspartate buffer is not as readily available as for more common buffers, it is a crucial parameter to consider, especially if your enzyme assay is performed at a temperature different from the one at which the buffer was prepared. It is always best practice to measure and adjust the pH of your buffer at the experimental temperature.[6]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with Sodium L-aspartate buffers.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low or No Enzyme Activity | Incorrect Buffer pH: The pH of the buffer is outside the optimal range for the enzyme. | 1. Verify pH: Use a calibrated pH meter to confirm the pH of your Sodium L-aspartate buffer at the working temperature. The pKa of buffers can shift with temperature, altering the pH.[6][8] 2. pH Titration: Perform a pH titration of your buffer to ensure it was prepared correctly. 3. Optimize pH: Test a range of pH values around the expected optimum for your enzyme to determine the ideal pH in the Sodium L-aspartate buffer system. |
| Inappropriate Ionic Strength: The ionic strength of the buffer may be too high or too low, affecting enzyme structure and function. | 1. Calculate Ionic Strength: Use an online calculator or the appropriate formula to determine the ionic strength of your buffer.[9][10] 2. Vary Ionic Strength: Prepare a series of Sodium L-aspartate buffers with varying ionic strengths (e.g., by adding a neutral salt like NaCl) to find the optimal condition for your enzyme.[3] | |
| Enzyme Instability in the Buffer: The enzyme may not be stable in the Sodium L-aspartate buffer over the course of the experiment. | 1. Time-Course Experiment: Incubate the enzyme in the buffer for different durations before adding the substrate and measure the activity. A decrease in activity over time indicates instability. 2. Add Stabilizers: Consider adding stabilizing agents like glycerol, BSA, or DTT to your buffer, after confirming they do not interfere with the assay. | |
| Aspartate Inhibition: The L-aspartate in the buffer may be acting as an inhibitor of your enzyme. | 1. Control Experiments: Compare the enzyme activity in the Sodium L-aspartate buffer to that in an alternative, inert buffer (e.g., HEPES, MOPS) at the same pH and ionic strength.[11][12] 2. Vary Aspartate Concentration: If inhibition is suspected, test different concentrations of the Sodium L-aspartate buffer to see if the inhibitory effect is dose-dependent. | |
| High Background Signal | Substrate Instability at the Buffer's pH: The substrate may be degrading non-enzymatically in the Sodium L-aspartate buffer. | 1. No-Enzyme Control: Run a control reaction containing all components except the enzyme. A significant increase in signal over time indicates substrate instability.[13] 2. pH Optimization: If substrate instability is confirmed, you may need to adjust the buffer pH to a range where the substrate is more stable, if compatible with enzyme activity. |
| Contaminated Reagents: The Sodium L-aspartate monohydrate or other buffer components may be contaminated. | 1. Use High-Purity Reagents: Ensure you are using high-quality, analytical-grade Sodium L-aspartate monohydrate.[1][14] 2. Prepare Fresh Buffers: Prepare fresh buffer solutions using sterile, nuclease-free water to minimize the risk of microbial or enzymatic contamination.[13] | |
| Poor Reproducibility | Inconsistent Buffer Preparation: Minor variations in pH or ionic strength between buffer batches can lead to significant differences in enzyme activity. | 1. Standardize Protocol: Develop and strictly adhere to a detailed standard operating procedure (SOP) for buffer preparation.[15] 2. Prepare a Large Batch: Prepare a large stock of the buffer to be used across multiple experiments to minimize batch-to-batch variability. |
| Temperature Fluctuations: Changes in temperature during the assay can affect both the buffer pH and the enzyme's kinetic parameters. | 1. Use a Temperature-Controlled System: Perform all assays in a temperature-controlled water bath or plate reader.[3] 2. Equilibrate Reagents: Ensure all reagents, including the buffer, are equilibrated to the assay temperature before starting the reaction.[16] |
Experimental Protocols
Protocol 1: Preparation of a 0.1 M Sodium L-aspartate Buffer
Objective: To prepare a 0.1 M Sodium L-aspartate buffer stock solution.
Materials:
-
Deionized, nuclease-free water
-
1 M HCl
-
1 M NaOH
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Weigh the Sodium L-aspartate monohydrate: To prepare 1 L of a 0.1 M solution, weigh out 17.31 g of Sodium L-aspartate monohydrate.
-
Dissolve in Water: Add the powder to a beaker containing approximately 800 mL of deionized water.
-
Stir to Dissolve: Place the beaker on a stir plate and stir until the powder is completely dissolved.
-
Adjust the pH:
-
Place the pH electrode in the solution.
-
Slowly add 1 M HCl or 1 M NaOH dropwise while continuously stirring to reach the desired pH. Be patient, as pH adjustments can take time to stabilize.
-
Important: Adjust the pH at the temperature at which you will perform your experiments.[6]
-
-
Bring to Final Volume: Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask.
-
Add Water to the Mark: Carefully add deionized water to bring the final volume to the 1 L mark.
-
Mix Thoroughly: Invert the flask several times to ensure the buffer is homogenous.
-
Sterilization and Storage: Filter-sterilize the buffer through a 0.22 µm filter if necessary. Store at 4°C.
Protocol 2: Determining the Optimal Buffer Concentration
Objective: To determine the optimal concentration of the Sodium L-aspartate buffer for your enzyme assay.
Workflow:
Caption: Workflow for optimizing buffer concentration.
Visualizing Key Relationships
The Interplay of Buffer Parameters in Enzyme Kinetics
The following diagram illustrates the critical relationships between buffer parameters and their impact on enzyme activity. Optimizing one parameter often requires re-evaluation of the others.
Caption: Key buffer parameters influencing enzyme activity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Prebiotic Synthesis of Aspartate Using Life’s Metabolism as a Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 4. L-aspartase: new tricks from an old enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of substrate structural analogues on the enzymatic activities of aspartate aminotransferase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Buffers for Biochemical Reactions [promega.com]
- 8. medium.com [medium.com]
- 9. Ionic strength - Wikipedia [en.wikipedia.org]
- 10. omnicalculator.com [omnicalculator.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ruifuchem.com [ruifuchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Sodium aspartate monohydrate | C4H8NNaO5 | CID 23679051 - PubChem [pubchem.ncbi.nlm.nih.gov]
"L-aspartic acid sodium salt monohydrate" solubility issues at high concentrations
Welcome to the technical support center for L-Aspartic acid sodium salt monohydrate. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting for common solubility issues encountered when preparing high-concentration solutions for research, development, and manufacturing.
Quick Reference & Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of L-aspartic acid sodium salt monohydrate.
Q1: What is the expected aqueous solubility of L-aspartic acid sodium salt monohydrate?
L-aspartic acid sodium salt monohydrate is generally considered to be easily soluble in water.[1] Published solubility values can vary between sources, with figures such as 50 mg/mL and greater than or equal to 100 mg/mL being reported.[1][2][3] This variability can depend on the specific experimental conditions, such as final pH and temperature.
Q2: I'm trying to make a high-concentration solution, but it's cloudy or has formed a precipitate. What's happening?
Cloudiness or precipitation at high concentrations is a common issue, often stemming from a few key factors:
-
Approaching Saturation Limit: You may be exceeding the compound's thermodynamic solubility limit under your current conditions (temperature, pH).
-
pH Effects: The pH of your solution is critical. The solubility of amino acids and their salts is significantly pH-dependent.[4][5] If the pH of your solution shifts towards the isoelectric point (pI) of aspartic acid, its solubility will dramatically decrease.
-
Kinetics of Dissolution: At high concentrations, the rate of dissolution slows significantly. It may simply require more time, energy (gentle heating), or mechanical action (stirring/vortexing) to fully dissolve.
-
Common Ion Effect or Salting-Out: If your solvent is not pure water but a buffer or media containing other salts, these can influence the solubility. While some salts can increase solubility (salting-in), others can decrease it (salting-out).[6][7][8]
Q3: Can I heat the solution to help it dissolve?
Yes, gentle heating is a standard and effective method to increase both the rate of dissolution and the solubility limit of L-aspartic acid sodium salt monohydrate.[4] However, it is crucial to avoid excessive temperatures (e.g., above 40-50°C) or prolonged heating to prevent potential degradation of the amino acid. Always cool the solution to room temperature after dissolution to ensure it remains stable. If precipitation occurs upon cooling, the solution was likely supersaturated.
Q4: How exactly does pH influence the solubility of this compound?
L-aspartic acid is an amino acid with two carboxylic acid groups and one amino group. Its solubility is lowest at its isoelectric point (pI), where the net charge of the molecule is zero. By adjusting the pH away from the pI, you increase the net charge on the molecule, which enhances its interaction with polar water molecules and thus increases its solubility.[4][5] Since you are using the sodium salt, the initial solution pH should be in a range that favors solubility (typically neutral to slightly alkaline), but adding it to an acidic buffer could cause it to precipitate.[4] A 10% solution in water should have a pH between 6.0 and 7.5.[9]
Q5: What is the best way to store a high-concentration stock solution?
Once prepared and fully dissolved, sterile filter the solution (using a 0.22 µm filter) into a sterile container. For long-term storage, it is advisable to store the solution at 2-8°C. For very long-term storage, creating aliquots and freezing at -20°C is also an option, though you should check for stability upon thawing.[10] Always observe the solution for any signs of precipitation before use.
In-Depth Troubleshooting Guide
If the FAQs above did not resolve your issue, this section provides more detailed, step-by-step guidance for persistent solubility problems.
Problem: Incomplete Dissolution at High Concentrations (>100 mg/mL)
Causality: You are likely facing a combination of kinetic limitations (it's dissolving very slowly) and are approaching the thermodynamic solubility limit. The local concentration of powder at the solvent interface can create temporarily supersaturated micro-environments that hinder further dissolution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete dissolution.
Problem: Solution is Clear When Hot, but Precipitates Upon Cooling
Causality: This is a classic case of creating a supersaturated solution. The increased temperature allowed you to dissolve more solute than is stable at room temperature. Upon cooling, the system's thermodynamic equilibrium shifts, and the excess solute crystallizes out of solution.
Solution Strategy:
-
Re-heat: Gently warm the solution again to re-dissolve the precipitate.
-
Dilute: While the solution is still warm and clear, add a calculated amount of additional solvent (e.g., 10-20% more volume). This will lower the final concentration to a point that is stable at room temperature.
-
Controlled Cooling: Allow the solution to cool to room temperature slowly, with gentle stirring. Avoid crash-cooling in an ice bath, as this can promote rapid nucleation and precipitation.
-
Seeding (Advanced): In crystallization studies, one might add a single, tiny crystal of the solute to a supersaturated solution to control crystallization. In this context, it confirms that the solution is supersaturated. For creating a stable stock, however, dilution is the correct approach.
Problem: The Final pH of My Solution is Different Than My Starting Buffer
Causality: L-aspartic acid sodium salt monohydrate has buffering capacity. The amino and carboxylic acid groups can accept or donate protons, thereby resisting changes in pH and influencing the final pH of the solution. When you add a large amount of this compound, its intrinsic pH properties can overwhelm the buffering capacity of your initial solvent if it is weakly buffered (or is just water).
Solution Strategy:
-
Use a Stronger Buffer: If the final pH must be precise, prepare the solution in a well-buffered system (e.g., 50-100 mM HEPES or Tris) that has a pKa close to your target pH.
-
Titrate to Final pH: After dissolving the compound, use a calibrated pH meter and slowly add small amounts of a suitable acid (e.g., HCl) or base (e.g., NaOH) to adjust the solution to the desired final pH.[11] This should be done dropwise with constant stirring.
Experimental Protocols & Data
Physicochemical Properties Summary
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆NNaO₄ · H₂O | [12][13] |
| Molecular Weight | 173.10 g/mol | [2][14] |
| CAS Number | 323194-76-9 | [1][2] |
| Appearance | White crystalline powder | [1][12][15] |
| Reported Solubility | 50 mg/mL to ≥100 mg/mL in water | [1][2][3] |
| pH (10% Solution) | 6.0 - 7.5 | [9] |
Protocol 1: Preparation of a Concentrated (e.g., 200 mM) Stock Solution
This protocol details the steps to prepare a stable, high-concentration stock solution.
-
Calculation: Determine the mass of L-aspartic acid sodium salt monohydrate (MW: 173.10 g/mol ) required. For 100 mL of a 200 mM (0.2 M) solution: Mass = 0.2 mol/L * 0.1 L * 173.10 g/mol = 3.462 g
-
Initial Dissolution: Add approximately 80 mL of high-purity water (or your desired buffer) to a beaker with a magnetic stir bar.
-
Slow Addition: While the solvent is stirring vigorously, slowly add the weighed powder in portions. Adding the powder too quickly can cause clumping and slow the dissolution process.
-
Apply Gentle Heat: If the powder does not fully dissolve after 10-15 minutes of stirring, place the beaker on a hot plate stirrer and warm to approximately 40°C. Continue stirring.
-
pH Check and Adjustment: Once the solution appears clear, remove it from the heat and allow it to cool. Measure the pH. If adjustment is needed, add 1N NaOH or 1N HCl dropwise until the target pH is reached. The solubility of L-aspartic acid increases in alkaline conditions.[4]
-
Final Volume: Transfer the clear solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of the solvent and add it to the flask to ensure a complete transfer. Add solvent to bring the final volume to exactly 100 mL.
-
Sterilization and Storage: Sterile filter the solution through a 0.22 µm syringe filter into a sterile storage bottle. Store at 4°C.
Technical Deep Dive: The Science of Solubility
Understanding the molecular basis of solubility is key to mastering its application.
The Role of pH and Molecular Charge
The solubility of L-aspartic acid is intrinsically linked to its zwitterionic nature. The molecule possesses two carboxylic acid groups (pKa₁ ≈ 2.0, pKa₂ ≈ 3.9) and one amino group (pKa₃ ≈ 9.8).
Caption: Influence of pH on the charge and solubility of L-aspartic acid.
-
At Low pH (Acidic): Both carboxyl groups and the amino group are protonated, resulting in a net positive charge.
-
At the Isoelectric Point (pI): The molecule exists as a zwitterion with one positive and one negative charge, resulting in a net neutral charge. This minimizes repulsion between molecules and reduces interaction with water, leading to the lowest solubility.
-
At High pH (Alkaline): Both carboxyl groups are deprotonated, and the amino group is neutral, resulting in a net negative charge.[4]
By working with the sodium salt, you are already starting with a molecule that is partially deprotonated, which favors solubility in neutral water. However, if this salt is added to a solution with a pH near 3, the equilibrium will shift, the aspartate will become protonated, and precipitation will occur.[16][17]
Impact of Temperature and Other Ions
-
Temperature: For most solids like this salt, the dissolution process is endothermic, meaning it consumes heat. According to Le Chatelier's principle, adding heat to the system (increasing the temperature) will drive the equilibrium towards more dissolution, increasing solubility.[18]
-
Ionic Strength (Salting-In/Salting-Out): The presence of other ions can have complex effects. Some salts, such as sodium chloride, have been shown to increase the solubility of aspartic acid, a phenomenon known as "salting-in".[7] These ions can shield the charges on the amino acid molecules, preventing them from aggregating and precipitating. Conversely, other salts might compete for water molecules, effectively reducing the amount of "free" water available to solvate the amino acid and causing a "salting-out" effect.[8]
References
- 1. L-ASPARTIC ACID SODIUM SALT MONOHYDRATE | 323194-76-9 [chemicalbook.com]
- 2. parchem.com [parchem.com]
- 3. Sodium aspartate|lookchem [lookchem.com]
- 4. Exploring the Solubility Properties of Customized L-Aspartic Acid Solutions [thinkdochemicals.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. L-Aspartic acid, sodium salt monohydrate - Innovative Enzymes [innovativeenzymes.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
- 13. scbt.com [scbt.com]
- 14. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 15. ruifuchem.com [ruifuchem.com]
- 16. Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
Minimizing autofluorescence of "Sodium L-aspartate" in imaging experiments
Troubleshooting Guide: Minimizing Autofluorescence of Sodium L-aspartate
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with autofluorescence potentially related to the use of Sodium L-aspartate in their imaging experiments. As Senior Application Scientists, we've structured this guide to not only provide solutions but also to explain the underlying principles, ensuring you can make informed decisions in your future experimental designs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant background fluorescence after adding Sodium L-aspartate to our cell culture. Is the aspartate itself autofluorescent?
A: This is a crucial first question. While pure Sodium L-aspartate is not considered a strong native fluorophore, especially compared to aromatic amino acids like tryptophan or tyrosine, the background signal you're observing is real and requires systematic troubleshooting.[1][2] The issue often stems from one of three areas:
-
Impurities or Degradation: The most likely cause is not the aspartate itself, but potential fluorescent impurities within the reagent-grade powder or degradation products that have formed during storage or solution preparation.
-
Secondary Effects: Sodium L-aspartate can alter the cellular microenvironment or metabolism, potentially increasing the concentration of endogenous fluorophores like NADH and flavins.[1][3][4]
-
Interaction with Other Media Components: The compound might interact with components in your culture medium, such as phenol red or riboflavin, leading to increased background fluorescence.[5][6]
To begin troubleshooting, it is essential to confirm the source of the fluorescence.
Q2: How can we design an experiment to definitively identify the source of the autofluorescence?
A: A well-designed control experiment is the cornerstone of reliable troubleshooting. This workflow will help you systematically isolate the variable causing the high background.
-
Prepare Control Samples:
-
Sample 1 (Cells Only): Your cells in a clear, buffered saline solution (e.g., PBS) without any supplements or Sodium L-aspartate. This is your baseline cellular autofluorescence.
-
Sample 2 (Media Control): Your complete cell culture medium (including serum and other additives) but without cells. This checks for fluorescence from the medium itself.
-
Sample 3 (Aspartate Control): The Sodium L-aspartate solution prepared at your working concentration in the same buffered saline as Sample 1. This directly tests the fluorescence of your aspartate solution.
-
Sample 4 (Experimental Condition): Your cells incubated with the Sodium L-aspartate in the complete medium, as per your experiment.
-
-
Imaging Parameters:
-
Image all samples using the exact same settings (laser power, gain, exposure time, objective).
-
Acquire images in all relevant channels, especially those where you observe the background.
-
-
Analysis:
-
Compare the background intensity of Sample 3 to Sample 1. If Sample 3 is significantly brighter, the issue lies with your Sodium L-aspartate stock or its preparation.
-
Compare Sample 2 to Sample 1. If the medium is highly fluorescent, consider switching to a phenol red-free or specialized imaging medium.[5][7]
-
Compare Sample 4 to the sum of the others. A synergistic increase in fluorescence could point to a cellular metabolic response.
-
This logical progression allows you to pinpoint the problematic component with confidence.
Caption: A decision tree for systematically identifying the source of autofluorescence.
Q3: We've confirmed our Sodium L-aspartate solution is the primary source. What are the immediate corrective actions?
A: If your stock solution is the problem, focus on the reagent's quality and preparation.
-
Use Fresh, High-Purity Reagent: Purchase a new vial of high-purity Sodium L-aspartate. Older chemicals can degrade, and lower-purity grades may contain fluorescent contaminants. Store it in a cool, dry, dark place as recommended.
-
Prepare Solutions Freshly: Do not use old stock solutions. Prepare your Sodium L-aspartate solution immediately before each experiment using sterile, high-purity water or buffer.
-
Filter Sterilization: Instead of autoclaving, use a 0.22 µm syringe filter to sterilize your solution. Heat from autoclaving can induce chemical changes and increase fluorescence.[8]
-
pH Check: Ensure the final pH of your solution is within the expected physiological range (7.2-7.4).[9] Extreme pH values can affect the stability of many compounds.
| Action | Rationale | Source Recommendation |
| Use New Reagent | Minimizes risk of fluorescent impurities from manufacturing or degradation during storage. | High-purity grade (e.g., >99%) from a reputable supplier. |
| Fresh Preparation | Avoids degradation products that can form in aqueous solutions over time. | Prepare solution on the day of the experiment. |
| Filter Sterilize | Prevents heat-induced chemical changes that can create fluorescent artifacts.[8] | Use a 0.22 µm sterile syringe filter. |
| Verify pH | Ensures chemical stability and physiological compatibility. | Adjust with sterile NaOH/HCl as needed. |
Q4: If reagent-based autofluorescence persists, how can we adjust our imaging protocol to minimize its impact?
A: If the background from the reagent is unavoidable, you can optimize your imaging strategy to improve the signal-to-noise ratio.
-
Shift to Longer Wavelengths: Autofluorescence is typically strongest in the blue and green regions of the spectrum.[4][10] If possible, use fluorophores that excite and emit in the far-red or near-infrared range (e.g., Alexa Fluor 647, Cy5, iRFP).[11][12][13] This is often the most effective strategy.
-
Optimize Filter Sets: Use narrow bandpass filters for both excitation and emission. This helps to exclude the broad, non-specific emission characteristic of autofluorescence, capturing only the peak signal from your specific fluorophore.
-
Photobleaching Pre-treatment: Before adding your specific fluorescent probes, you can intentionally photobleach the sample. By exposing the sample to intense, broad-spectrum light, you can diminish the background autofluorescence.[14][15][16] However, this must be carefully optimized to avoid damaging the cells.
-
Software-Based Correction (Spectral Unmixing): This is a powerful computational technique. If you have a spectral detector on your confocal microscope, you can capture the emission "signature" of the autofluorescence from a control sample (e.g., cells + Sodium L-aspartate only). The software can then use this signature to mathematically subtract the background from your fully stained experimental images.[17][18][19][20]
Caption: Shifting to far-red fluorophores minimizes spectral overlap with common autofluorescence.
Q5: Could our sample preparation (e.g., fixation) be interacting with the Sodium L-aspartate to cause this issue?
A: Absolutely. Fixation, particularly with aldehyde-based fixatives like paraformaldehyde (PFA) or glutaraldehyde, is a well-known cause of autofluorescence.[12][21][22] These fixatives can cross-link proteins and other amines, creating fluorescent products.[8][23]
-
Glutaraldehyde is a major offender and should be avoided if possible. PFA is generally better, but can still contribute to background.[12]
-
Minimize Fixation Time: Use the shortest fixation time that still preserves the morphology of your sample.[8][11]
-
Quenching Post-Fixation: After fixation, you can treat your samples with a quenching agent like sodium borohydride or glycine.[21][22][24] These agents reduce the free aldehyde groups that cause autofluorescence.
-
Consider Alternative Fixatives: For some applications, especially for cell surface markers, switching to a non-aldehyde fixative like ice-cold methanol or ethanol can significantly reduce background fluorescence.[12][21]
If you suspect an interaction, repeat the control experiment from Q2 using both fixed and unfixed (live) cells to see if fixation dramatically increases the background in the presence of Sodium L-aspartate.
References
- 1. Autofluorescence - Wikipedia [en.wikipedia.org]
- 2. A guide to intrinsic protein fluorescence | The Labbot Blog [labbot.bio]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. ibidi.com [ibidi.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. Causes of Autofluorescence [visikol.com]
- 9. Sodium L-Aspartate [sorachim.com]
- 10. oraclebio.com [oraclebio.com]
- 11. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 12. labcompare.com [labcompare.com]
- 13. biotium.com [biotium.com]
- 14. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 20. spiedigitallibrary.org [spiedigitallibrary.org]
- 21. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. researchgate.net [researchgate.net]
- 24. docs.research.missouri.edu [docs.research.missouri.edu]
Validation & Comparative
A Researcher's Guide to Selecting Aspartate Salts for Cell Culture: A Comparative Analysis of Sodium L-Aspartate vs. Potassium L-Aspartate
Introduction: The Critical Role of L-Aspartate and Ion Balance in Cell Culture
L-Aspartate, a non-essential amino acid, is a pivotal metabolite for proliferating cells. It serves as a fundamental building block for protein and nucleotide synthesis and plays a central role in cellular bioenergetics through the malate-aspartate shuttle and as an anaplerotic substrate for the TCA cycle.[1][2][3] Several studies have underscored that L-aspartate can be a limiting metabolite for cancer cell growth, highlighting its importance in maintaining intracellular redox balance and biosynthesis.[1][4][5]
Given its significance, L-aspartate is often supplemented in chemically defined media, especially for high-density or rapidly proliferating cultures. It is typically provided as a salt, most commonly Sodium L-aspartate (also chemically known as Sodium (S)-3-amino-3-carboxypropanoate) or Potassium L-aspartate.[6][7] While both salts deliver the essential L-aspartate anion, the choice of the counter-ion—sodium (Na⁺) or potassium (K⁺)—is not trivial. The extracellular ratio of these cations is a critical parameter of the culture environment, profoundly influencing cell growth, metabolism, and productivity.[8][9]
This guide provides an in-depth comparison of Sodium L-aspartate hydrate and Potassium L-aspartate for cell culture applications. We will explore their physicochemical properties, delve into the physiological impact of their respective cations, and present a validated experimental framework for researchers to determine the optimal choice for their specific cell line and process.
Physicochemical Properties: Considerations for Media Preparation
The selection of a raw material for media formulation begins with its basic chemical and physical characteristics. While both salts are highly soluble in water, subtle differences can impact handling and the precision of media preparation.
| Property | Sodium L-Aspartate Monohydrate | Potassium L-Aspartate |
| Chemical Formula | C₄H₆NNaO₄·H₂O | C₄H₆KNO₄ |
| Molecular Weight | 173.11 g/mol | 171.19 g/mol [10][11] |
| Appearance | White crystalline powder | White powder[10] |
| Solubility in Water | High | High[10] |
| Typical Purity | ≥98% | ≥98% |
Key Insights:
-
Molar Mass: The molecular weights are very similar, meaning that on a gram-per-liter basis, they deliver a nearly identical molar quantity of L-aspartate. However, for precise molar calculations, the specific molecular weight of the hydrate form of the sodium salt must be used.
-
Stability & Handling: Both are stable crystalline solids. Standard laboratory procedures for handling non-hazardous chemical powders are sufficient.
The Decisive Factor: Impact of the Cation (Na⁺ vs. K⁺) on Cellular Physiology
The primary distinction between these two supplements lies in the physiological effect of the cation. Eukaryotic cells maintain a steep electrochemical gradient across their plasma membrane, characterized by a high intracellular K⁺ concentration and a high extracellular Na⁺ concentration. This gradient, actively maintained by the Na⁺/K⁺-ATPase pump, is vital for numerous cellular functions:
-
Nutrient Transport: The transport of many nutrients, including L-aspartate itself, is coupled to the sodium gradient. Excitatory amino acid transporters (EAATs), which move aspartate into the cell, function by co-transporting three sodium ions and one proton while counter-transporting one potassium ion.[1][12] Altering the extracellular Na⁺/K⁺ ratio can therefore directly impact the efficiency of aspartate uptake.
-
Cell Growth and Proliferation: The Na⁺/K⁺ ratio has been identified as a powerful lever to control cell growth. Studies in Chinese Hamster Ovary (CHO) cells have shown that lowering the Na⁺:K⁺ ratio below 1 can suppress cell growth by inducing G0/G1 phase cell cycle arrest.[8][9] This can be a desirable outcome in perfusion cultures where it can lead to a significant increase in cell-specific productivity.[8][9]
-
Cellular Homeostasis: Maintaining osmotic balance and cell volume is critically dependent on the regulation of intracellular ion concentrations.[13] Significant shifts in the media's cation composition can impose an energetic burden on cells as they work to maintain their internal environment.
Therefore, the choice between sodium or potassium L-aspartate should be considered within the context of the entire media formulation. Adding Potassium L-aspartate will increase the K⁺ concentration, potentially lowering the Na⁺/K⁺ ratio, which may slow growth and enhance productivity. Conversely, adding Sodium L-aspartate will increase the Na⁺ concentration, maintaining a higher Na⁺/K⁺ ratio, which may favor rapid proliferation.
Experimental Design for Head-to-Head Comparison
To empirically determine the optimal aspartate salt for a specific application, a structured, controlled study is essential. This section outlines a comprehensive experimental workflow.
Objective
To compare the effects of supplementing a basal medium with equimolar concentrations of Sodium L-aspartate versus Potassium L-aspartate on the viability, proliferation, and metabolic activity of a target cell line.
Experimental Workflow Diagram
Caption: Experimental workflow for comparing aspartate salts.
Detailed Protocols
1. Media and Reagent Preparation
-
Basal Medium Selection: Choose a commercially available L-aspartate-free basal medium (e.g., select formulations of DMEM or a custom powder medium).
-
Stock Solutions (100 mM):
-
Sodium L-Aspartate: Dissolve 1.731 g of Sodium L-aspartate monohydrate in 100 mL of cell culture grade water. Filter sterilize (0.22 µm).
-
Potassium L-Aspartate: Dissolve 1.712 g of Potassium L-aspartate in 100 mL of cell culture grade water. Filter sterilize.
-
NaCl & KCl (1 M): Prepare sterile 1 M stock solutions for osmolality and ion balancing.
-
-
Experimental Groups: Prepare the following media formulations. The final concentration of L-aspartate should be optimized for your cell line (e.g., 2 mM).
-
Control: Basal Medium + 10% FBS (or other standard supplements).
-
Na-Asp: Control Medium + 2 mM Sodium L-Aspartate.
-
K-Asp: Control Medium + 2 mM Potassium L-Aspartate.
-
Na-Asp + KCl (Ion-Balanced): Na-Asp medium + 2 mM KCl. This group controls for the addition of K⁺ in the K-Asp group.
-
K-Asp + NaCl (Ion-Balanced): K-Asp medium + 2 mM NaCl. This group controls for the addition of Na⁺ in the Na-Asp group.
-
-
Quality Control: Verify the pH (adjust to ~7.2-7.4) and osmolality of all final media formulations. The ion-balanced groups are crucial for isolating the effect of the Na⁺/K⁺ ratio from simple osmolality changes.
2. Cell Viability and Density (Trypan Blue Exclusion)
-
Principle: Live cells with intact membranes exclude the trypan blue dye, while dead cells do not. This is a direct measure of viability.[14]
-
Procedure:
-
At each 24-hour time point, collect a representative sample of cells from each culture condition.
-
Mix 10 µL of cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Load onto a hemocytometer.
-
Count viable (unstained) and non-viable (blue) cells.
-
Calculate Viable Cell Density (VCD) and percent viability.
-
3. Cell Proliferation (WST-1 or MTT Assay)
-
Principle: These colorimetric assays measure the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases cleave a tetrazolium salt (like WST-1 or MTT) to a colored formazan product, the absorbance of which is proportional to the number of living cells.[14][15][16]
-
Procedure (Endpoint at 96 hours):
-
Seed cells in a 96-well plate at a low density (e.g., 5,000 cells/well) in the different experimental media.
-
At the end of the culture period, add 10 µL of WST-1 reagent to each 100 µL well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Higher absorbance indicates greater cell proliferation.
-
4. Metabolic Analysis (Glucose & Lactate)
-
Principle: Glucose is the primary energy source for most cultured cells, and its consumption rate is an indicator of metabolic activity.[17][] Lactate is the primary byproduct of glycolysis, and the lactate-to-glucose yield can indicate the efficiency of cellular metabolism.[19][20]
-
Procedure:
-
At each 24-hour time point, collect a sample of the cell culture supernatant.
-
Centrifuge to remove cells and debris.
-
Analyze glucose and lactate concentrations using a biochemical analyzer (e.g., YSI, Roche Cedex).
-
Calculate the specific consumption/production rates (qGluc, qLac) by normalizing the change in concentration to the integral of viable cells over the time interval.
-
Data Interpretation and Expected Outcomes
The data gathered from these experiments will allow for a multi-faceted comparison of the two aspartate salts.
Quantitative Data Summary (Hypothetical Data)
| Parameter | Control | Na-Asp | K-Asp | Na-Asp + KCl | K-Asp + NaCl |
| Peak VCD (x10⁶ cells/mL) | 1.5 | 4.5 | 3.8 | 3.9 | 4.4 |
| Specific Growth Rate (µ) | 0.020 | 0.035 | 0.031 | 0.031 | 0.034 |
| Viability at 96h (%) | 85 | 95 | 96 | 95 | 95 |
| qGlucose (pmol/cell/day) | 150 | 250 | 220 | 225 | 245 |
| Lactate Yield (mol/mol) | 1.8 | 1.5 | 1.3 | 1.4 | 1.5 |
Interpretation of Hypothetical Data:
-
Growth: In this example, Sodium L-aspartate promotes a slightly higher peak cell density and specific growth rate compared to Potassium L-aspartate, suggesting it is more favorable for biomass expansion. The ion-balanced controls show that this effect is primarily due to the cation and not just osmolality.
-
Metabolism: The Potassium L-aspartate group shows a lower glucose consumption rate and a more favorable (lower) lactate yield. This indicates a more efficient metabolic phenotype, which is often correlated with higher specific productivity for recombinant proteins.
L-Aspartate's Role in Central Metabolism
The choice of salt can shift the metabolic state of the cell. L-aspartate is a key node connecting amino acid metabolism with the TCA cycle and nucleotide synthesis.
Caption: L-Aspartate's integration into central carbon metabolism.
Conclusion and Recommendations
Both Sodium L-aspartate and Potassium L-aspartate are effective sources of supplemental L-aspartate for cell culture. However, the choice is not merely one of convenience but a strategic decision in media design.
-
For Maximizing Biomass: If the primary goal is rapid cell proliferation and achieving high cell densities, Sodium L-aspartate may be preferable. The higher extracellular Na⁺ concentration supports the high metabolic and transport activity characteristic of the exponential growth phase.
-
For Enhancing Specific Productivity: If the goal is to maximize the output per cell, particularly in fed-batch or perfusion systems, Potassium L-aspartate is a strong candidate. By lowering the Na⁺/K⁺ ratio, it can gently modulate growth and shift cellular metabolism towards a more efficient state, which often enhances recombinant protein production.[8][9]
Final Recommendation: The insights provided in this guide are based on established principles of cell physiology. However, the response to media components is highly cell-line specific.[8] Therefore, it is imperative for researchers to perform the validation experiments outlined here to make an evidence-based decision for their unique culture system. This empirical approach ensures optimal performance, process robustness, and scientific rigor.
References
- 1. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. l-Aspartate: An Essential Metabolite for Plant Growth and Stress Acclimation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Restricting a key cellular nutrient could slow tumor growth - MIT Department of Biology [biology.mit.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Potassium L-aspartate | 14007-45-5 [chemicalbook.com]
- 8. Manipulation of the sodium-potassium ratio as a lever for controlling cell growth and improving cell specific productivity in perfusion CHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potassium aspartate - Wikipedia [en.wikipedia.org]
- 11. ≥98% (HPLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 12. Binding and transport of D-aspartate by the glutamate transporter homolog GltTk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of the Potassium to Sodium Ratio and of the Osmotic Potential in Relation to Salt Tolerance in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell viability and proliferation measurement [takarabio.com]
- 15. How do I measure cell proliferation? | AAT Bioquest [aatbio.com]
- 16. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 17. bmglabtech.com [bmglabtech.com]
- 19. Long-term microfluidic glucose and lactate monitoring in hepatic cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Monitoring Chinese hamster ovary cell culture by the analysis of glucose and lactate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Neuronal Firing Rates: A Comparative Analysis of Sodium L-aspartate monohydrate
For researchers, scientists, and drug development professionals navigating the complexities of neuronal excitability, the precise validation of excitatory compounds is paramount. This guide provides an in-depth, objective comparison of Sodium L-aspartate monohydrate's effect on neuronal firing rates against other well-established excitatory agents. Moving beyond a simple recitation of protocols, we will delve into the causal reasoning behind experimental choices, ensuring a self-validating and robust methodological framework.
The Landscape of Neuronal Excitation: Mechanism of Action
At the heart of synaptic transmission lies a delicate balance between excitation and inhibition. Excitatory amino acid (EAA) neurotransmitters are the primary drivers of neuronal firing, with L-glutamate being the most abundant in the vertebrate nervous system.[1][2] These neurotransmitters exert their effects by binding to and activating ionotropic and metabotropic receptors on the postsynaptic membrane.
Sodium L-aspartate monohydrate , a salt of the non-essential amino acid L-aspartic acid, functions as a principal neurotransmitter for fast synaptic excitation.[3] Its mechanism of action is primarily mediated through the activation of N-methyl-D-aspartate (NMDA) receptors.[4] L-aspartate has a high affinity for NMDA receptors, although it is a less potent agonist compared to L-glutamate.[5] Unlike L-glutamate, L-aspartate has a significantly lower affinity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[2][5]
The activation of NMDA receptors is a unique, coincidence-dependent process. It requires the binding of both glutamate (or an agonist like L-aspartate) and a co-agonist, typically glycine or D-serine.[6] Furthermore, at resting membrane potential, the NMDA receptor channel is blocked by a magnesium ion (Mg2+). This block is only relieved when the neuron is sufficiently depolarized, often by the activation of nearby AMPA receptors.[4] Upon opening, the NMDA receptor channel allows the influx of sodium (Na+) and a significant amount of calcium (Ca2+) ions, leading to further depolarization and the initiation of downstream signaling cascades crucial for synaptic plasticity.[1][6]
Our comparative compounds, L-glutamate and kainic acid , offer distinct profiles of receptor activation. L-glutamate is the primary endogenous agonist for all three major ionotropic glutamate receptors: NMDA, AMPA, and kainate receptors.[7] Kainic acid, a potent neuroexcitatory amino acid, is a specific agonist for AMPA and kainate receptors, inducing a rapid and robust increase in neuronal firing that can lead to excitotoxicity at higher concentrations.[8][9]
Caption: Signaling pathways of excitatory amino acids.
A Framework for Validation: In-Vitro Electrophysiology with Multi-Electrode Arrays
To empirically validate and compare the effects of these compounds on neuronal firing rates, we will employ an in-vitro multi-electrode array (MEA) system. MEAs offer a non-invasive platform to record the extracellular action potentials from a population of neurons over time, providing a rich dataset of network activity.[10] This approach allows for the longitudinal monitoring of neuronal cultures and the assessment of pharmacological interventions in a controlled environment.
Experimental Workflow
Caption: Experimental workflow for MEA-based compound validation.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with internal controls and rigorous data analysis to ensure the trustworthiness of the findings.
I. Preparation of Primary Neuronal Cultures on MEA Plates
-
MEA Plate Coating:
-
On the day prior to dissection, coat the MEA plates (e.g., CytoView MEA 48-well plates) with an appropriate substrate to promote neuronal adhesion and growth. A common and effective coating is Poly-L-ornithine followed by laminin.
-
Aseptically add 50 µL of 0.01% Poly-L-ornithine solution to the center of each well, ensuring the electrode area is fully covered. Incubate for at least 1 hour at 37°C.
-
Aspirate the Poly-L-ornithine solution and wash each well three times with sterile, deionized water.
-
After the final wash, aspirate all water and allow the plate to dry completely in a sterile hood.
-
Add 20 µL of laminin solution (20 µg/mL) to the center of each well and incubate for at least 30 minutes at 37°C.[10]
-
-
Neuronal Dissociation and Plating:
-
Isolate cortices from embryonic day 18 (E18) Sprague-Dawley rat pups following established and ethically approved protocols.
-
Mince the cortical tissue and enzymatically digest with papain for 20 minutes at 37°C to dissociate the tissue into a single-cell suspension.[10]
-
Gently triturate the tissue using fire-polished Pasteur pipettes to achieve a homogenous cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Centrifuge the cell suspension and resuspend the pellet in a pre-warmed, complete neuronal plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin).
-
Carefully aspirate the laminin solution from the MEA plates and immediately plate the neurons at a density of approximately 1.5 x 10^5 cells per well in a 10 µL droplet over the electrode area.
-
Allow the cells to adhere for 1 hour in a 37°C, 5% CO2 incubator before gently adding 200 µL of plating medium to each well.
-
-
Neuronal Culture and Maturation:
-
Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2.
-
Perform a 50% medium exchange every 2-3 days with a pre-warmed, complete neuronal maintenance medium.
-
Allow the cultures to mature for at least 14 days in vitro (DIV) before conducting experiments to ensure the formation of stable synaptic networks and spontaneous electrical activity.
-
II. MEA Recording and Compound Application
-
Baseline Recording:
-
Prior to compound addition, place the MEA plate in the recording system and allow it to equilibrate for at least 10 minutes.
-
Record the baseline spontaneous neuronal activity for a minimum of 10 minutes from each well. This will serve as the internal control for each culture.
-
-
Compound Preparation and Application:
-
Prepare stock solutions of Sodium L-aspartate monohydrate, L-glutamate, and kainic acid in an appropriate vehicle (e.g., sterile water or aCSF).
-
On the day of the experiment, prepare serial dilutions of each compound to generate a dose-response curve. It is crucial to include a vehicle-only control.
-
Gently add the compounds to the respective wells of the MEA plate. To minimize mechanical disruption, a small volume of a more concentrated solution is preferred over a large volume of a dilute solution.
-
-
Post-Dose Recording:
-
Immediately after compound addition, begin recording the neuronal activity. The recording duration should be sufficient to capture the peak effect and any subsequent changes in firing patterns. A 30-minute recording per dose is a good starting point.
-
-
Washout and Recovery:
-
To assess the reversibility of the compound's effects, perform a series of medium exchanges to wash out the compound.
-
Record the neuronal activity after washout to monitor the return to baseline firing rates.
-
III. Data Analysis
-
Spike Detection and Sorting:
-
The raw voltage data from each electrode will be processed to detect and sort action potentials (spikes).
-
Spike detection is typically performed using a threshold-based method, where a spike is registered when the voltage crosses a certain multiple of the standard deviation of the baseline noise.
-
Spike sorting algorithms are then used to distinguish the spikes from different individual neurons recorded on the same electrode based on their waveform characteristics.[11][12][13][14]
-
-
Firing Rate and Burst Analysis:
-
The primary endpoint for this study is the mean firing rate (MFR), calculated as the number of spikes per unit of time.
-
Changes in MFR will be expressed as a percentage of the baseline activity for each well.
-
Burst analysis can provide additional insights into the pattern of neuronal firing. Key burst parameters include burst duration, number of spikes per burst, and inter-burst interval.
-
-
Dose-Response Analysis:
-
For each compound, plot the percentage change in MFR against the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and the Emax (maximal effect).
-
Comparative Data Analysis
The following table summarizes the expected outcomes from the described experimental protocol, based on existing literature. This data provides a framework for comparing the potency, efficacy, and receptor selectivity of Sodium L-aspartate monohydrate with L-glutamate and kainic acid.
| Parameter | Sodium L-aspartate monohydrate | L-glutamate | Kainic Acid |
| Primary Receptor Target(s) | NMDA | NMDA, AMPA, Kainate | AMPA, Kainate |
| Potency (EC50 for firing rate) | ~10-100 µM (Estimated) | ~1-10 µM | ~0.1-1 µM |
| Efficacy (Maximal Firing Rate) | Moderate increase | Strong, robust increase | Very strong, often excitotoxic increase |
| Kinetics of Firing Rate Increase | Slower onset, prolonged duration | Rapid onset, sustained with continued presence | Very rapid onset, can lead to depolarization block |
| Receptor Selectivity | High for NMDA | Broad-spectrum | High for AMPA/Kainate |
Note: The EC50 value for Sodium L-aspartate monohydrate on neuronal firing rate is an estimation based on its known affinity for NMDA receptors and its role as a neurotransmitter. Direct experimental validation is recommended.
Causality and Trustworthiness in Experimental Design
The robustness of this comparative guide hinges on the integrity of the experimental design. Here, we highlight the key elements that ensure the trustworthiness of the results:
-
Internal Controls: Each well serves as its own control, with baseline activity recorded before any intervention. This minimizes the impact of inter-well variability in neuronal culture density and network formation.
-
Dose-Response Relationship: Establishing a clear dose-response relationship is fundamental to demonstrating a specific pharmacological effect and ruling out non-specific or toxic effects.
-
Comparator Compounds: The inclusion of well-characterized compounds like L-glutamate and kainic acid provides a crucial benchmark for interpreting the effects of Sodium L-aspartate monohydrate.
-
Rigorous Data Analysis: The use of validated spike sorting algorithms and appropriate statistical analysis ensures that the extracted firing rate data accurately reflects the underlying neuronal activity.
By adhering to this comprehensive and self-validating experimental framework, researchers can confidently and accurately characterize the effects of Sodium L-aspartate monohydrate on neuronal firing rates, providing a solid foundation for further investigation in drug discovery and neuroscience research.
References
- 1. neurology.mhmedical.com [neurology.mhmedical.com]
- 2. Excitatory and Inhibitory Amino Acids | Neupsy Key [neupsykey.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. Action of excitatory amino acids and their antagonists on hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Glutamic acid - Wikipedia [en.wikipedia.org]
- 8. Kainic Acid-Induced Neurotoxicity: Targeting Glial Responses and Glia-Derived Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acupuncture suppresses kainic acid-induced neuronal death and inflammatory events in mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Culture, Record and Stimulate Neuronal Networks on Micro-electrode Arrays (MEAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multi-Electrode Array Analysis Identifies Complex Dopamine Responses and Glucose Sensing Properties of Substantia Nigra Neurons in Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. MEA Data Analysis [web.mit.edu]
- 14. biorxiv.org [biorxiv.org]
A Comparative Guide to Amino Acid Salts in Protein Stabilization: The Role of L-Aspartic Acid Sodium Salt Monohydrate
Introduction: The Imperative of Protein Stability in Biotherapeutics
The efficacy and safety of protein-based therapeutics, such as monoclonal antibodies, are intrinsically linked to their structural integrity. Proteins are delicate macromolecules, susceptible to a variety of physical and chemical degradation pathways, with aggregation being a primary concern. The formation of aggregates can lead to a loss of therapeutic activity and, more critically, can elicit an immunogenic response in patients. Consequently, the development of stable protein formulations is a cornerstone of biopharmaceutical research. Excipients are crucial components in these formulations, and among them, amino acid salts have emerged as a versatile class of stabilizers.
This guide provides an in-depth comparison of L-aspartic acid sodium salt monohydrate against other commonly used amino acid salts in the context of protein stability. We will explore the underlying mechanisms of stabilization, present comparative experimental data, and provide detailed protocols for assessing the efficacy of these critical excipients.
The Science of Stabilization: Unraveling the Mechanisms of Amino Acid Salts
The stabilizing effect of amino acid salts on proteins is a multifactorial phenomenon, primarily governed by the principles of preferential exclusion and specific interactions.
Preferential Exclusion: This is a thermodynamic principle where the excipient is preferentially excluded from the immediate vicinity of the protein surface. This exclusion is entropically unfavorable for the solvent, which becomes more ordered around the protein. To minimize this unfavorable state, the protein adopts its most compact, native conformation, thereby reducing its surface area and minimizing the volume of excluded solvent. Many amino acids, including glycine and proline, are thought to function primarily through this mechanism.
Specific Interactions: Certain amino acids can engage in direct, albeit weak, interactions with the protein surface. These can include:
-
Electrostatic Interactions: Charged amino acids can interact with oppositely charged residues on the protein surface, helping to shield against aggregation-promoting electrostatic interactions between protein molecules.
-
Hydrophobic Interactions: The nonpolar side chains of some amino acids can interact with hydrophobic patches on the protein surface.
-
Cation-π Interactions: The guanidinium group of arginine, for instance, can engage in cation-π interactions with aromatic residues like tryptophan and tyrosine on the protein surface, which can be particularly effective in preventing aggregation.
L-aspartic acid, with its negatively charged side chain, is believed to exert its stabilizing effect through a combination of preferential exclusion and favorable electrostatic interactions, particularly for proteins with a net positive charge at the formulation pH. Furthermore, studies on halophilic (salt-loving) organisms have shown that an abundance of aspartic acid on protein surfaces helps maintain a tightly bound hydration layer, which is crucial for stability in high-salt environments. This suggests that aspartic acid is particularly effective at structuring water around the protein, a key aspect of stabilization.[1]
Recent research has also proposed a "screening attraction" mechanism for amino acids, suggesting they act as an "anti-salt" by creating a crowded environment that hinders undesirable protein-protein interactions.[2]
Below is a conceptual diagram illustrating the primary mechanisms of protein stabilization by amino acid salts.
References
Cross-validation of results obtained with different batches of "Sodium L-aspartate monohydrate"
An In-Depth Guide to the Cross-Validation of Sodium L-Aspartate Monohydrate Batches for Scientific Research and Biopharmaceutical Manufacturing
Introduction: The Unseen Variable
Sodium L-aspartate monohydrate, the sodium salt of the non-essential amino acid L-aspartic acid, is a ubiquitous component in the life sciences. It serves as a crucial nutrient in mammalian cell culture media, a pH buffering agent, and a building block in various biotechnological processes.[1][2] For researchers and drug development professionals, the assumption is that this simple, chemically defined molecule is a constant. However, subtle and often unstated variations between manufacturing batches can introduce significant variability into experimental systems.[3] This variability can manifest as inconsistent cell growth, altered protein expression profiles, or unexpected changes in product quality attributes, ultimately compromising experimental reproducibility and manufacturing consistency.[4][5]
The quality of raw materials is a foundational element of an overall control strategy in pharmaceutical manufacturing.[6][7] Therefore, a rigorous cross-validation program to qualify new batches of critical reagents like Sodium L-aspartate monohydrate is not merely a matter of good practice; it is a scientific and regulatory necessity. This guide provides a comprehensive framework for designing and executing such a program, ensuring that each new lot of this critical raw material is fit for its intended purpose.
The Rationale for Cross-Validation: Mitigating Risk
Even for a chemically defined material, the adage "formulation alone does not determine media performance" holds true.[8] Variability between batches can arise from multiple sources, including shifts in the quality of starting materials used by the vendor, minor alterations in the synthesis or purification process, and differences in packaging or storage conditions.[8][9] These can lead to deviations in:
-
Purity Profile: The presence of unknown or uncharacterized impurities.
-
Elemental Contaminants: Trace levels of heavy metals or other ions that can impact cellular metabolism.[5]
-
Physical Properties: Changes in hydration state or crystal structure that may affect solubility and bioavailability in media.
-
Chiral Purity: The presence of the D-aspartate enantiomer.
Such variations pose a significant risk, particularly in sensitive applications like large-scale biomanufacturing, where even minor perturbations can lead to costly batch failures or deviations in critical quality attributes of the final therapeutic product.[10] A systematic cross-validation process is the primary tool to identify and mitigate these risks before a new batch enters the workflow.[11]
A Risk-Based Framework for Cross-Validation
A robust cross-validation strategy should be approached as a two-phase process, grounded in the principles of analytical instrument qualification (AIQ) as outlined in USP General Chapter <1058> to ensure the integrity of the generated data.[12] The two primary phases are:
-
Phase 1: Physicochemical Characterization: This phase confirms the identity, purity, and key chemical properties of the new batch against a qualified reference standard (e.g., a previous, well-characterized batch).
-
Phase 2: Functional Assessment: This phase evaluates the performance of the new batch in a functionally relevant, small-scale model that mimics its intended use.
The following workflow diagram illustrates this integrated approach.
Phase 1: Physicochemical Characterization
The first step in qualifying a new batch is to verify its chemical identity and purity. This is accomplished by performing a series of analytical tests and comparing the results to both the vendor's Certificate of Analysis (CoA) and data from a previously qualified in-house reference lot.[13]
Table 1: Example Certificate of Analysis (CoA) Specifications for Sodium L-Aspartate Monohydrate
| Parameter | Specification | Purpose |
|---|---|---|
| Appearance | White crystalline powder | Basic identity and quality check |
| Assay | 98.5% - 101.0% | Quantifies the amount of the pure substance |
| Identity by FTIR | Conforms to reference spectrum | Confirms molecular structure and identity |
| Specific Rotation | +19.0° to +21.0° (c=8, 6M HCl) | Confirms the correct chiral form (L-enantiomer) |
| pH (10% solution) | 6.0 - 7.5 | Ensures consistency for formulation buffering capacity |
| Loss on Drying | ≤ 0.5% | Measures water content beyond the monohydrate form |
| Heavy Metals | ≤ 10 ppm | Safety and control of potential enzymatic inhibitors |
| Arsenic (As) | ≤ 1 ppm | Safety and regulatory compliance |
(Note: Specifications are examples and may vary by vendor and grade.[2][14])
Experimental Protocol 1: Identity Confirmation by FTIR Spectroscopy
Rationale: Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for confirming the identity of a material by matching its unique pattern of infrared absorption ("fingerprint") to that of a known reference standard. For Sodium L-aspartate, key peaks include those for N-H stretching, C=O stretching of the carboxylate groups, and C-N stretching.[15][16]
Methodology:
-
Instrument Qualification: Ensure the FTIR spectrometer is qualified for use according to internal procedures, which should be aligned with principles from USP <1058>.[17]
-
Sample Preparation:
-
Separately weigh ~2 mg of the new batch and the reference standard.
-
Individually mix each sample with ~200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Grind each mixture until a fine, homogenous powder is obtained.
-
Press each powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the infrared spectrum of the reference standard pellet from approximately 4000 to 400 cm⁻¹.
-
Acquire the infrared spectrum of the new batch pellet under the identical conditions.
-
-
Data Analysis:
-
Overlay the spectrum of the new batch with the spectrum of the reference standard.
-
Acceptance Criterion: The spectrum of the new batch must exhibit major absorption bands at the same wavenumbers as the reference standard.
-
Experimental Protocol 2: Purity and Impurity Profiling by HPLC
Rationale: High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify the main component and any impurities. Since most amino acids lack a strong UV chromophore, analysis can be performed either by derivatization or by using techniques suitable for underivatized compounds, such as Hydrophilic Interaction Chromatography (HILIC).[18][19] This protocol describes a simple isocratic HILIC method.[20]
Methodology:
-
Instrument and System Preparation:
-
Use a qualified HPLC system equipped with a UV detector.
-
Column: HILIC Silica Column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a solution of 25 mM Potassium Dihydrogen Phosphate (pH adjusted to 2.85 with phosphoric acid) and Acetonitrile in a 25:75 (v/v) ratio. Filter and degas.[20]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Reference Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of ~1.0 mg/mL.
-
New Batch Solution: Prepare the new batch sample in the same manner as the reference standard.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject equal volumes (e.g., 10 µL) of the reference standard and new batch solutions.
-
Run the chromatogram for a sufficient time to allow for the elution of the main peak and any potential impurities.
-
-
Data Analysis:
-
Purity (Assay): Calculate the purity of the new batch by comparing its peak area to that of the reference standard (assuming the reference has a known purity).
-
Impurity Profile: Identify and quantify any additional peaks in the new batch chromatogram. Compare the impurity profile to that of the reference lot.
-
Acceptance Criteria:
-
The assay value must be within the established specification (e.g., 98.5% - 101.0%).
-
No new impurity peaks should be present above a defined threshold (e.g., 0.1%). The total impurity level should not exceed a specified limit.
-
-
Phase 2: Functional Assessment
While physicochemical tests confirm what a material is, a functional assay confirms what it does. This is the most critical phase for risk mitigation, as it directly tests the performance of the new batch in a system that models its intended application. Given that a primary use of Sodium L-aspartate is in cell culture media, a cell-based assay is the most relevant functional test.[3][4]
Experimental Protocol 3: Cell Culture Performance Assay
Rationale: This assay compares the ability of different batches of Sodium L-aspartate to support cell growth and viability when used as a supplement in a basal cell culture medium. A decline in performance could indicate the presence of cytotoxic impurities or a lower effective concentration of the nutrient.
Methodology:
-
Cell Line and Basal Medium:
-
Use a representative and well-characterized cell line (e.g., CHO-K1).
-
Use a chemically defined basal medium that is known to require aspartate supplementation for optimal growth.
-
-
Preparation of Test Media:
-
Prepare a stock solution of the reference batch of Sodium L-aspartate at a high concentration (e.g., 100 mM) in cell culture grade water. Filter-sterilize.
-
Prepare identical stock solutions for each new batch being tested.
-
Create three sets of complete test media by supplementing the basal medium with each stock solution to a final, growth-limiting concentration of aspartate. Include a negative control (basal medium without supplementation) and a positive control (fully supplemented commercial medium).
-
-
Cell Seeding and Culture:
-
Seed a 96-well plate with cells at a low density (e.g., 5,000 cells/well) in each of the prepared media conditions (perform in at least triplicate).
-
Incubate the plate under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Assessing Cell Proliferation/Viability:
-
At specified time points (e.g., Day 0, Day 3, Day 5), measure cell viability and proliferation using a validated method (e.g., a resazurin-based assay like alamarBlue™ or a cell counting method).
-
-
Data Analysis:
-
For each condition, calculate the fold-change in cell number or metabolic activity relative to Day 0.
-
Normalize the results for the new batches to the result obtained with the reference batch (set to 100%).
-
Acceptance Criterion: The relative cell growth/viability for cells cultured with the new batch must be within a predefined range of the reference batch (e.g., 90% - 110%).
-
Data Analysis and Acceptance Criteria
All data from the physicochemical and functional tests should be compiled and compared against the established specifications and the performance of the reference lot.
Table 2: Example Comparative Physicochemical Data for Three Batches
| Test | Specification | Reference Lot (A) | New Lot (B) | New Lot (C) | Result |
|---|---|---|---|---|---|
| Assay (HPLC) | 98.5-101.0% | 99.8% | 99.6% | 97.5% | Lot B: Pass , Lot C: Fail |
| Identity (FTIR) | Conforms | Conforms | Conforms | Conforms | Lot B: Pass , Lot C: Pass |
| Specific Rotation | +19.0 to +21.0° | +20.1° | +19.9° | +20.2° | Lot B: Pass , Lot C: Pass |
| Total Impurities | ≤ 0.5% | 0.15% | 0.20% | 2.1% | Lot B: Pass , Lot C: Fail |
Table 3: Example Comparative Functional Assay Data (Day 5 Viability)
| Batch | Mean Viability (RFU) | Relative Performance (%) | Specification | Result |
|---|---|---|---|---|
| Reference Lot (A) | 45,100 | 100% | (Reference) | - |
| New Lot (B) | 44,200 | 98.0% | 90% - 110% | Pass |
| New Lot (C) | 31,570 | 70.0% | 90% - 110% | Fail |
In this example, Lot B would be accepted and released for use, as it meets all physicochemical specifications and performs equivalently to the reference lot in the functional assay. Lot C would be rejected due to its failure to meet the assay and impurity specifications, which is corroborated by its poor performance in the critical cell culture assay.
Conclusion: Implementing a Robust Raw Material Program
The cross-validation of different batches of Sodium L-aspartate monohydrate is a critical component of a comprehensive raw material quality control program.[11] This process extends beyond simple CoA verification and provides robust, data-driven assurance that a new material lot will not introduce unintended variability into research or manufacturing. By integrating physicochemical analysis with application-specific functional testing, organizations can safeguard the consistency and reliability of their work. This framework, when combined with a strong supplier qualification program and adherence to data integrity principles, forms a cornerstone of scientific rigor and Good Manufacturing Practice (GMP).[21][22]
References
- 1. chemimpex.com [chemimpex.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Examining the sources of variability in cell culture media used for biopharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predicting raw material impact on cell culture parameters in commercial biotherapeutic manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. database.ich.org [database.ich.org]
- 7. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]
- 8. CELL CULTURE MEDIA - Addressing Variability in Dry Powder Mammalian Cell Culture Media [drug-dev.com]
- 9. walterhealthcare.co.in [walterhealthcare.co.in]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. agilent.com [agilent.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Sodium L-Aspartate [sorachim.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. researchgate.net [researchgate.net]
- 17. uspbpep.com [uspbpep.com]
- 18. applications.emro.who.int [applications.emro.who.int]
- 19. myfoodresearch.com [myfoodresearch.com]
- 20. jocpr.com [jocpr.com]
- 21. GMP Standards for Raw Material Procurement in Pharmaceutical Manufacturing – Pharma GMP [pharmagmp.in]
- 22. Batch Record Review Best Practices in Pharma Manufacturing | Lab Manager [labmanager.com]
Comparative study of "L-aspartic acid sodium salt monohydrate" and D-aspartic acid effects
For Immediate Release to the Scientific Community
This guide provides an in-depth comparative analysis of L-aspartic acid sodium salt monohydrate and D-aspartic acid. As stereoisomers, these molecules possess identical chemical formulas but distinct three-dimensional structures, leading to profoundly different physiological roles and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview supported by experimental data to elucidate their unique properties and applications.
Introduction: The Significance of Chirality
Aspartic acid, a non-essential amino acid, exists in two enantiomeric forms: L-aspartic acid and D-aspartic acid.[1] In biological systems, the L-isoform is the canonical building block of proteins and a primary excitatory neurotransmitter.[2][3] D-aspartic acid, once considered a rarity in mammals, is now recognized as a key signaling molecule in the neuroendocrine and reproductive systems.[1][4] The subject of this guide, L-aspartic acid sodium salt monohydrate, is a common laboratory formulation that readily dissociates to provide the biologically active L-aspartate ion. Its physical properties as a salt monohydrate primarily influence solubility and handling, while its in-solution activity is that of L-aspartate.
Biochemical and Receptor Interaction Profile
The fundamental difference in the spatial arrangement of these isomers dictates their interaction with chiral biological machinery, such as enzymes and receptors. This leads to distinct roles in cellular signaling and metabolism.
| Property | L-Aspartic Acid Sodium Salt Monohydrate | D-Aspartic Acid |
| Primary Role | Protein synthesis, Excitatory Neurotransmitter[2][3] | Neuromodulator, Endocrine regulator[1][4] |
| Abundance | Ubiquitous and abundant throughout the body[3] | Concentrated in specific tissues (e.g., pituitary, testes, embryonic brain)[5][6] |
| NMDA Receptor Activity | Agonist, though with weaker binding than L-glutamate[7] | Potent Agonist[7][8] |
| AMPA Receptor Activity | Little to no affinity or inhibitory action[9][10] | Competitive antagonist[10][11] |
| Synthesis | Synthesized from oxaloacetate and glutamate[12] | Synthesized from L-aspartic acid via aspartate racemase[13] |
Delineating Physiological Roles and Mechanisms of Action
L-Aspartic Acid: The Fundamental Excitatory Neurotransmitter
L-aspartate functions as a primary excitatory neurotransmitter in the central nervous system (CNS), similar to glutamate.[2][9] It is released from nerve terminals in a calcium-dependent manner upon depolarization.[14] L-aspartate primarily exerts its effects by activating N-methyl-D-aspartate (NMDA) receptors, contributing to synaptic plasticity, learning, and memory.[7][9] However, unlike glutamate, L-aspartate has minimal to no effect on AMPA receptors.[9][10] This selective activation of NMDA receptors suggests a more specialized role in modulating neuronal excitation.
Caption: L-Aspartate signaling at an excitatory synapse.
D-Aspartic Acid: A Key Regulator in Neuroendocrine Function
D-aspartic acid (D-Asp) has emerged as a significant signaling molecule, particularly in the regulation of hormone synthesis and release.[15] It is found in high concentrations in the pituitary gland and testes.[5]
One of the most well-documented roles of D-Asp is the stimulation of testosterone synthesis in testicular Leydig cells.[13][15] This occurs through a multi-level mechanism involving the hypothalamic-pituitary-gonadal (HPG) axis. D-Asp can stimulate the hypothalamus to release Gonadotropin-Releasing Hormone (GnRH), which in turn prompts the pituitary gland to release Luteinizing Hormone (LH).[15] LH then travels to the testes and stimulates Leydig cells to produce testosterone.[15] Furthermore, D-Asp has been shown to act directly on Leydig cells, upregulating the expression of the Steroidogenic Acute Regulatory (StAR) protein, a key factor in transporting cholesterol into the mitochondria for testosterone synthesis.[5][16]
Caption: D-Aspartic acid-mediated testosterone synthesis.
In the CNS, D-Asp acts as a potent agonist at the NMDA receptor, similar to L-aspartate, and is involved in synaptic plasticity.[17][18] However, intriguingly, it also functions as a competitive antagonist at AMPA receptors, an action not shared by its L-isomer.[10][11] This dual functionality suggests a complex modulatory role in excitatory neurotransmission.
Comparative Experimental Analysis: Methodologies and Protocols
Distinguishing and quantifying the effects of L- and D-aspartate requires specific analytical and cell-based assays.
Analytical Separation: Chiral High-Performance Liquid Chromatography (HPLC)
The identical mass of the enantiomers necessitates chiral chromatography for their separation and quantification.
-
Objective: To separate and quantify L-aspartic acid and D-aspartic acid in a biological sample.
-
Instrumentation: HPLC system with UV or Mass Spectrometry (MS) detector.
-
Chiral Stationary Phase (CSP): A teicoplanin-based column (e.g., Astec CHIROBIOTIC T) is highly effective for underivatized amino acids.[19] Alternatively, a crown ether-based CSP can be used.[20]
-
Mobile Phase: A common mobile phase consists of an organic modifier (e.g., methanol or acetonitrile) and an aqueous component with an acidic modifier like trifluoroacetic acid (TFA).[19][20] A typical gradient might run from a low to a high concentration of the organic modifier.
-
Sample Preparation: Protein-containing samples must be deproteinized (e.g., with trichloroacetic acid or ultrafiltration). The supernatant is then diluted in the mobile phase for injection.
-
Detection: UV detection can be used, but LC-MS/MS provides higher sensitivity and specificity.[20]
-
Quantification: Peak areas are compared to standard curves generated from pure L- and D-aspartic acid standards.
Caption: Workflow for chiral HPLC analysis of aspartate isomers.
Functional Assessment: Cell Viability (MTT) Assay
To compare the potential cytotoxic or proliferative effects of high concentrations of each isomer on a neuronal cell line.
-
Objective: To assess the metabolic activity of cells as an indicator of viability after exposure to L- or D-aspartate.
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.[21]
-
Treatment: Prepare stock solutions of L-aspartic acid sodium salt monohydrate and D-aspartic acid in culture medium. Treat cells with a range of concentrations of each isomer for a specified duration (e.g., 24-48 hours). Include untreated control wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 1-4 hours at 37°C.[22] Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[23]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[21][22]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Express the absorbance values of treated cells as a percentage of the untreated control to determine relative cell viability.
Comparative Efficacy and Applications
The distinct biological roles of L- and D-aspartate lead to different research and potential therapeutic applications.
| Application Area | L-Aspartic Acid | D-Aspartic Acid | Supporting Data Summary |
| Neuroscience Research | Used to study excitatory neurotransmission, synaptic plasticity, and excitotoxicity.[9] | Investigated for its role in brain development, memory formation, and as a neuromodulator of NMDA and AMPA receptor activity.[6][18] | D-aspartate is a more potent NMDA receptor agonist and uniquely antagonizes AMPA receptors.[10][11] |
| Endocrinology/Reproductive Health | Not a primary focus. | Studied as a potential agent to increase testosterone and luteinizing hormone levels.[1][13] | Studies in humans and rats have shown that D-aspartate administration can lead to a significant increase in LH and testosterone.[13] One study in men showed a 42% increase in testosterone after 12 days of supplementation.[13] |
| Dietary Supplements | Used in some formulations, often chelated to minerals to improve absorption. | Marketed as a testosterone booster for athletic performance and to address infertility.[1][24] | Human studies on D-aspartate for athletic performance have yielded inconsistent results.[24][25] |
Conclusion
The chiral difference between L-aspartic acid and D-aspartic acid is a clear example of stereospecificity in biology. While L-aspartate serves as a fundamental component of proteins and a canonical excitatory neurotransmitter, D-aspartate functions as a highly specific signaling molecule in the neuroendocrine system. For researchers, the choice between these isomers is critical and depends entirely on the biological system and pathway under investigation. L-aspartic acid sodium salt monohydrate is the standard choice for studying general excitatory amino acid pathways, whereas D-aspartic acid is the molecule of interest for investigating endocrine regulation and specific neuromodulatory functions. Accurate analytical techniques, such as chiral HPLC, are essential for distinguishing their presence and metabolism in any experimental context.
References
- 1. news-medical.net [news-medical.net]
- 2. thebehavioralscientist.com [thebehavioralscientist.com]
- 3. Aspartate in the Brain: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-aspartate localizations imply neuronal and neuroendocrine roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights into D-Aspartate Signaling in Testicular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspartic Acid in Health and Disease [mdpi.com]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
- 9. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. D-Aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. L-aspartate as an amino acid neurotransmitter: mechanisms of the depolarization-induced release from cerebrocortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.memphis.edu [digitalcommons.memphis.edu]
- 17. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
- 24. Aspartic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Control Experiments for Metabolic Studies of Sodium (S)-3-amino-3-carboxypropanoate hydrate (Sodium L-Aspartate Monohydrate)
For researchers, scientists, and drug development professionals investigating the metabolic effects of Sodium (S)-3-amino-3-carboxypropanoate hydrate, also known as Sodium L-aspartate monohydrate, rigorous experimental design is paramount. L-aspartate is a pivotal metabolite, sitting at the crossroads of amino acid metabolism and the tricarboxylic acid (TCA) cycle.[1][2] Its introduction to a biological system can trigger a cascade of effects, from serving as a simple nutrient source to modulating complex signaling pathways. This guide provides a framework for designing and executing a series of control experiments to dissect the specific metabolic consequences of L-aspartate administration, ensuring that observed effects are correctly attributed and that confounding variables are meticulously ruled out.
Our central goal is to differentiate between three potential sources of metabolic change when treating cells with Sodium L-Aspartate:
-
General Metabolic Contribution: Is the observed effect simply due to providing cells with a readily available source of carbon and nitrogen?
-
Specific L-Aspartate Pathway Modulation: Does the effect stem directly from L-aspartate's entry into specific pathways like the malate-aspartate shuttle or nucleotide biosynthesis?[1][3]
-
Off-Target or Stereoisomer Effects: Could the observed phenotype be due to the enzymatic conversion of L-aspartate to D-aspartate, which then acts on N-methyl-D-aspartate (NMDA) receptors, known modulators of metabolism?[4][5][6]
This guide will walk through a logical sequence of experiments designed to answer these questions, complete with detailed protocols, expected data outputs, and the scientific rationale underpinning each step.
Section 1: Foundational Controls - Validating the Experimental System
Before assessing the specific effects of L-aspartate, it is crucial to establish that the experimental treatment itself does not induce non-specific cellular stress or toxicity, which would confound any metabolic measurements.
Experiment: Assessing Cell Viability and Cytotoxicity
Causality: The first step is to determine the concentration range at which Sodium L-Aspartate is non-toxic. A compound that induces cell death will inevitably alter cellular metabolism, leading to misinterpretation of the data. We will employ two complementary assays: the Lactate Dehydrogenase (LDH) assay for cytotoxicity (measuring membrane integrity) and a Caspase-3/7 activity assay for apoptosis.
Workflow Diagram: Foundational Viability Assessment
Caption: Workflow for determining the non-toxic concentration range of Sodium L-Aspartate.
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay [7][8][9]
-
Cell Seeding: Seed cells in a 96-well, clear-bottom plate at a density of 1x10⁴ to 5x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare a dose-response curve of Sodium L-Aspartate (e.g., 0, 1, 5, 10, 25, 50, 100 mM) in the appropriate culture medium. Replace the existing medium with the treatment medium. Include a "Maximum LDH Release" control by adding a lysis buffer to a set of untreated wells 45 minutes before the assay endpoint. Include a "Vehicle Control" (medium alone).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24 or 48 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a tetrazolium dye). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation & Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Max Release Abs - Vehicle Control Abs)] * 100
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric) [10][11]
-
Setup: Follow steps 1-3 from the LDH assay protocol in a black, clear-bottom 96-well plate.
-
Reagent Addition: At the end of the incubation period, add a fluorogenic caspase-3/7 substrate (e.g., containing the DEVD peptide conjugated to a fluorescent reporter) directly to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate for 1-2 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation/emission wavelengths (e.g., ~490 nm excitation / ~520 nm emission).
-
Analysis: Express the results as a fold change in fluorescence relative to the vehicle control.
Expected Data & Interpretation:
| Concentration (mM) | % Cytotoxicity (LDH) | Fold Change in Caspase-3/7 Activity | Interpretation |
| 0 (Vehicle) | 0 ± 2% | 1.0 ± 0.1 | Baseline |
| 1 | 1 ± 2% | 1.1 ± 0.2 | Non-toxic |
| 5 | 2 ± 3% | 1.0 ± 0.1 | Non-toxic |
| 10 | 3 ± 2% | 1.2 ± 0.2 | Non-toxic |
| 25 | 5 ± 4% | 1.5 ± 0.3 | Minimal effect, acceptable |
| 50 | 15 ± 5% | 2.5 ± 0.4 | Mild toxicity observed |
| 100 | 40 ± 7% | 5.0 ± 0.6 | Significant toxicity, exclude from metabolic studies |
Table 1: Example data for viability and apoptosis assays. For subsequent metabolic experiments, select the highest concentration that shows no significant cytotoxicity or induction of apoptosis (e.g., ≤ 25 mM in this example).
Section 2: Dissecting the Metabolic Contribution
Once a non-toxic concentration is established, the next step is to determine if the observed metabolic changes are specific to L-aspartate or are a general response to nutrient supplementation.
Experiment: Isotopic Tracing and Comparative Metabolite Analysis
Causality: To distinguish a specific effect from a general nutrient effect, we must compare L-aspartate to other key metabolites. L-glutamine is an excellent negative control as it also provides both carbon and nitrogen but enters central carbon metabolism via a different route (glutaminolysis). D-aspartate serves as a crucial stereoisomer control to test for NMDA receptor-mediated effects.
Logical Flow: Differentiating Metabolic Inputs
References
- 1. l-Aspartate: An Essential Metabolite for Plant Growth and Stress Acclimation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PathWhiz [smpdb.ca]
- 3. Aspartic acid - Wikipedia [en.wikipedia.org]
- 4. Aspartate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications [mdpi.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Evaluating the Impact of Sodium L-aspartate Monohydrate on Gene Expression Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the integrity of gene expression data is paramount. Every component within a cell culture system, no matter how seemingly insignificant, presents a variable that can influence the transcriptome. This guide provides an in-depth evaluation of Sodium L-aspartate monohydrate, a common media supplement, and its potential to alter gene expression analysis. As direct comparative studies are scarce, we will instead establish a framework for validation, empowering researchers to assess the impact of this compound within their specific experimental contexts.
The Question of Inertia: Why Evaluate a Simple Amino Acid Salt?
Sodium L-aspartate monohydrate is often regarded as a basic nutrient in cell culture media, providing the non-essential amino acid L-aspartate. However, its biological roles extend far beyond that of a simple building block. L-aspartate is a key node in cellular metabolism and a signaling molecule in its own right, capable of influencing pathways that directly regulate gene transcription.[1][2][3][4] Assuming it is an inert supplement can introduce an unexamined variable into sensitive transcriptomic studies, potentially confounding results and leading to misinterpretation.
Recent studies have highlighted how different media compositions can lead to significant changes in gene expression in early embryonic development, underscoring the principle that the in vitro environment is a powerful modulator of cellular function.[5] Therefore, a rigorous, evidence-based approach to all media components is a cornerstone of reproducible research.[6][7]
The Biological Activity of L-Aspartate: Potential Mechanisms of Transcriptional Influence
To understand how Sodium L-aspartate monohydrate could impact gene expression, we must consider the multifaceted roles of the L-aspartate anion in cellular biology.
Central Metabolic Hub
L-aspartate is a critical precursor for the biosynthesis of other amino acids, proteins, and, most importantly for gene expression, nucleotides.[1][2] It provides essential atoms for the synthesis of both purine and pyrimidine rings, the fundamental components of DNA and RNA.[2][4] An exogenous surplus of L-aspartate could theoretically alter metabolic fluxes, potentially impacting the pools of available nucleotides and influencing the overall rate of transcription. Furthermore, L-aspartate is integral to the malate-aspartate shuttle, a key process for maintaining mitochondrial energy production and cellular redox balance, which are themselves linked to epigenetic regulation and gene expression.[1][2]
Excitatory Signaling Molecule
L-aspartate is an established excitatory neurotransmitter in the central nervous system, where it functions as an agonist for the N-methyl-D-aspartate (NMDA) receptor.[4][8] While this role is well-known in neuroscience, recent evidence reveals that NMDA receptors are expressed in various cell types, including some cancer cells.[9][10] Activation of NMDA receptors by ligands like L-aspartate initiates a calcium (Ca2+) influx, which triggers a cascade of downstream signaling pathways.[11] These pathways are potent modulators of gene expression, most notably through the activation of transcription factors like CREB (cAMP response element-binding protein).[11][12] The location of the activated NMDA receptors (synaptic vs. extrasynaptic) can even determine whether pro-survival or pro-death gene programs are initiated.[11][13]
The diagram below illustrates the potential signaling cascades that could be initiated by the addition of Sodium L-aspartate monohydrate to cell culture media, leading to downstream changes in gene expression.
References
- 1. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. l-Aspartate: An Essential Metabolite for Plant Growth and Stress Acclimation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aspartate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Assessing the influence of distinct culture media on human pre-implantation development using single-embryo transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Best Practices for Choosing Cell Culture Supplements [synapse.patsnap.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Buy L-Aspartic acid sodium salt monohydrate | 323194-76-9 [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. NMDA receptor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Sodium (S)-3-amino-3-carboxypropanoate hydrate
This guide provides a comprehensive, step-by-step protocol for the proper disposal of Sodium (S)-3-amino-3-carboxypropanoate hydrate (CAS No. 323194-76-9). As laboratory professionals, our responsibility extends beyond the bench to ensure that all chemical waste is managed in a manner that guarantees personnel safety and environmental protection. This protocol is grounded in established safety data and regulatory frameworks, designed to provide clarity and build confidence in your laboratory's waste management practices.
Hazard Profile and Why It Dictates Disposal Method
Understanding the inherent risks of a chemical is the first step in determining its proper disposal route. This compound is not merely a benign amino acid derivative; it possesses a specific hazard profile that classifies it as a regulated chemical waste.
According to its Safety Data Sheet (SDS), this compound presents several hazards under the Globally Harmonized System (GHS)[1].
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Causality Link to Disposal: The combination of acute oral toxicity and irritant properties for the skin, eyes, and respiratory system prohibits disposal via standard laboratory drains or as common refuse[2][3][4]. Such disposal could contaminate waterways or expose sanitation and custodial staff to harmful chemicals. Therefore, it must be managed as a hazardous chemical waste stream, in accordance with federal, state, and local regulations[1][5].
Pre-Disposal Operations: PPE and Spill Management
Safe disposal begins with safe handling at all stages. Adherence to proper PPE and spill containment protocols is non-negotiable.
Required Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, ensure the following PPE is worn[1]:
-
Eye Protection: Safety glasses with side shields or goggles. If there is a splash risk, a face shield is required.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A standard laboratory coat. Ensure skin is not exposed.
-
Respiratory Protection: Use only in a well-ventilated area[1]. If dust is generated, a NIOSH-approved respirator is necessary.
Immediate Spill Response Protocol
Accidental spills must be managed as hazardous waste.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. Avoid breathing any dust[1].
-
Contain: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid actions that create dust[6][7]. For solutions, absorb with an inert, non-combustible material (e.g., vermiculite, sand).
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste along with the chemical itself[2].
The Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures compliance with the fundamental principles of hazardous waste management as outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8][9][10].
Step 1: Waste Identification and Segregation
-
Action: Clearly identify the waste as "this compound." This includes pure, unused material, contaminated solutions, or spill cleanup debris.
-
Rationale: Proper identification is the cornerstone of safe waste management. It prevents accidental mixing of incompatible chemicals and ensures the waste is handled correctly by disposal contractors[11]. Keep this waste stream separate from strong oxidizing agents, acids, and bases[6].
Step 2: Select a Proper Waste Container
-
Action: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The original product container is often a suitable choice. For liquid waste, plastic containers are generally preferred[5][11].
-
Rationale: The container must maintain its integrity to prevent leaks or spills during accumulation and transport. Regulations mandate that containers must be in good condition[11].
Step 3: Accurate and Compliant Labeling
-
Action: As soon as the first drop of waste enters the container, affix a hazardous waste label. The label must include[8][11][12]:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" .
-
A clear indication of the associated hazards (e.g., "Irritant," "Toxic") or the corresponding GHS pictograms.
-
-
Rationale: Federal and state regulations require immediate and accurate labeling of hazardous waste containers at the point of generation[11][13]. This communicates the risks to everyone in the laboratory and is required for legal transport and disposal.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Action: Store the labeled waste container in a designated SAA. This area must be at or near the point of waste generation and under the control of laboratory personnel[5][12]. The container must be kept closed at all times, except when adding waste[5][11].
-
Rationale: The SAA regulation allows for the safe collection of waste in the laboratory without requiring a full-scale storage permit. Keeping containers closed prevents the release of vapors and reduces the risk of spills[13]. A maximum of 55 gallons of hazardous waste may be stored in an SAA[2][5].
Step 5: Arrange for Final Disposal
-
Action: Once the container is full or the experiment is complete, contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup[5][14].
-
Rationale: Final disposal must be conducted at a licensed Treatment, Storage, and Disposal Facility (TSDF)[15]. It is illegal and unsafe to attempt to treat or dispose of this chemical waste through conventional means. Your EHS office manages this "cradle-to-grave" process to ensure full compliance[12].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow from generation to final disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. vumc.org [vumc.org]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. medlabmag.com [medlabmag.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. RCRA Requirements: Know the Facts, Avoid Hazardous Waste Penalties [ehsleaders.org]
- 14. benchchem.com [benchchem.com]
- 15. natlenvtrainers.com [natlenvtrainers.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
